molecular formula C7H7F2N B178413 3,4-Difluoro-2-methylaniline CAS No. 114153-09-2

3,4-Difluoro-2-methylaniline

Cat. No.: B178413
CAS No.: 114153-09-2
M. Wt: 143.13 g/mol
InChI Key: HYODOAMUBRENLA-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-methylaniline is a valuable fluorinated aromatic amine that serves as a versatile building block in organic synthesis and drug discovery. Its structure, incorporating both methyl and fluoro substituents on the aniline ring, makes it a key intermediate for constructing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals . The primary research value of this compound lies in the strategic introduction of fluorine atoms. Fluorination is a widely employed strategy in medicinal chemistry to fine-tune the properties of lead compounds . The presence of fluorine can significantly improve a molecule's metabolic stability, enhance its membrane permeability, and increase its overall lipophilicity, which often leads to improved pharmacokinetic profiles and binding affinities for target proteins . Researchers utilize this compound as a precursor in the synthesis of various heterocyclic systems and functionalized molecules, including Schiff bases, which are known to exhibit a range of biological activities such as antimicrobial, anti-inflammatory, and antitumor effects . This chemical is strictly for research applications and is an essential tool for chemists working in lead optimization and the development of new active compounds in various high-value research sectors .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-difluoro-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYODOAMUBRENLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563452
Record name 3,4-Difluoro-2-methylaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114153-09-2
Record name 3,4-Difluoro-2-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114153-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Difluoro-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3,4-Difluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 114153-09-2

This technical guide provides a comprehensive overview of 3,4-Difluoro-2-methylaniline, a key building block for researchers, scientists, and professionals in drug development and agrochemical synthesis. This document outlines its chemical properties, synthesis, and spectroscopic data, presented in a format conducive to advanced research and development.

Chemical Properties and Data

This compound is a substituted aniline with the molecular formula C₇H₇F₂N. The presence of two fluorine atoms on the benzene ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate in the synthesis of bioactive molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 114153-09-2N/A
Molecular Formula C₇H₇F₂N[1]
Molecular Weight 143.14 g/mol N/A
Monoisotopic Mass 143.05466 Da[1]
Predicted XlogP 1.8[1]
Physical Form Not specified (likely liquid or low-melting solid)N/A
Boiling Point Not specifiedN/A
Melting Point Not specifiedN/A

Synthesis of this compound

Proposed Synthetic Pathway

A plausible synthetic route starts with 1,2-difluoro-3-methylbenzene. The synthesis would proceed via electrophilic nitration to introduce a nitro group, followed by a reduction step.

G A 1,2-Difluoro-3-methylbenzene B Nitration (HNO₃/H₂SO₄) A->B Step 1 C 1,2-Difluoro-3-methyl-4-nitrobenzene B->C D Reduction (e.g., Fe/HCl or H₂/Pd-C) C->D Step 2 E This compound D->E

References

An In-depth Technical Guide on the Physical Properties of 3,4-Difluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3,4-Difluoro-2-methylaniline. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications. This document includes a summary of quantitative data, detailed experimental protocols for the determination of key physical properties, and a visual representation of a logical synthetic workflow.

Core Physical Properties of this compound

This compound, also known as 6-amino-2,3-difluorotoluene, is a fluorinated aromatic amine.[1] Its chemical structure and properties make it a useful intermediate in the synthesis of various organic compounds. The following table summarizes its key physical properties.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 114153-09-2[1][2]
Molecular Formula C₇H₇F₂N[1][2]
Molecular Weight 143.14 g/mol [2]
Boiling Point 40-45 °C at 1 Torr[2]
Appearance Not explicitly stated, but related anilines are often liquids at room temperature.
Solubility Inferred to be soluble in common organic solvents.

Experimental Protocols for Determining Physical Properties

The following are detailed methodologies for the experimental determination of the principal physical properties of organic compounds like this compound.

Determination of Melting Point

The melting point is a critical indicator of the purity of a solid compound.

Methodology: Capillary Method using a Melting Point Apparatus

  • Sample Preparation: A small amount of the solid this compound is finely powdered. This powder is then packed into a capillary tube, sealed at one end, to a height of about 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, adjacent to a thermometer.

  • Heating and Observation: The sample is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears, and the temperature at which the entire solid has melted into a liquid. The range between these two temperatures is reported as the melting point. For a pure compound, this range is typically narrow.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Distillation Method

  • Apparatus Setup: A small quantity of liquid this compound is placed in a distillation flask. The flask is fitted with a condenser, a thermometer, and a collection vessel.

  • Heating: The flask is heated gently.

  • Observation: As the liquid boils, the vapor rises and enters the condenser, where it cools and liquefies. The thermometer bulb should be positioned so that it is level with the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Data Recording: The temperature at which the liquid consistently condenses and is collected is recorded as the boiling point. It is also important to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Determination of Density

Density is the mass of a substance per unit volume.

Methodology: Using a Pycnometer or Graduated Cylinder

  • Mass Measurement: The mass of a clean, dry pycnometer or a graduated cylinder is accurately measured using an analytical balance.

  • Volume Measurement: A known volume of liquid this compound is added to the pycnometer or graduated cylinder.

  • Final Mass Measurement: The mass of the container with the liquid is measured.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid. The density is then calculated by dividing the mass of the liquid by its volume.

Determination of Solubility

Solubility is the ability of a substance to dissolve in a solvent to form a homogeneous solution.

Methodology: Shake-Flask Method

  • Preparation: An excess amount of this compound is added to a known volume of a specific solvent in a sealed vial.

  • Equilibration: The vial is agitated in a constant temperature shaker for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection: After equilibration, the mixture is allowed to stand, and a sample of the supernatant is carefully withdrawn using a syringe fitted with a filter to remove any undissolved solid.

  • Quantification: The concentration of the dissolved this compound in the solvent is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. The solubility is then expressed in terms of mass per unit volume (e.g., g/100 mL) or molarity.

Logical Workflow: Synthesis of this compound

A common synthetic route to substituted anilines involves the reduction of the corresponding nitro compound. The following diagram illustrates a logical workflow for the synthesis of this compound from 2,3-difluoro-6-nitrotoluene.

Synthesis_Workflow Synthesis of this compound Start Start: 2,3-Difluorotoluene Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate Intermediate: 2,3-Difluoro-6-nitrotoluene Nitration->Intermediate Reduction Reduction (e.g., Sn/HCl or H₂/Pd-C) Intermediate->Reduction Product Product: This compound Reduction->Product Purification Purification (e.g., Distillation or Chromatography) Product->Purification FinalProduct Final Product Purification->FinalProduct

A logical workflow for the synthesis of this compound.

References

In-Depth Technical Guide to 3,4-Difluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral data of 3,4-Difluoro-2-methylaniline, a key intermediate in the pharmaceutical and agrochemical industries.

Chemical Structure and Properties

This compound, with the CAS number 114153-09-2, is an aromatic amine containing a benzene ring substituted with two fluorine atoms, a methyl group, and an amino group. Its chemical structure is presented below:

Systematic Name: this compound Molecular Formula: C₇H₇F₂N Molecular Weight: 143.14 g/mol

A summary of its key physical and chemical properties is provided in the table below.

PropertyValueSource
Molecular Weight 143.14 g/mol [1]
Boiling Point 40-45 °C at 1 Torr[1]
CAS Number 114153-09-2[1]
Molecular Formula C₇H₇F₂N[1]

Synthesis of this compound

The primary synthetic route to this compound involves the reduction of a corresponding nitroaromatic precursor. A plausible and commonly employed method is the catalytic hydrogenation of 1,2-difluoro-4-methyl-5-nitrobenzene or 2,3-difluoro-1-methyl-4-nitrobenzene.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes a general procedure for the reduction of a nitroaromatic compound to an aniline derivative, which can be adapted for the synthesis of this compound.

Materials:

  • 1,2-Difluoro-4-methyl-5-nitrobenzene (or isomer)

  • Palladium on carbon (Pd/C, 5% or 10%) or Raney Nickel

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite)

  • Rotary evaporator

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • Preparation: In a suitable hydrogenation vessel, dissolve the starting nitroaromatic compound in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the catalyst (e.g., 5% Pd/C). The catalyst loading is typically 1-5 mol% relative to the substrate.

  • Hydrogenation: Seal the reaction vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-5 atm). The reaction is then stirred vigorously at room temperature or with gentle heating.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material.

  • Work-up: Upon completion, the reaction mixture is carefully depressurized, and the hydrogen atmosphere is replaced with an inert gas. The catalyst is removed by filtration through a pad of filter aid (e.g., Celite).

  • Purification: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvent. The resulting crude this compound can be further purified by vacuum distillation or column chromatography.

SynthesisWorkflow Start Starting Material: 1,2-Difluoro-4-methyl-5-nitrobenzene Reaction Catalytic Hydrogenation (e.g., H₂, Pd/C in Ethanol) Start->Reaction Workup Work-up: Filtration to remove catalyst Reaction->Workup Purification Purification: Vacuum Distillation Workup->Purification Product Product: This compound Purification->Product

Spectroscopic Data

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While publicly available spectra are limited, the expected spectral characteristics are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The aromatic protons will exhibit splitting patterns due to both proton-proton and proton-fluorine coupling.

¹³C NMR: The carbon NMR spectrum will show signals for each of the seven carbon atoms in the molecule. The carbon signals will also be split by the attached fluorine atoms (C-F coupling).

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch (amine) 3300-3500 (typically two bands for a primary amine)
C-H Stretch (aromatic) 3000-3100
C-H Stretch (aliphatic) 2850-3000
C=C Stretch (aromatic) 1450-1600
C-N Stretch 1250-1350
C-F Stretch 1000-1400 (strong)

LogicalRelationship Molecule This compound Spectroscopy Spectroscopic Analysis Molecule->Spectroscopy NMR NMR Spectroscopy (¹H, ¹³C) Spectroscopy->NMR IR IR Spectroscopy Spectroscopy->IR MS Mass Spectrometry Spectroscopy->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (143.14). The fragmentation pattern will provide further structural information.

Ionm/z (expected)
[M]⁺ 143
[M-H]⁺ 142
[M-CH₃]⁺ 128

Applications in Drug Development and Research

Fluorinated anilines are valuable building blocks in medicinal chemistry and agrochemical research. The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound serves as a key intermediate in the synthesis of a variety of bioactive compounds.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

Spectroscopic Profile of 3,4-Difluoro-2-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-Difluoro-2-methylaniline, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that direct experimental data for this specific molecule is not widely available in public spectral databases. Therefore, the presented data is a combination of predicted values based on established spectroscopic principles and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.8 - 7.0m1HAromatic H
~6.6 - 6.8m1HAromatic H
~3.6 (broad s)s2H-NH₂
~2.1s3H-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~150 - 155 (dd)C-F
~145 - 150 (dd)C-F
~140 - 145C-NH₂
~120 - 125C-CH₃
~115 - 120 (d)Aromatic CH
~110 - 115 (d)Aromatic CH
~15-CH₃

Note: 'd' denotes a doublet and 'dd' denotes a doublet of doublets, arising from coupling with fluorine atoms.

Table 3: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3500Medium, SharpN-H stretch (asymmetric)
3300 - 3400Medium, SharpN-H stretch (symmetric)
2900 - 3000WeakC-H stretch (aromatic and methyl)
1600 - 1650StrongN-H bend
1500 - 1550StrongC=C stretch (aromatic)
1200 - 1300StrongC-N stretch
1100 - 1200StrongC-F stretch

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
143100[M]⁺ (Molecular Ion)
128Moderate[M - CH₃]⁺
115Moderate[M - HCN - H]⁺
99Low[M - CH₃ - F]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may be varied to optimize signal acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy A solution of this compound (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) and transferred to an NMR tube.[1] ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.[1] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[1] For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is used, and a greater number of scans are typically required.[1]

Infrared (IR) Spectroscopy The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[2] For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.[2] The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[2] A background spectrum is recorded and subtracted from the sample spectrum.[2]

Mass Spectrometry (MS) Mass spectral data is typically acquired using a mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction. A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol or dichloromethane). The sample is injected into the GC, and the separated components are introduced into the mass spectrometer. A standard EI energy of 70 eV is used for ionization. The mass analyzer (e.g., quadrupole or time-of-flight) scans a mass range appropriate for the expected molecular weight of the compound.

Visualization of Molecular Structure

The following diagram illustrates the chemical structure of this compound.

G This compound Structure cluster_molecule C1 C C2 C C1->C2 N N C1->N NH₂ C3 C C2->C3 CH3 CH3 C2->CH3 CH₃ C4 C C3->C4 F1 F1 C3->F1 F C5 C C4->C5 F2 F2 C4->F2 F C6 C C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6

Caption: Chemical structure of this compound.

References

3,4-Difluoro-2-methylaniline: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 3,4-Difluoro-2-methylaniline (CAS No: 114153-09-2). The information herein is intended for use by trained professionals in a laboratory or research setting. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe working environment.

Hazard Identification and Classification

This compound is a chemical that poses several health risks. It is classified as a combustible liquid. Exposure can lead to skin irritation, potential allergic skin reactions, and serious eye damage. Inhalation may cause respiratory irritation, and ingestion is toxic.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The classification for this compound is summarized in the table below.

Hazard ClassCategoryHazard Statement
Flammable Liquids4H227: Combustible liquid
Acute Toxicity, Oral3H301: Toxic if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Skin Sensitization1H317: May cause an allergic skin reaction
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

Data sourced from PubChem CID 20097109[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

PropertyValue
Molecular Formula C₇H₇F₂N
Molecular Weight 143.13 g/mol [1]
Boiling Point 40-45 °C at 1 Torr

Safe Handling and Storage

Proper handling and storage procedures are paramount to prevent exposure and maintain the chemical's integrity.

Handling
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors.

  • Personal Protective Equipment (PPE): A comprehensive risk assessment should precede any handling. For detailed PPE requirements, refer to Section 4.

  • Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled or stored. Wash hands thoroughly after handling.[2][3][4]

  • Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[3][4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and alkalis.[2][3]

Storage
  • Container: Store in a tightly closed, properly labeled container.[5] The use of dark-colored or amber vials is recommended to protect this light-sensitive chemical.[6][7][8]

  • Conditions: Store in a cool, dry, and well-ventilated area.[9] Keep the container in a designated and secure location.

  • Segregation: Store away from incompatible materials.

G Safe Handling and Storage Workflow prep Preparation - Assess Risks - Don PPE handling Handling - Use in Fume Hood - Avoid Incompatibles prep->handling temp_storage Temporary Storage - Tightly Closed Container - Away from Ignition Sources handling->temp_storage waste Waste Disposal - Collect in Labeled Container - Follow Regulations handling->waste cleanup Work Area Decontamination - Clean Spills Immediately - Wipe Down Surfaces temp_storage->cleanup ppe_removal PPE Removal - Remove Gloves Last - Wash Hands cleanup->ppe_removal cleanup->waste storage Long-term Storage - Cool, Dry, Ventilated Area - Segregate from Incompatibles ppe_removal->storage

Caption: Workflow for the safe handling and storage of this compound.

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are essential to minimize exposure.

Engineering Controls
  • Ventilation: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.

  • Eye Wash Stations and Safety Showers: These should be readily accessible in the immediate work area.

Personal Protective Equipment
  • Eye and Face Protection: Chemical safety goggles and a face shield are required where there is a risk of splashing.[10][11]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves. Nitrile gloves may offer splash protection but should be changed immediately upon contamination. Consult the glove manufacturer's resistance chart for specific recommendations for aromatic amines.[10]

    • Protective Clothing: A lab coat must be worn. For tasks with a higher risk of splashes, chemical-resistant coveralls may be necessary.[11]

    • Footwear: Closed-toe shoes are mandatory in the laboratory.[12]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[3][10][11] A respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4][13][14]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4][13][14]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][13][14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][14]

G First Aid Decision Pathway for Exposure exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion move_fresh_air Move to Fresh Air inhalation->move_fresh_air remove_clothing Remove Contaminated Clothing Wash with Soap & Water (15 min) skin_contact->remove_clothing flush_eyes Flush Eyes with Water (15 min) eye_contact->flush_eyes rinse_mouth Rinse Mouth Do NOT Induce Vomiting ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention move_fresh_air->seek_medical remove_clothing->seek_medical flush_eyes->seek_medical rinse_mouth->seek_medical

Caption: Decision-making flowchart for first aid following exposure to this compound.

Firefighting and Accidental Release Measures

Firefighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[3][4]

  • Specific Hazards: This substance is combustible.[3] Fire may produce irritating and toxic gases, including nitrogen oxides and hydrogen fluoride.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][3][4]

Accidental Release Measures
  • Personal Precautions: Evacuate the area and eliminate all ignition sources. Wear appropriate personal protective equipment as outlined in Section 4.[3][15]

  • Environmental Precautions: Prevent the spill from entering drains or waterways.[2][4]

  • Containment and Cleanup:

    • Small Spills: Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[3][16] Place the absorbed material into a sealed, labeled container for disposal.

    • Large Spills: Dike the spill to prevent spreading. Notify environmental health and safety personnel.

    • After cleanup, decontaminate the area with a suitable solvent and wash the area.

Waste Disposal

Dispose of waste in accordance with all applicable federal, state, and local regulations. Waste containing halogenated organic compounds may require specific disposal methods.[17][18] Contact your institution's environmental health and safety department for guidance on proper disposal procedures.

Experimental Protocol: Acute Dermal Irritation/Corrosion (Based on OECD 404)

This protocol provides a general methodology for assessing the skin irritation potential of a substance like this compound, based on the OECD Test Guideline 404.[5][16] This test should only be performed by trained personnel in a facility equipped for animal studies and in compliance with all ethical guidelines for animal welfare.

Principle

A single dose of the test substance is applied to a small area of the skin of an experimental animal. The site is observed for signs of erythema (redness) and edema (swelling) at specific intervals.

Materials
  • Test substance: this compound

  • Healthy, young adult albino rabbits

  • Gauze patches

  • Non-irritating tape

  • Clippers for fur removal

  • Water or other suitable vehicle if the substance is a solid

Procedure
  • Animal Preparation: Approximately 24 hours before the test, closely clip the fur from the dorsal area of the trunk of the animal.

  • Test Substance Application: Apply 0.5 mL of the liquid test substance to a small area (approximately 6 cm²) of the clipped skin. Cover the application site with a gauze patch and secure it with non-irritating tape.

  • Exposure: The exposure period is 4 hours.

  • Removal of Test Substance: After 4 hours, remove the gauze patch and any residual test substance, typically by washing with water or another appropriate solvent that does not alter the response.

  • Observation:

    • Observe the animal for signs of erythema and edema at 1, 24, 48, and 72 hours after patch removal.

    • If skin reactions are still present at 72 hours, continue observations for up to 14 days to assess the reversibility of the effects.

  • Scoring: Grade the skin reactions for erythema and edema according to a standardized scoring system (e.g., Draize scale).

Interpretation of Results

The scores for erythema and edema are used to calculate a primary irritation index. This index, along with the nature and reversibility of the skin reactions, determines the irritation classification of the substance.

References

A Technical Guide to the Solubility of 3,4-Difluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 3,4-difluoro-2-methylaniline, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of public quantitative solubility data for this specific molecule, this document provides a comprehensive framework for determining its solubility profile. It outlines a systematic approach, including a selection of common laboratory solvents and a detailed experimental protocol based on established methodologies. The guide is intended to provide researchers with the necessary tools to generate reliable and comparable solubility data for their specific applications.

Introduction

This compound is a fluorinated aromatic amine with potential applications in the synthesis of pharmaceuticals and other specialty chemicals. Understanding its solubility in various solvents is a critical parameter for its use in drug development, process chemistry, and formulation studies. Solubility influences reaction kinetics, purification methods, and bioavailability. This guide provides a qualitative assessment of its expected solubility and a detailed experimental protocol for its quantitative determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
CAS Number 114153-09-2[1][2]
Molecular Formula C₇H₇F₂N[1][2]
Molecular Weight 143.13 g/mol [1]
Appearance Not explicitly stated, but related anilines are often liquids or low-melting solids.
Boiling Point 40-45 °C at 1 Torr (lit.)[2]

Qualitative Solubility Assessment

The molecule possesses a nonpolar aromatic ring and a polar amine group. The fluorine substituents increase the molecule's polarity compared to 2-methylaniline. The amine group can act as a hydrogen bond donor, and the fluorine atoms and the amine nitrogen can act as hydrogen bond acceptors.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): The ability to form hydrogen bonds suggests some solubility in protic solvents. However, the hydrophobic nature of the benzene ring will likely limit its solubility in water. Aniline, a related compound, is only slightly soluble in water[3].

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is expected in these solvents due to favorable dipole-dipole interactions. Polymers of similar aniline derivatives have shown good solubility in these types of solvents[4].

  • Non-Polar Solvents (e.g., Toluene, Hexane): Limited solubility is anticipated in non-polar solvents, although the aromatic ring may provide some affinity for aromatic solvents like toluene through π-π stacking interactions.

Quantitative Solubility Data

Solvent ClassSolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Polar Protic Water25
Methanol25
Ethanol25
Polar Aprotic DMSO25
DMF25
Acetonitrile25
Non-Polar Toluene25
Hexane25

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed protocol for determining the solubility of this compound in various solvents. This method is adapted from established procedures for similar organic compounds.[5]

5.1. Materials and Equipment

  • This compound (solid or liquid)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography with UV detector (HPLC-UV)

  • Volumetric flasks and pipettes

5.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of excess solid is crucial to ensure that equilibrium is reached.[5]

    • Seal the vials tightly to prevent solvent evaporation.[5]

    • Place the vials in a constant temperature shaker (e.g., 25 °C) and agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[5]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed to let any excess solid settle.[5]

    • Carefully withdraw a known volume of the supernatant using a syringe.[5]

    • Immediately filter the collected supernatant through a 0.22 µm filter to remove any undissolved solid particles.[5]

    • Dilute the filtered solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.[5]

  • Quantification by HPLC-UV:

    • Prepare a series of standard solutions of this compound of known concentrations.[5]

    • Develop a suitable HPLC-UV method for the quantification of the compound. This includes selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.[5]

    • Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.[5]

    • Inject the diluted sample solution and determine its concentration from the calibration curve.[5]

    • Calculate the original solubility in the solvent by accounting for the dilution factor.[5]

Visualizations

6.1. Logical Relationship Diagram for Solubility Determination

The following diagram illustrates the key factors influencing the solubility of this compound and the experimental approach to its determination.

G cluster_compound Compound Properties cluster_solvent Solvent Properties cluster_experimental Experimental Determination Compound This compound Structure Chemical Structure (Aromatic Ring, Amine Group, Fluorine Atoms) Compound->Structure PhysChem Physicochemical Properties (Polarity, H-bonding ability) Structure->PhysChem Protocol Shake-Flask Method PhysChem->Protocol influences choice of solvent & method Solvent Solvent SolventType Solvent Type (Polar Protic, Polar Aprotic, Non-Polar) Solvent->SolventType SolventType->Protocol is the variable under study Equilibration Equilibration (Excess Solute, Constant Temp, Agitation) Protocol->Equilibration Quantification Quantification (HPLC-UV) Equilibration->Quantification SolubilityData Quantitative Solubility Data (mg/mL, mol/L) Quantification->SolubilityData yields

Caption: Factors influencing and the process for determining the solubility of this compound.

6.2. Workflow for Shake-Flask Solubility Determination

This diagram outlines the sequential steps of the experimental protocol described in Section 5.

G start Start prep_solutions Prepare Saturated Solutions (Add excess solute to solvent) start->prep_solutions equilibrate Equilibrate (Shake at constant temp for 24-72h) prep_solutions->equilibrate sample Sample Supernatant equilibrate->sample filter Filter (0.22 µm filter) sample->filter dilute Dilute Sample filter->dilute quantify Quantify by HPLC-UV dilute->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: Workflow for Shake-Flask Solubility Determination.[5]

References

Discovery of 3,4-Difluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,4-Difluoro-2-methylaniline

Introduction

This compound is a fluorinated aromatic amine that serves as a crucial building block in the synthesis of complex organic molecules. Its structural incorporation into compounds can significantly enhance their biological activity and metabolic stability, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] The strategic placement of two fluorine atoms and a methyl group on the aniline scaffold provides unique electronic properties and steric hindrance, which can be leveraged by medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic profiles of drug candidates. This guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic pathway with detailed protocols, and the applications of this important chemical intermediate.

Physicochemical Properties and Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic chemistry.

PropertyValueReference
CAS Number 114153-09-2[2][3]
Molecular Formula C₇H₇F₂N[2][4]
Molecular Weight 143.14 g/mol [2]
Monoisotopic Mass 143.05466 Da[4]
Boiling Point 40-45 °C at 1 Torr[2]
SMILES CC1=C(C=CC(=C1F)F)N[4]
InChI InChI=1S/C7H7F2N/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,10H2,1H3[4]
InChIKey HYODOAMUBRENLA-UHFFFAOYSA-N[4]
Predicted XlogP 1.8[4]

Predicted Collision Cross Section (CCS) values (Ų) per adduct have been calculated using CCSbase.[4]

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 144.06194123.3
[M+Na]⁺ 166.04388133.6
[M-H]⁻ 142.04738124.9

Synthesis and Experimental Protocols

A logical pathway involves the nitration of a suitable difluorinated precursor followed by the reduction of the nitro group to the target aniline.

Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A 1,2-Difluoro-3-methylbenzene (2,3-Difluorotoluene) B 1,2-Difluoro-4-nitro-3-methylbenzene A->B HNO₃ / H₂SO₄ C This compound B->C H₂ / Pd-C or Fe / HCl

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are illustrative and adapted from standard procedures for nitration and nitro group reduction.[6][7][8] They should be optimized for specific laboratory conditions.

Step 1: Synthesis of 1,2-Difluoro-4-nitro-3-methylbenzene (Nitration)

  • Materials:

    • 2,3-Difluorotoluene

    • Fuming Nitric Acid (HNO₃)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Ice bath

    • Standard reaction glassware

    • Magnetic stirrer

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C using an ice bath.

    • Slowly add 2,3-difluorotoluene to the cold sulfuric acid while maintaining the temperature below 10 °C.

    • Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cold.

    • Add the cold nitrating mixture dropwise to the solution of 2,3-difluorotoluene in sulfuric acid. The reaction is exothermic; maintain the temperature between 0-10 °C throughout the addition.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture onto crushed ice.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

    • Combine the organic layers, wash with a saturated sodium bicarbonate (NaHCO₃) solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, 1,2-Difluoro-4-nitro-3-methylbenzene.

    • Purify the crude product by flash column chromatography if necessary.

Step 2: Synthesis of this compound (Reduction)

  • Materials:

    • 1,2-Difluoro-4-nitro-3-methylbenzene

    • Palladium on carbon (10% Pd/C) or Iron powder (Fe)

    • Methanol (for Pd/C) or Ethanol/Water and Hydrochloric Acid (for Fe)

    • Hydrogen gas (H₂) source (if using Pd/C)

    • Filtration apparatus (e.g., Celite bed)

    • Rotary evaporator

  • Procedure (Catalytic Hydrogenation):

    • In a suitable hydrogenation vessel, dissolve the 1,2-Difluoro-4-nitro-3-methylbenzene intermediate in methanol.[8]

    • Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) under an inert atmosphere (e.g., Nitrogen).[9]

    • Purge the vessel with nitrogen, followed by hydrogen gas.

    • Pressurize the reactor with hydrogen gas (typically 1-3 atm, e.g., using a balloon) and stir the mixture vigorously at room temperature.[8]

    • Monitor the reaction by TLC until the starting material is completely consumed.

    • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with additional methanol.[8]

    • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by distillation under reduced pressure or column chromatography.

Applications in Research and Development

This compound is a valuable intermediate primarily utilized in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.

  • Pharmaceutical Intermediates: Fluorinated anilines are critical building blocks in medicinal chemistry.[10] The presence of fluorine atoms can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to improved drug potency and bioavailability. Analogous N-methylanilines are used in the synthesis of kinase inhibitors, particularly for targeting Epidermal Growth Factor Receptor (EGFR) in cancer therapies.[11]

  • Agrochemical Synthesis: In the agrochemical industry, this compound can be used to create new pesticides, herbicides, and fungicides. The introduction of fluorine often enhances the efficacy and stability of these agents.

  • Materials Science: While less common, fluorinated anilines can also be used in the development of advanced materials like liquid crystals and polymers, where the unique properties of the fluorine atoms contribute to thermal stability and specific electronic characteristics.[1]

The general workflow for utilizing an intermediate like this compound in a drug discovery context is visualized below.

Drug_Discovery_Workflow start This compound (Building Block) step1 Couple with Heterocyclic Scaffold (e.g., SNAr Reaction) start->step1 step2 Synthesis of Compound Library step1->step2 step3 In Vitro Screening (e.g., Kinase Assays) step2->step3 step4 Lead Optimization step3->step4 end Drug Candidate step4->end

Caption: General workflow for drug discovery using a key intermediate.

Safety and Handling

This compound should be handled with care by personnel trained in chemical synthesis. Similar compounds are classified as toxic solids. It is essential to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Users should consult the Safety Data Sheet (SDS) for detailed hazard information, handling procedures, and disposal requirements.[2]

References

An In-depth Technical Guide to 3,4-Difluoro-2-methylaniline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Difluoro-2-methylaniline is a fluorinated aromatic amine that serves as a crucial building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development. The strategic incorporation of fluorine atoms and a methyl group onto the aniline scaffold imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents. This technical guide provides a comprehensive review of the available literature on this compound, covering its synthesis, chemical and physical properties, and its significant role as an intermediate in the development of kinase inhibitors and other pharmaceuticals. This document aims to be a valuable resource for researchers and professionals engaged in drug discovery and medicinal chemistry.

Chemical and Physical Properties

This compound, with the CAS number 114153-09-2, is a substituted aniline derivative. The presence of two fluorine atoms and a methyl group on the benzene ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive synthon for medicinal chemistry.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound3,4-Difluoro-N-methylaniline[1][2][3]3,4-Difluoroaniline[4]
CAS Number 114153-09-2138563-54-93863-11-4
Molecular Formula C₇H₇F₂NC₇H₇F₂NC₆H₅F₂N
Molecular Weight 143.13 g/mol 143.13 g/mol 129.11 g/mol
Monoisotopic Mass 143.05466 Da[5]143.05465555 Da[1]129.03900549 Da[4]
Predicted XlogP 1.8[5]2.3[1]1.6[4]
Appearance Not explicitly foundCombustible liquid[1]Liquid
Boiling Point Not explicitly foundNot explicitly found77 °C @ 7 mmHg
Density Not explicitly foundNot explicitly found1.302 g/mL at 25 °C
Refractive Index Not explicitly foundNot explicitly foundn20/D 1.513

Synthesis of this compound

A potential synthetic pathway for this compound could start from 1,2-difluoro-3-methyl-4-nitrobenzene. The reduction of the nitro group to an amine can be achieved using various established methods, such as catalytic hydrogenation or metal-acid reduction.

Below is a generalized experimental protocol for the reduction of a nitroaromatic compound to an aniline, which could be adapted for the synthesis of this compound.

Generalized Experimental Protocol: Reduction of a Nitroaromatic Precursor

  • Materials: 1,2-difluoro-3-methyl-4-nitrobenzene (starting material), Iron powder (Fe), Hydrochloric acid (HCl), Ethanol (or other suitable solvent), Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution, Diethyl ether or Ethyl acetate (for extraction), Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Procedure:

    • To a stirred suspension of iron powder in a mixture of ethanol and water, add a catalytic amount of hydrochloric acid.

    • Heat the mixture to reflux.

    • Add the 1,2-difluoro-3-methyl-4-nitrobenzene dropwise to the refluxing mixture.

    • After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (monitored by TLC or GC-MS).

    • Cool the reaction mixture to room temperature and filter off the iron salts.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Neutralize the aqueous residue with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

A patent for a similar compound, 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride, describes a multi-step synthesis starting from 4-bromo-2-fluorobenzotrifluoride. This process involves a Buchwald-Hartwig amination followed by deprotection, suggesting that palladium-catalyzed cross-coupling reactions are a viable strategy for constructing such substituted anilines.[6]

Synthesis_Pathway start 1,2-Difluoro-3-methyl-4-nitrobenzene reagents Fe / HCl Ethanol, H₂O start->reagents Reduction product This compound reagents->product

Caption: Plausible synthesis of this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Features for this compound Reference Data for 3,4-Difluoroaniline[4]
¹H NMR Aromatic protons (2H, complex multiplets), Methyl protons (3H, singlet), Amine protons (2H, broad singlet).Aromatic protons (multiplets), Amine protons (broad singlet).
¹³C NMR Aromatic carbons (signals in the aromatic region, with C-F couplings), Methyl carbon (signal in the aliphatic region).Aromatic carbons with C-F couplings.
¹⁹F NMR Two distinct signals for the two non-equivalent fluorine atoms, showing coupling to each other and to adjacent protons.Signals corresponding to the fluorine atoms.
IR (Infrared) N-H stretching (around 3300-3500 cm⁻¹), C-F stretching (around 1100-1300 cm⁻¹), Aromatic C-H and C=C stretching.N-H stretching, C-F stretching, Aromatic C-H and C=C stretching.
Mass Spec (MS) Molecular ion peak (M⁺) at m/z = 143.Molecular ion peak (M⁺) at m/z = 129.

Applications in Drug Development

Substituted anilines, particularly fluorinated derivatives, are of significant interest in medicinal chemistry due to their prevalence in the core structures of many kinase inhibitors.[7][] The fluorine atoms can enhance binding affinity to the target protein, improve metabolic stability, and modulate the pKa of the aniline nitrogen, thereby influencing the pharmacokinetic and pharmacodynamic properties of the drug candidate.

While specific drugs containing the this compound moiety are not explicitly detailed in the available literature, its structural similarity to intermediates used in the synthesis of known kinase inhibitors suggests its potential in this area. For instance, various 4-anilinoquinazoline derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are key targets in cancer therapy.[9][10]

The general structure of these inhibitors often involves the condensation of a substituted aniline with a heterocyclic core. The substituents on the aniline ring play a crucial role in determining the inhibitor's potency and selectivity.

Kinase_Inhibitor_Synthesis aniline This compound inhibitor Kinase Inhibitor (e.g., EGFR/VEGFR-2 Inhibitor) aniline->inhibitor Condensation Reaction heterocycle Heterocyclic Core (e.g., Quinazoline) heterocycle->inhibitor

Caption: General synthesis of a kinase inhibitor.

A series of 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][6][11][12]triazines were identified as potent dual inhibitors of VEGFR-2 and Fibroblast Growth Factor Receptor-1 (FGFR-1).[13] This highlights the utility of difluorinated aniline derivatives in developing multi-targeted kinase inhibitors.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, with significant potential in the field of drug discovery. Its unique substitution pattern offers a means to fine-tune the properties of bioactive molecules. Although detailed experimental data for this specific compound is limited in publicly accessible literature, plausible synthetic routes and likely applications can be inferred from related structures. As the demand for novel and more effective therapeutic agents continues to grow, the importance of specialized intermediates like this compound in the synthesis of next-generation drugs, particularly kinase inhibitors, is expected to increase. Further research into the synthesis and applications of this compound is warranted to fully exploit its potential in medicinal chemistry.

References

In-depth Technical Guide: Analogs and Derivatives of 3,4-Difluoro-2-methylaniline in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted anilines are pivotal building blocks in medicinal chemistry, forming the core of numerous therapeutic agents. Among these, 3,4-Difluoro-2-methylaniline and its analogs have garnered significant interest due to the unique physicochemical properties imparted by the fluorine and methyl substituents. The strategic placement of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological applications of analogs and derivatives of this compound, with a particular focus on their emerging role as kinase inhibitors in oncology.

Physicochemical Properties

The presence of two electron-withdrawing fluorine atoms and an electron-donating methyl group on the aniline ring significantly influences its electronic and steric properties. These characteristics are crucial in dictating the reactivity of the aniline nitrogen and its interactions with biological targets.

PropertyValueSource
Molecular Formula C₇H₇F₂NPubChem
Molecular Weight 143.13 g/mol PubChem
XLogP3-AA 2.1PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 0PubChem

Synthesis of Analogs and Derivatives

The synthesis of derivatives based on the this compound scaffold primarily involves reactions targeting the amino group, such as N-arylation and the formation of heterocyclic systems.

N-Aryl Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is highly effective for the synthesis of N-aryl derivatives of this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Materials:

    • This compound

    • Aryl halide (e.g., aryl bromide, aryl chloride)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

    • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

    • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)

    • Anhydrous solvent (e.g., toluene, dioxane)

  • Procedure:

    • In an oven-dried Schlenk tube, combine the palladium precatalyst (1-5 mol%) and the phosphine ligand (1-5 mol%).

    • Add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (1.5-2.0 equiv).

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture at the appropriate temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Logical Relationship: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Ligand_Dissociation Ligand Dissociation Ar-Pd(II)-X(L2)->Ligand_Dissociation -L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Ligand_Dissociation->Ar-Pd(II)-X(L) Amine_Coordination Amine Coordination Ar-Pd(II)-X(L)->Amine_Coordination + R2NH Ar-Pd(II)-X(L)(R2NH) Ar-Pd(II)-X(L)(R2NH) Amine_Coordination->Ar-Pd(II)-X(L)(R2NH) Deprotonation Deprotonation (Base) Ar-Pd(II)-X(L)(R2NH)->Deprotonation - H-Base+X- Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Deprotonation->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2 Product Reductive_Elimination->Ar-NR2

Catalytic cycle for the Buchwald-Hartwig amination reaction.

Synthesis of Quinazoline and Quinazolinone Derivatives

The 4-anilinoquinazoline scaffold is a well-established pharmacophore in the development of kinase inhibitors. Derivatives of this compound can be readily incorporated into this scaffold through nucleophilic aromatic substitution (SNAr) reactions with 4-chloroquinazolines.

Experimental Protocol: Synthesis of 4-(3,4-Difluoro-2-methylanilino)quinazolines

  • Materials:

    • 4-Chloroquinazoline

    • This compound

    • Solvent (e.g., isopropanol, n-butanol)

    • Acid catalyst (optional, e.g., HCl)

  • Procedure:

    • Dissolve 4-chloroquinazoline (1.0 equiv) and this compound (1.1 equiv) in the chosen solvent.

    • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration and wash with a cold solvent.

    • If no precipitate forms, concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel.

Experimental Workflow: Synthesis of Quinazoline-based Kinase Inhibitors

Quinazoline_Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (4-Chloroquinazoline, This compound) Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Workup Reaction Work-up (Cooling, Filtration/ Concentration) Reaction->Workup Purification Purification (Recrystallization/ Chromatography) Workup->Purification Product 4-(3,4-Difluoro-2-methylanilino) quinazoline Derivative Purification->Product Kinase_Assay Kinase Inhibition Assay (e.g., VEGFR, EGFR) Product->Kinase_Assay Cell_Assay Cell-based Assays (e.g., Antiproliferative) Kinase_Assay->Cell_Assay Data_Analysis Data Analysis (IC50 determination, SAR) Cell_Assay->Data_Analysis

General workflow for the synthesis and evaluation of quinazoline-based kinase inhibitors.

Biological Activity and Applications

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.

Kinase Inhibition

The 4-anilinoquinazoline scaffold is a known hinge-binding motif for many kinases. The 3,4-difluoro-2-methylphenyl moiety can occupy the ATP-binding pocket and form key interactions that contribute to high inhibitory potency.

Signaling Pathway: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibitors targeting VEGFR-2 can block this process.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras PLCg->Ras Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Inhibitor This compound Derivative (Inhibitor) Inhibitor->VEGFR2 Inhibits (ATP-competitive)

Simplified VEGFR-2 signaling pathway and the point of inhibition.

Quantitative Data: Kinase Inhibitory Activity

A study on quinazolin-4(3H)-one derivatives as multi-target receptor tyrosine kinase inhibitors demonstrated the potency of compounds bearing a difluoroaniline moiety.[1]

Compound IDTarget KinaseIC₅₀ (nM)
QDAU5 VEGFR-20.77[1]
Tie-28.87[1]
EphB43.21[1]

Note: QDAU5 is a quinazolin-4(3H)-one derivative containing a 3,4-difluoroaniline group.[1]

Anticancer Activity

The inhibition of key kinases involved in tumorigenesis and angiogenesis translates to potent anticancer activity. Derivatives of this compound have been incorporated into molecules designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and VEGFR-2, which are crucial for tumor growth and vascularization.[2]

Quantitative Data: In Vitro Antiproliferative Activity

Novel 4-anilinoquinazoline derivatives have been evaluated for their antiproliferative activity against various cancer cell lines.

Compound IDCell LineIC₅₀ (µM)
10a A549 (Lung Cancer)0.85 (under hypoxia)
10g A549 (Lung Cancer)0.63 (under hypoxia)
Vandetanib A549 (Lung Cancer)1.27 (under hypoxia)

Note: Compounds 10a and 10g are 4-anilinoquinazoline derivatives with modified aniline moieties, demonstrating the potential of this class of compounds.[2]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on their substitution patterns. Key SAR insights include:

  • Aniline Substitution: The 3,4-difluoro substitution pattern is often optimal for potent kinase inhibition, likely due to favorable interactions within the ATP-binding pocket. The ortho-methyl group can influence the conformation of the molecule and its selectivity profile.

  • Heterocyclic Core: The choice of the heterocyclic core (e.g., quinazoline, quinazolinone, pyrimidine) is critical for establishing the hinge-binding interactions with the target kinase.

  • Solubilizing Groups: The addition of solubilizing groups to the heterocyclic core is often necessary to improve the pharmacokinetic properties of the compounds.

Conclusion

Analogs and derivatives of this compound represent a promising class of compounds for the development of novel therapeutics, particularly in the field of oncology. Their utility as building blocks for potent kinase inhibitors has been demonstrated, and ongoing research continues to explore their potential. The synthetic methodologies outlined in this guide, coupled with the understanding of their biological activities and SAR, provide a solid foundation for researchers and drug development professionals to design and synthesize the next generation of targeted therapies based on this versatile scaffold.

References

Methodological & Application

Synthesis of 3,4-Difluoro-2-methylaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3,4-Difluoro-2-methylaniline, a valuable intermediate in the preparation of various pharmaceutical and agrochemical compounds. The described synthetic route starts from the readily available starting material, 3,4-difluorotoluene. The synthesis involves a two-step process: the regioselective nitration of 3,4-difluorotoluene to yield 2-nitro-3,4-difluorotoluene, followed by the catalytic hydrogenation of the nitro intermediate to the desired this compound. This application note includes detailed experimental procedures, tables of quantitative data for each step, and a visual representation of the synthetic workflow.

Introduction

Fluorinated anilines are crucial building blocks in medicinal chemistry and materials science. The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, in particular, serves as a key precursor for the synthesis of complex molecules with potential therapeutic applications. The synthetic pathway outlined herein offers a practical and efficient method for the preparation of this important compound from 3,4-difluorotoluene.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence starting from 3,4-difluorotoluene.

Step 1: Nitration of 3,4-Difluorotoluene

The first step involves the electrophilic aromatic substitution of 3,4-difluorotoluene using a mixture of concentrated nitric acid and sulfuric acid. The directing effects of the substituents on the aromatic ring guide the regioselective introduction of the nitro group. The methyl group is an activating ortho-, para-director, while the fluorine atoms are deactivating ortho-, para-directors. The nitration is expected to predominantly occur at the position ortho to the methyl group and meta to the fluorine atoms, yielding 2-nitro-3,4-difluorotoluene.

Step 2: Reduction of 2-Nitro-3,4-difluorotoluene

The second step is the reduction of the nitro group in 2-nitro-3,4-difluorotoluene to an amine. This transformation is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like hydrazine or ammonium formate. This method is generally high-yielding and produces a clean product.

Data Presentation

Table 1: Reagents and Conditions for the Nitration of 3,4-Difluorotoluene

Reagent/ParameterMolar Ratio/ConditionNotes
3,4-Difluorotoluene1.0 equivalentStarting Material
Conc. Nitric Acid (90%)1.1 - 1.5 equivalentsNitrating Agent
Conc. Sulfuric Acid (98%)2.0 - 3.0 equivalentsCatalyst and Dehydrating Agent
Temperature0 - 10 °CControl of exothermic reaction
Reaction Time1 - 3 hoursMonitor by TLC or GC
Expected Yield 70 - 85% For the desired 2-nitro isomer

Table 2: Reagents and Conditions for the Reduction of 2-Nitro-3,4-difluorotoluene

Reagent/ParameterMolar Ratio/ConditionNotes
2-Nitro-3,4-difluorotoluene1.0 equivalentStarting Material
Palladium on Carbon (10%)1 - 5 mol%Catalyst
Hydrogen SourceH₂ gas (1-4 atm) or Hydrazine hydrate (2-3 equiv.)Reducing Agent
SolventEthanol or MethanolReaction Medium
TemperatureRoom Temperature to 50 °CReaction Condition
Reaction Time2 - 6 hoursMonitor by TLC or GC
Expected Yield >90%

Experimental Protocols

Step 1: Synthesis of 2-Nitro-3,4-difluorotoluene

Materials:

  • 3,4-Difluorotoluene

  • Concentrated Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (2.5 equivalents).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add concentrated nitric acid (1.2 equivalents) dropwise to the sulfuric acid with vigorous stirring, ensuring the temperature remains below 10 °C.

  • Once the nitrating mixture is prepared and cooled, add 3,4-difluorotoluene (1.0 equivalent) dropwise through the dropping funnel. The rate of addition should be controlled to maintain the internal temperature between 0 and 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-10 °C for an additional 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and continue to stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully pour the reaction mixture onto a stirred mixture of crushed ice and water to quench the reaction.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 2-nitro-3,4-difluorotoluene can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

Materials:

  • 2-Nitro-3,4-difluorotoluene

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrazine Hydrate (or a hydrogen gas source)

  • Celite

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitro-3,4-difluorotoluene (1.0 equivalent) in ethanol (10 volumes).

  • Carefully add 10% Pd/C (2 mol%) to the solution.

  • If using hydrazine hydrate: Heat the mixture to a gentle reflux and add hydrazine hydrate (2.5 equivalents) dropwise over a period of 30-60 minutes. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux.

  • If using hydrogen gas: Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen and then with hydrogen. Stir the reaction mixture under a hydrogen atmosphere (1-4 atm) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-6 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure aniline.

Mandatory Visualization

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_end Final Product start 3,4-Difluorotoluene nitration Nitration (HNO₃, H₂SO₄) start->nitration intermediate 2-Nitro-3,4-difluorotoluene nitration->intermediate reduction Reduction (H₂, Pd/C) intermediate->reduction end This compound reduction->end

Caption: Synthetic workflow for this compound.

Application Notes and Protocols: 3,4-Difluoro-2-methylaniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluoro-2-methylaniline is a valuable fluorinated building block for medicinal chemistry and drug discovery. The incorporation of fluorine atoms into bioactive molecules is a well-established strategy to enhance their pharmacological properties. The presence of fluorine can improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets. The unique substitution pattern of this compound, with two fluorine atoms and a methyl group on the aniline ring, offers a scaffold for the synthesis of novel therapeutic agents with potentially improved pharmacokinetic and pharmacodynamic profiles. While specific drugs containing this exact fragment are not prevalent in publicly available literature, its structural motifs are found in various kinase inhibitors and other therapeutic candidates.

These application notes provide an overview of the potential applications of this compound in the synthesis of kinase inhibitors, with a focus on Focal Adhesion Kinase (FAK) inhibitors, and include detailed, albeit exemplary, experimental protocols.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a key intermediate for the synthesis of complex bioactive molecules. Its utility is particularly notable in the development of:

  • Kinase Inhibitors: The substituted aniline moiety is a common feature in a wide range of kinase inhibitors. The fluorine and methyl substituents on the aniline ring can modulate the electronic and steric properties of the molecule, influencing its interaction with the kinase active site.

  • Agrochemicals: Similar to its application in pharmaceuticals, this compound can be used to create more potent and targeted herbicides, fungicides, and insecticides.

  • Materials Science: The unique properties imparted by the fluorine atoms make it a candidate for incorporation into specialty polymers and materials where enhanced thermal stability and chemical resistance are required.

Hypothetical Application: Synthesis of a Focal Adhesion Kinase (FAK) Inhibitor

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1][2] Overexpression and hyperactivity of FAK are associated with cancer progression and metastasis, making it an attractive target for cancer therapy.[2] Many FAK inhibitors feature a substituted aniline moiety that interacts with the hinge region of the kinase domain.

Here, we propose a hypothetical synthetic route to a 2,4,5-substituted pyrimidine-based FAK inhibitor using this compound as a key starting material. This example is based on the structures of known FAK inhibitors and employs standard synthetic methodologies.

Proposed Synthetic Scheme

The synthesis involves a key Buchwald-Hartwig amination reaction to couple this compound with a 2-chloropyrimidine core.

G cluster_reactants Starting Materials cluster_reaction Buchwald-Hartwig Amination cluster_product Intermediate cluster_final_reaction Final Modification (e.g., Suzuki Coupling) cluster_final_product FAK Inhibitor Analog A This compound C Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) A->C Reactant 1 B 2,4-Dichloro-5-substituted-pyrimidine B->C Reactant 2 D N-(3,4-Difluoro-2-methylphenyl)-4-chloro- 5-substituted-pyrimidin-2-amine C->D Forms Intermediate E Boronic Acid/Ester Pd Catalyst Base D->E Further Reaction F 2-(Substituted)-4-(3,4-difluoro-2-methylphenylamino)- 5-substituted-pyrimidine E->F Final Product

Figure 1. Proposed synthetic workflow for a FAK inhibitor analog.

Experimental Protocols

The following are detailed, representative protocols for the key synthetic steps.

Protocol 1: Buchwald-Hartwig Amination of 2-Chloropyrimidines

This protocol describes a general procedure for the palladium-catalyzed amination of a 2-chloropyrimidine with this compound.[3][4][5]

Materials:

  • This compound

  • Substituted 2-chloropyrimidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk flask or sealed microwave vial

  • Magnetic stirrer with heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the substituted 2-chloropyrimidine (1.0 mmol), this compound (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (1.4 mmol) to the flask.

  • Add anhydrous toluene (5 mL) to the flask.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(3,4-Difluoro-2-methylphenyl)pyrimidin-2-amine derivative.

Quantitative Data

Compound IDR¹ SubstituentR² SubstituentFAK IC₅₀ (nM)HUVEC Proliferation IC₅₀ (µM)
FAK-1 H4-Morpholinopiperidin-1-yl151.2
FAK-2 Methyl4-Morpholinopiperidin-1-yl100.8
FAK-3 H4-(Dimethylamino)piperidin-1-yl252.5
FAK-4 Methyl4-(Dimethylamino)piperidin-1-yl181.9
FAK-5 HN-Methylpiperazin-1-yl505.1
FAK-6 MethylN-Methylpiperazin-1-yl354.3

Signaling Pathway

FAK is a central node in intracellular signaling, integrating signals from integrins and growth factor receptors to regulate key cellular processes. FAK inhibitors block the autophosphorylation of FAK at Tyr397, which is a critical step for its activation and the recruitment of other signaling proteins like Src.[8][9][10] This inhibition disrupts downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, ultimately leading to reduced cell proliferation, migration, and survival.[8][10]

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK GF_Receptors Growth Factor Receptors GF_Receptors->FAK FAK_P p-FAK (Y397) FAK->FAK_P Autophosphorylation Src Src FAK_P->Src Recruits & Activates PI3K PI3K FAK_P->PI3K Grb2 Grb2/SOS FAK_P->Grb2 Src->FAK_P Phosphorylates other sites Migration Cell Migration & Invasion Src->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation ERK->Migration FAK_Inhibitor FAK Inhibitor (e.g., derived from This compound) FAK_Inhibitor->FAK Inhibits

Figure 2. Simplified FAK signaling pathway and the point of inhibition.

Conclusion

This compound represents a promising building block for the synthesis of novel therapeutic agents, particularly in the area of kinase inhibitors. The strategic incorporation of its difluoro-methyl-phenyl motif can lead to compounds with enhanced biological activity and improved pharmacokinetic properties. The provided protocols and conceptual frameworks serve as a guide for researchers to explore the potential of this versatile intermediate in drug discovery and development. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully realize its potential in medicinal chemistry.

References

Application Notes and Protocols: 3,4-Difluoro-2-methylaniline as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluoro-2-methylaniline is a key building block in medicinal chemistry, particularly in the development of targeted therapies such as kinase inhibitors. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent kinase inhibitors, focusing on the preparation of 4-anilinoquinazoline derivatives, a scaffold present in numerous approved and investigational cancer drugs.

Core Applications in Drug Discovery

The primary application of this compound is in the synthesis of kinase inhibitors that target signaling pathways implicated in cancer cell proliferation and angiogenesis. The 3,4-difluoro-2-methylphenyl moiety can be found in potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

One such example is in the synthesis of multi-target inhibitors like QDAU5 , which demonstrates potent inhibition of VEGFR-2, TIE-2, and EphB4, all crucial receptor tyrosine kinases involved in tumor angiogenesis. The 3,4-difluoroaniline group in QDAU5 plays a critical role in its high inhibitory activity.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling and use in organic synthesis.

PropertyValue
CAS Number 114153-09-2
Molecular Formula C₇H₇F₂N
Molecular Weight 143.13 g/mol
Appearance Light brown crystalline powder
Melting Point 56-58 °C
Boiling Point 216.2 °C

Experimental Protocols

The synthesis of 4-anilinoquinazoline-based kinase inhibitors from this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction with a suitable 4-chloroquinazoline precursor.

Protocol 1: Synthesis of a 4-(3,4-Difluoro-2-methylanilino)quinazoline Derivative

This protocol describes the synthesis of a 4-anilinoquinazoline derivative, a core structure in many VEGFR-2 inhibitors.

Reaction Scheme:

Materials:

  • 4-Chloro-6-nitroquinazoline

  • This compound

  • Isopropanol

  • Hydrochloric acid (catalytic amount)

Procedure:

  • To a solution of 4-chloro-6-nitroquinazoline (1.0 eq) in isopropanol, add this compound (1.1 eq).

  • Add a catalytic amount of hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold isopropanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the desired N-(3,4-difluoro-2-methylphenyl)-6-nitroquinazolin-4-amine.

Quantitative Data:

Reactant 1Reactant 2ProductSolventCatalystTemperatureTimeYield (%)
4-Chloro-6-nitroquinazolineThis compoundN-(3,4-difluoro-2-methylphenyl)-6-nitroquinazolin-4-amineIsopropanolHClReflux4-6 h75-85

Mandatory Visualizations

Logical Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates the general workflow for the synthesis of a 4-anilinoquinazoline-based kinase inhibitor using this compound.

G cluster_0 Synthesis of 4-Anilinoquinazoline Core Start Start Precursor 4-Chloroquinazoline Precursor Start->Precursor Aniline This compound Start->Aniline SNAr Nucleophilic Aromatic Substitution (SNAr) Precursor->SNAr Aniline->SNAr Intermediate 4-(3,4-Difluoro-2-methylanilino)quinazoline Intermediate SNAr->Intermediate Purification Purification (Crystallization/Chromatography) Intermediate->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Core Pure 4-Anilinoquinazoline Core Characterization->Final_Core

Caption: General workflow for the synthesis of the 4-anilinoquinazoline core.

Signaling Pathway of VEGFR-2 Inhibition

The diagram below depicts the simplified signaling pathway of VEGFR-2 and its inhibition by a kinase inhibitor synthesized from this compound.

G cluster_0 VEGFR-2 Signaling Pathway and Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P_VEGFR2->Downstream Response Cellular Responses (Proliferation, Migration, Angiogenesis) Downstream->Response Inhibitor Kinase Inhibitor (from this compound) Inhibitor->P_VEGFR2 Inhibits

References

Application Notes: The Role of 3,4-Difluoro-2-methylaniline in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated organic compounds play a pivotal role in modern agrochemical research and development. The introduction of fluorine atoms into a molecule can significantly enhance its biological activity, metabolic stability, and overall efficacy as a pesticide. Substituted anilines, in particular, are crucial building blocks for a wide range of herbicides, fungicides, and insecticides. This document explores the potential application of 3,4-Difluoro-2-methylaniline as a key intermediate in the synthesis of next-generation agrochemicals, with a focus on the diamide class of insecticides. While direct synthesis of commercialized agrochemicals using this compound is not extensively documented in publicly available literature, its structural motifs are present in various patented compounds, suggesting its potential as a valuable precursor in the discovery of new active ingredients.

This application note provides a detailed, albeit representative, protocol for the synthesis of a novel diamide insecticide incorporating the this compound moiety. The methodologies and data presented are based on established synthetic routes for analogous commercial products such as chlorantraniliprole and cyantraniliprole.

This compound: A Promising Building Block

The unique substitution pattern of this compound, featuring two electron-withdrawing fluorine atoms and an electron-donating methyl group on the aniline ring, offers several advantages in the design of novel agrochemicals:

  • Enhanced Biological Activity: The fluorine atoms can modulate the electronic properties and lipophilicity of the final molecule, potentially leading to stronger binding to the target site in pests.

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to metabolic degradation in the target organism and the environment.

  • Fine-tuning of Physicochemical Properties: The combination of fluoro and methyl groups allows for precise control over solubility, volatility, and other properties crucial for formulation and delivery.

Application in Diamide Insecticide Synthesis

Diamide insecticides are a significant class of modern pesticides that act as potent activators of insect ryanodine receptors, leading to uncontrolled calcium release and paralysis. The synthesis of these complex molecules typically involves the coupling of a substituted anthranilic acid derivative with a pyrazolecarboxylic acid. This compound can serve as a precursor to the required anthranilamide component.

Representative Synthesis Pathway

The following workflow illustrates a representative pathway for the synthesis of a novel diamide insecticide starting from this compound.

A 3,4-Difluoro-2- methylaniline B Phosgenation A->B C Isatoic Anhydride Intermediate B->C D Aminolysis with Methylamine C->D E Substituted Anthranilamide D->E G Amide Coupling E->G F Pyrazolecarboxylic Acid Chloride F->G H Novel Diamide Insecticide G->H

Synthetic workflow for a novel diamide insecticide.

Experimental Protocols

The following are detailed protocols for the key steps in the synthesis of a representative diamide insecticide using this compound.

Protocol 1: Synthesis of 6,7-Difluoro-8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione (Isatoic Anhydride Intermediate)

Materials:

  • This compound

  • Triphosgene

  • Toluene

  • 1,4-Dioxane

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Add triphosgene (0.4 eq) to the solution at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude isatoic anhydride intermediate.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Protocol 2: Synthesis of 2-Amino-N,3-dimethyl-4,5-difluorobenzamide (Substituted Anthranilamide)

Materials:

  • 6,7-Difluoro-8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione

  • Methylamine (40% in water)

  • Tetrahydrofuran (THF)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend the isatoic anhydride intermediate (1.0 eq) in THF.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add an aqueous solution of methylamine (2.0 eq) dropwise to the cooled suspension with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent to obtain the crude substituted anthranilamide, which can be used in the next step without further purification or purified by column chromatography.

Protocol 3: Amide Coupling to Form the Novel Diamide Insecticide

Materials:

  • 2-Amino-N,3-dimethyl-4,5-difluorobenzamide

  • 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carbonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • In a dry flask under a nitrogen atmosphere, dissolve the substituted anthranilamide (1.0 eq) in anhydrous dichloromethane.

  • Add pyridine (1.2 eq) to the solution and cool to 0°C.

  • In a separate flask, prepare a solution of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carbonyl chloride (1.1 eq) in anhydrous dichloromethane.

  • Add the acid chloride solution dropwise to the cooled anthranilamide solution.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to yield the final novel diamide insecticide.

Data Presentation

The following table summarizes representative reaction parameters for the synthesis of a novel diamide insecticide.

StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)
1 This compoundTriphosgene, Toluene1104-685-95
2 Isatoic Anhydride IntermediateMethylamine, THF0 to RT12-1690-98
3 Substituted Anthranilamide, Pyrazolecarbonyl chloridePyridine, DCM0 to RT8-1275-85

Logical Relationship of Synthesis

The synthesis of the target diamide insecticide follows a logical progression of functional group transformations.

cluster_0 Anthranilamide Synthesis cluster_1 Final Product Assembly A This compound (Starting Material) B Cyclization to Isatoic Anhydride A->B C Ring Opening with Methylamine B->C D 2-Amino-N,3-dimethyl-4,5-difluorobenzamide (Key Intermediate) C->D F Amide Bond Formation D->F E Pyrazolecarboxylic Acid Chloride (Coupling Partner) E->F G Novel Diamide Insecticide (Final Product) F->G

Logical flow of the synthetic strategy.

Conclusion

This compound represents a highly promising and versatile building block for the synthesis of novel agrochemicals. The representative protocols and synthetic strategies outlined in this document demonstrate a viable pathway to new diamide insecticides with potentially enhanced properties. Researchers and scientists in the field of crop protection are encouraged to explore the utility of this and other fluorinated anilines in the quest for more effective and environmentally benign pesticides. Further structure-activity relationship (SAR) studies on derivatives synthesized from this intermediate could lead to the discovery of next-generation crop protection solutions.

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 3,4-Difluoro-2-methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of halogenated derivatives of 3,4-difluoro-2-methylaniline in various palladium-catalyzed cross-coupling reactions. This class of compounds serves as a critical building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and advanced materials. The protocols provided herein are based on established methodologies for structurally related compounds and aim to serve as a valuable starting point for synthetic chemists.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Halogenated 3,4-difluoro-2-methylanilines are particularly useful substrates in this context due to the unique electronic properties conferred by the fluorine and methyl substituents, which can influence reaction outcomes and the properties of the final products. These reactions are instrumental in constructing molecular scaffolds found in a wide array of biologically active compounds.

This document details protocols for four key palladium-catalyzed reactions: Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling, Heck Reaction, and Sonogashira Coupling, using a representative halogenated this compound derivative as the starting material.

Key Reaction Types

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of N-aryl amines. This reaction is widely employed in the pharmaceutical industry for the preparation of drug candidates and their intermediates. For difluoroaniline derivatives, this reaction allows for the introduction of a wide range of amine coupling partners.

General Reaction Scheme:

Caption: General scheme for the Buchwald-Hartwig amination.

Experimental Protocol:

A representative protocol for the monoamination of a dihalo-difluoroaromatic compound, adaptable for 5-bromo-3,4-difluoro-2-methylaniline, is described below. This procedure is based on the large-scale synthesis of 3-bromo-2,5-difluoroaniline.[1]

Materials:

  • 5-Bromo-3,4-difluoro-2-methylaniline (1.0 equiv)

  • Amine (e.g., Benzophenone imine, 1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂) (0.5 - 2 mol%)

  • Xantphos (1 - 4 mol%)

  • Potassium phosphate (K₃PO₄) (2 - 4 equiv)

  • Anhydrous solvent (e.g., Isopropyl acetate (iPrOAc) or Toluene)

Procedure:

  • To a dry, inert-atmosphere glovebox or a Schlenk flask, add 5-bromo-3,4-difluoro-2-methylaniline, the palladium precatalyst, and the ligand.

  • Add the anhydrous solvent, followed by the amine and the base.

  • Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • If using benzophenone imine, the resulting imine can be hydrolyzed by treatment with aqueous acid (e.g., HCl) to yield the primary aniline.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Adapted from a similar system):

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
0.5 mol% Pd(dba)₂ / XantphosK₃PO₄ (4 equiv)iPrOAc80Not specifiedHigh (for a similar substrate)[1]
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, specifically for the synthesis of biaryl compounds. This reaction is widely used in the pharmaceutical and materials science industries due to its mild reaction conditions and broad functional group tolerance.

General Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura coupling.

Experimental Protocol:

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl bromide.

Materials:

  • 5-Bromo-3,4-difluoro-2-methylaniline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water)

Procedure:

  • In a reaction vessel, combine 5-bromo-3,4-difluoro-2-methylaniline, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Quantitative Data (Representative examples):

Aryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
Bromo-substituted quinazolineBoronic esterPd(dppf)Cl₂ (5)Na₂CO₃Toluene/Water11584
5-BromoindolePhenylboronic acidPdCl₂(PPh₃)₂ (3)Na₂CO₃DMF11095
Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[2] This reaction is a powerful tool for the formation of C-C bonds and is widely used in the synthesis of complex organic molecules.[2]

General Reaction Scheme:

Caption: General scheme for the Heck reaction.

Experimental Protocol:

The following is a general procedure for a Heck reaction.

Materials:

  • 5-Iodo-3,4-difluoro-2-methylaniline (1.0 equiv)

  • Alkene (e.g., Styrene, Acrylate) (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)

  • Ligand (e.g., PPh₃, P(o-tol)₃) (if required)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5-3.0 equiv)

  • Anhydrous solvent (e.g., DMF, Acetonitrile, Toluene)

Procedure:

  • To a reaction vessel, add 5-iodo-3,4-difluoro-2-methylaniline, the palladium catalyst, and ligand (if needed).

  • Purge the vessel with an inert gas.

  • Add the anhydrous solvent, followed by the base and the alkene.

  • Heat the reaction mixture to the desired temperature (typically 80-140 °C).

  • Monitor the reaction's progress.

  • Upon completion, cool the mixture and filter off any solids.

  • Dilute the filtrate with an organic solvent and wash with water and brine.

  • Dry the organic phase, concentrate, and purify the product by chromatography.

Quantitative Data (Representative examples):

Aryl HalideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
IodobenzeneStyrenePdCl₂K₂CO₃DMF10090
4-BromoacetophenoneEthyl acrylatePd(OAc)₂ (1)Et₃NAcetonitrile8095
Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, which is a reliable method for the synthesis of substituted alkynes.[3]

General Reaction Scheme:

Caption: General scheme for the Sonogashira coupling.

Experimental Protocol:

A general protocol for the Sonogashira coupling is provided below.

Materials:

  • 5-Bromo-3,4-difluoro-2-methylaniline (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Amine base (e.g., Et₃N, DIPEA) (2-3 equiv)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk flask, add 5-bromo-3,4-difluoro-2-methylaniline, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or heat as required (typically 25-100 °C).

  • Monitor the reaction until completion.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Quantitative Data (Representative examples):

Aryl HalideTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
5-BromoindolePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF8093[4]
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF10096[3]

Summary of Quantitative Data

The following table summarizes typical reaction conditions for the palladium-catalyzed reactions discussed. Note that these are generalized conditions and optimization may be required for specific substrates.

Reaction TypeTypical CatalystTypical LigandTypical BaseTypical SolventTypical Temp (°C)
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂Xantphos, RuPhosK₃PO₄, NaOtBuToluene, Dioxane, iPrOAc80 - 110
Suzuki-Miyaura Pd(PPh₃)₄, PdCl₂(dppf)PPh₃, dppfK₂CO₃, Cs₂CO₃Toluene/H₂O, Dioxane/H₂O80 - 110
Heck Pd(OAc)₂, Pd(PPh₃)₄PPh₃, P(o-tol)₃Et₃N, K₂CO₃DMF, Acetonitrile80 - 140
Sonogashira Pd(PPh₃)₂Cl₂, Pd(OAc)₂PPh₃Et₃N, DIPEATHF, DMF25 - 100

Conclusion

The palladium-catalyzed cross-coupling reactions of halogenated this compound derivatives are indispensable tools for the synthesis of a diverse range of complex molecules. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthetic utility of this important building block in the fields of drug discovery and materials science. Further optimization of the described conditions may be necessary to achieve optimal results for specific substrate combinations.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with 3,4-Difluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organohalide is particularly vital in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[2] Substituted anilines, such as 3,4-Difluoro-2-methylaniline, are valuable building blocks in medicinal chemistry. The introduction of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making fluorinated synthons highly sought after in drug design.[3]

The products of Suzuki-Miyaura coupling with this compound, namely N-aryl-3,4-difluoro-2-methylaniline derivatives, are key intermediates in the development of targeted therapeutics. Notably, such scaffolds are being investigated for their potential as inhibitors of critical signaling pathways in oncology, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, which is a key mediator of tumor angiogenesis.[4][5]

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of a halogenated this compound derivative with a generic arylboronic acid, a summary of expected quantitative data based on analogous reactions, and a visualization of the relevant VEGFR-2 signaling pathway.

Data Presentation

Aryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-3-methylanilinePyridine-4-boronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O90-10012-18Not specified[2]
5-Bromo-4-fluoro-2-methoxy-N-methylaniline4-Methoxyphenylboronic acidPd(OAc)₂ (3)PPh₃ (6)K₂CO₃Toluene/Dioxane/H₂O9012-24Not specified[5]
ortho-Bromoaniline derivative (1a)Benzylboronic acid pinacol esterCataCXium A Pd G3 (5)-Cs₂CO₃2-MeTHF70Not specified91[2]
ortho-Bromoaniline derivative (1)4-Acetylphenylboronic acid pinacol esterCataCXium A Pd G3 (5)-Cs₂CO₃2-MeTHF70Not specified80[2]
ortho-Bromoaniline derivative (1)4-(Trifluoromethyl)phenylboronic acid pinacol esterCataCXium A Pd G3 (5)-Cs₂CO₃2-MeTHF70Not specified97[2]

Experimental Protocols

The following is a generalized, robust protocol for the Suzuki-Miyaura coupling of a bromo-substituted this compound with an arylboronic acid. This protocol is based on established methods for similar substrates.[2][5]

Materials and Reagents:

  • 5-Bromo-3,4-difluoro-2-methylaniline (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv; or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene, or THF)

  • Magnetic stir bar

  • Schlenk flask or similar reaction vessel suitable for inert atmosphere

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Reaction Setup:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-Bromo-3,4-difluoro-2-methylaniline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add the degassed solvent system (e.g., 1,4-Dioxane and H₂O in a 4:1 ratio) via syringe to achieve a substrate concentration of approximately 0.1-0.2 M.

Reaction Execution:

  • Ensure the flask is sealed and place it in a preheated oil bath at 85-100 °C.

  • Stir the reaction mixture vigorously for 4-24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material.

Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-aryl-3,4-difluoro-2-methylaniline product.

Mandatory Visualization

Below are diagrams illustrating the experimental workflow for the Suzuki-Miyaura coupling and the targeted VEGFR-2 signaling pathway.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine Reactants: 5-Bromo-3,4-difluoro-2-methylaniline, Arylboronic Acid, Base B Add Palladium Catalyst and Ligand (if needed) A->B C Purge with Inert Gas (Argon or Nitrogen) B->C D Add Degassed Solvents (e.g., Dioxane/Water) C->D E Heat and Stir (85-100°C, 4-24h) D->E F Monitor Progress (TLC / LC-MS) E->F G Cool and Quench Reaction F->G H Liquid-Liquid Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J K Final Product: N-Aryl-3,4-difluoro-2-methylaniline J->K

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Activation Ras Ras PLCg->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Inhibitor N-Aryl-3,4-difluoro- 2-methylaniline Derivative (VEGFR-2 Inhibitor) Inhibitor->VEGFR2 Inhibition of ATP Binding Site

Caption: Simplified VEGFR-2 signaling pathway and inhibition.

References

Application Notes and Protocols for N-alkylation of 3,4-Difluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 3,4-difluoro-2-methylaniline, a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The unique substitution pattern of this aniline, with two fluorine atoms and a methyl group, can influence its reactivity and the properties of its N-alkylated derivatives. The following protocols describe two common and effective methods for N-alkylation: classical N-alkylation with alkyl halides and reductive amination.

Method 1: Classical N-Alkylation with Alkyl Halides

This method involves the direct reaction of this compound with an alkyl halide in the presence of a base. It is a straightforward approach suitable for introducing a variety of alkyl groups.

Experimental Protocol

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base (e.g., cesium carbonate, sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), acetone)

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer

  • Heating mantle or oil bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (2.0-3.0 equivalents) to the flask. Add a suitable anhydrous solvent (e.g., DMF or acetonitrile) to achieve a concentration of approximately 0.1-0.5 M of the aniline.

  • Addition of Alkylating Agent: While stirring the mixture at room temperature, add the alkyl halide (1.1-1.5 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to an appropriate temperature (typically 50-100 °C, depending on the reactivity of the alkyl halide and solvent) and stir for 4-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired N-alkylated product.

Data Presentation

Table 1: Representative Conditions for N-Alkylation with Alkyl Halides

Alkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Methyl IodideK₂CO₃AcetonitrileReflux4-885-95
Ethyl BromideK₂CO₃DMF8012-1870-85
Benzyl BromideCs₂CO₃Acetonitrile606-1280-90

Note: These are representative conditions and may require optimization for this compound.

Workflow Diagram

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine this compound, base, and solvent in a flask B Add alkyl halide A->B Dropwise addition C Heat and stir for 4-24h B->C D Monitor by TLC C->D D->C Reaction incomplete E Cool and quench with water D->E Reaction complete F Extract with organic solvent E->F G Wash with brine F->G H Dry and concentrate G->H I Column chromatography H->I J Isolate pure product I->J Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine this compound, carbonyl compound, and solvent B Add reducing agent A->B Portion-wise addition C Stir at room temperature for 2-24h B->C D Monitor by TLC C->D D->C Reaction incomplete E Quench with NaHCO₃ solution D->E Reaction complete F Extract with organic solvent E->F G Wash with water and brine F->G H Dry and concentrate G->H I Column chromatography H->I J Isolate pure product I->J

Application Notes and Protocols: 3,4-Difluoro-2-methylaniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluoro-2-methylaniline is a key building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and agrochemical development. The presence of two fluorine atoms on the aniline ring significantly influences the physicochemical properties of resulting molecules. This substitution can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets, making it a desirable feature in the design of novel therapeutic agents and specialized chemicals.

This document provides detailed application notes on the use of this compound in the synthesis of kinase inhibitors, along with a representative experimental protocol for a key synthetic transformation.

Core Applications in Drug Discovery

The primary application of this compound in medicinal chemistry is as a synthetic intermediate for the creation of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The substituted aniline scaffold is a common feature in many kinase inhibitors, as it can effectively interact with the ATP-binding pocket of these enzymes.

Key areas of application include:

  • Tropomyosin Receptor Kinase (TRK) Inhibitors: TRK inhibitors are an important class of anti-cancer agents that target NTRK gene fusions. The difluoro-methyl-substituted aniline moiety can be incorporated into scaffolds that selectively target TRK kinases.

  • Polo-Like Kinase (PLK) Inhibitors: PLKs are critical regulators of the cell cycle, and their inhibition is a promising strategy for cancer therapy. This compound can serve as a precursor for the synthesis of selective PLK inhibitors.

  • Anaplastic Lymphoma Kinase (ALK) and c-ROS Oncogene 1 (ROS1) Inhibitors: This building block is utilized in the synthesis of advanced kinase inhibitors like Lorlatinib (PF-06463922), a macrocyclic inhibitor effective against a range of resistance mutations in ALK-positive non-small cell lung cancer.

Experimental Protocols

A crucial step in the synthesis of many kinase inhibitors involves the coupling of the aniline moiety with a heterocyclic core. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is well-suited for this purpose.

Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination of this compound with 2-chloro-4-iodopyrimidine

This protocol describes a general procedure for the synthesis of a key intermediate, N-(4-iodopyrimidin-2-yl)-3,4-difluoro-2-methylaniline, which can be further elaborated to generate a variety of kinase inhibitors.

Materials and Reagents:

  • This compound

  • 2-chloro-4-iodopyrimidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), 2-chloro-4-iodopyrimidine (1.2 mmol, 1.2 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Extraction: Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Data Presentation

The following table summarizes expected quantitative data for the Buchwald-Hartwig amination protocol described above. The values are representative for this type of transformation.

Reactant AReactant BCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Purity (%)
This compound2-chloro-4-iodopyrimidinePd₂(dba)₃ / Xantphos1,4-Dioxane1001885>95

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Buchwald-Hartwig Amination setup Reaction Setup (Aniline, Pyrimidine, Catalyst, Ligand, Base) inert Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) setup->inert solvent Add Anhydrous Solvent (1,4-Dioxane) inert->solvent react Heat and Stir (100 °C) solvent->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor workup Work-up (Cool, Dilute, Filter) monitor->workup Reaction Complete extract Extraction (Water, Brine) workup->extract purify Purification (Column Chromatography) extract->purify product Final Product purify->product trk_pathway Simplified TRK Signaling Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus TRK TRK Receptor RAS RAS TRK->RAS PI3K PI3K TRK->PI3K PLCg PLCγ TRK->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription IP3_DAG IP3 / DAG PLCg->IP3_DAG IP3_DAG->Transcription Neurotrophin Neurotrophin Neurotrophin->TRK TRK_Inhibitor TRK Inhibitor (e.g., from 3,4-difluoro- 2-methylaniline) TRK_Inhibitor->TRK plk1_pathway Simplified PLK1 Cell Cycle Regulation G2_Phase G2 Phase PLK1 PLK1 G2_Phase->PLK1 Activation M_Phase M Phase (Mitosis) Cdc25 Cdc25 PLK1->Cdc25 Spindle Spindle Assembly PLK1->Spindle APC_C APC/C PLK1->APC_C Activates PLK1_Inhibitor PLK1 Inhibitor (e.g., from 3,4-difluoro- 2-methylaniline) PLK1_Inhibitor->PLK1 CDK1_CyclinB CDK1/Cyclin B Cdc25->CDK1_CyclinB Activates CDK1_CyclinB->M_Phase Promotes entry Cytokinesis Cytokinesis APC_C->Cytokinesis

Application Notes and Protocols for 3,4-Difluoro-2-methylaniline in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluoro-2-methylaniline is a valuable fluorinated aniline building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methyl group on the aniline ring, imparts specific physicochemical properties to molecules, influencing their biological activity, metabolic stability, and pharmacokinetic profile. This intermediate is particularly useful in the synthesis of heterocyclic compounds, many of which are scaffolds for potent and selective kinase inhibitors and other therapeutic agents. The fluorine atoms can engage in favorable interactions with biological targets and modulate the pKa of the aniline nitrogen, while the methyl group can provide steric hindrance and influence the conformation of the final molecule.

Key Applications in Medicinal Chemistry

This compound serves as a crucial precursor in the synthesis of a variety of bioactive molecules. A primary application lies in its use in nucleophilic aromatic substitution (SNAr) reactions with electron-deficient heterocyclic systems. This reaction is fundamental for the construction of privileged scaffolds in drug discovery, such as quinazolines, pyrimidines, and pyridopyrimidines, which are core structures in numerous kinase inhibitors targeting signaling pathways implicated in cancer and other diseases.

Synthesis of Kinase Inhibitor Scaffolds

The aniline nitrogen of this compound acts as a nucleophile, displacing a leaving group (typically a halogen) on a heterocyclic ring. This reaction is often the key step in assembling the core of kinase inhibitors that bind to the ATP-binding site of the enzyme. The specific substitution on the aniline ring is critical for achieving high potency and selectivity.

A notable application is in the synthesis of dihydropyrido[3,4-d]pyrimidin-4(1H)-one derivatives, which are investigated as inhibitors of various biological targets. The 3,4-difluoro-2-methylphenyl moiety can occupy a specific pocket in the target protein, contributing to the overall binding affinity of the compound.

Experimental Protocols

The following protocol describes a representative synthesis of a dihydropyrido[3,4-d]pyrimidin-4(1H)-one derivative using this compound, based on procedures outlined in patent literature.

Protocol 1: Synthesis of 1-(3,4-Difluoro-2-methylphenyl)-3-(2-methyl-6-oxo-1,6-dihydropyridin-3-yl)-6-(trifluoromethyl)-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one

This protocol details the synthesis of a complex heterocyclic compound where this compound is a key building block.

Reaction Scheme:

(A simplified representation of the key bond formation)

Materials:

  • This compound

  • An appropriate activated pyridopyrimidine precursor (e.g., a chloro-substituted derivative)

  • A suitable base (e.g., Diisopropylethylamine (DIPEA) or potassium carbonate)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Reaction vessel (e.g., round-bottom flask with a reflux condenser)

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for work-up and purification

  • Purification system (e.g., flash column chromatography)

  • Analytical instruments for characterization (e.g., NMR, LC-MS)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the activated pyridopyrimidine precursor (1.0 eq).

  • Addition of Reagents: Add this compound (1.1 eq) and the base (2.0 eq) to the flask.

  • Solvent Addition: Add the anhydrous solvent to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. If a precipitate has formed, it may be collected by filtration. Otherwise, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is then purified, typically by flash column chromatography on silica gel, using an appropriate eluent system to yield the pure final product.

  • Characterization: The structure and purity of the final compound are confirmed by analytical methods such as 1H NMR, 13C NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a dihydropyrido[3,4-d]pyrimidin-4(1H)-one derivative.

ParameterValue
Starting MaterialThis compound
Final Product1-(3,4-Difluoro-2-methylphenyl)-3-(2-methyl-6-oxo-1,6-dihydropyridin-3-yl)-6-(trifluoromethyl)-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one
Molecular FormulaC23H16F5N5O2
Molecular Weight501.40 g/mol
Reported YieldNot explicitly stated, but typically moderate to good for this type of reaction.
AppearanceTypically a solid.

Visualizations

Signaling Pathway Inhibition

The following diagram illustrates a simplified signaling pathway that can be targeted by kinase inhibitors synthesized using this compound.

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling Proteins Downstream Signaling Proteins Receptor Tyrosine Kinase (RTK)->Downstream Signaling Proteins Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling Proteins->Cell Proliferation & Survival Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Receptor Tyrosine Kinase (RTK)

Simplified Kinase Signaling Pathway and Inhibition.
Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis and purification of a bioactive compound using this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Work-up & Purification cluster_analysis Analysis Reaction Setup Reaction Setup Reagent Addition Reagent Addition Reaction Setup->Reagent Addition Reaction Reaction Reagent Addition->Reaction Work-up Work-up Reaction->Work-up Purification Purification Work-up->Purification Characterization Characterization Purification->Characterization Bioassay Bioassay Characterization->Bioassay Logical_Relationship This compound This compound S_N_Ar Reaction S_N_Ar Reaction This compound->S_N_Ar Reaction Heterocyclic Precursor Heterocyclic Precursor Heterocyclic Precursor->S_N_Ar Reaction Intermediate Intermediate S_N_Ar Reaction->Intermediate Further Functionalization Further Functionalization Intermediate->Further Functionalization Bioactive Compound Bioactive Compound Further Functionalization->Bioactive Compound

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Difluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of 3,4-Difluoro-2-methylaniline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent and industrially scalable route involves a two-step process:

  • Nitration: 1,2-Difluoro-3-methylbenzene is nitrated to form 3,4-difluoro-2-methyl-1-nitrobenzene.

  • Reduction: The resulting nitro compound is then reduced to the target aniline, this compound. Catalytic hydrogenation is a common method for this step.

Q2: What are the primary challenges that can lead to low yields in this synthesis?

A2: Key challenges include:

  • Formation of Regioisomers: During the nitration step, other isomers can be formed, complicating purification and reducing the yield of the desired intermediate.

  • Incomplete Reduction: The reduction of the nitro group may be sluggish or incomplete, resulting in a mixture of the nitro compound and the desired aniline.

  • Catalyst Inactivity: The hydrogenation catalyst (e.g., Palladium on carbon) can become poisoned or deactivated, leading to poor conversion rates.

  • Product Degradation: The aniline product can be sensitive to oxidation or side reactions under harsh conditions.

  • Purification Losses: Separation of the final product from impurities, solvents, and byproducts can lead to significant material loss.

Q3: Which reaction parameters are most critical for optimizing the yield?

A3: To achieve a high yield, careful control of the following parameters is essential:

  • Temperature: Both nitration and reduction steps are temperature-sensitive. Maintaining the optimal temperature range is crucial to minimize side reactions.

  • Catalyst Selection and Loading: The choice of catalyst and its concentration are critical for the reduction step. For instance, 10% Palladium on carbon (Pd/C) is commonly used.[1]

  • Hydrogen Pressure: For catalytic hydrogenation, maintaining adequate hydrogen pressure is necessary to ensure the reaction proceeds to completion.

  • Solvent Purity: Using high-purity, dry solvents is important to prevent unwanted side reactions and catalyst deactivation.

  • Reaction Time: Monitoring the reaction progress (e.g., by TLC or GC) is key to determining the optimal reaction time to maximize product formation without promoting degradation.

Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and how can I address them?

A1: Low yield is a common issue. Use the following decision tree and table to diagnose and solve the problem.

Low Yield Troubleshooting Workflow

G cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield Observed check_tlc Analyze crude product by TLC/GC start->check_tlc incomplete_rxn Incomplete Reaction (Starting material remains) check_tlc->incomplete_rxn High SM spot side_reactions Side Reactions (Multiple unexpected spots) check_tlc->side_reactions Multiple spots degradation Product Degradation (Streaking on TLC) check_tlc->degradation Streaking solution_incomplete Increase reaction time Increase temperature moderately Check catalyst activity incomplete_rxn->solution_incomplete solution_side Optimize temperature Check reagent purity Adjust stoichiometry side_reactions->solution_side solution_degradation Reduce reaction time/temp Work up under inert atmosphere degradation->solution_degradation

Caption: A troubleshooting decision tree for diagnosing low yield issues.

Q2: The reduction of the nitro group is incomplete or very slow. What should I do?

A2: An incomplete or sluggish reduction step is often related to the catalyst or reaction conditions.

  • Check Catalyst Activity: The Palladium on carbon (Pd/C) catalyst may be old or deactivated. Use a fresh batch of catalyst from a reliable supplier. Ensure the catalyst was handled properly to avoid exposure to air and moisture.

  • Increase Hydrogen Pressure: Ensure the reaction vessel is properly sealed and that a positive hydrogen pressure is maintained throughout the reaction. If using a balloon, ensure it is sufficiently filled. For larger-scale reactions, a Parr hydrogenator is recommended.

  • Optimize Solvent: Methanol or ethanol are typically effective solvents for this reduction.[1] Ensure the solvent is of high purity and anhydrous if necessary.

  • Test for Catalyst Poisons: Sulfur or halogen-containing impurities in the starting material or solvent can poison the catalyst. Purify the starting nitro compound if its purity is questionable.

Q3: My final product is difficult to purify and appears contaminated with isomers. How can I improve its purity?

A3: Isomeric impurities typically arise from the initial nitration step.

  • Optimize Nitration: Carefully control the temperature of the nitration reaction, as higher temperatures can lead to the formation of undesired isomers. Slow, dropwise addition of the nitrating agent (e.g., a mixture of nitric and sulfuric acid) is recommended.

  • Purify the Intermediate: It is often easier to purify the 3,4-difluoro-2-methyl-1-nitrobenzene intermediate than the final aniline product. Recrystallization or column chromatography of the nitro compound before reduction can significantly improve the purity of the final product.

  • Purification of the Aniline: If the final product is already a mixture, column chromatography on silica gel is the most effective method for separation. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically successful.

Experimental Protocols

This section provides a representative protocol for the synthesis of this compound via catalytic hydrogenation, adapted from a general procedure for the reduction of a similar nitro compound.[1]

Synthesis of this compound via Nitro Reduction

  • Materials:

    • 3,4-Difluoro-2-methyl-1-nitrobenzene

    • 10% Palladium on carbon (Pd/C), 50% wet

    • Methanol (MeOH), reagent grade

    • Dichloromethane (DCM)

    • Diatomaceous earth (e.g., Celite®)

    • Hydrogen (H₂) gas

  • Procedure:

    • In a round-bottom flask or hydrogenation vessel, dissolve 3,4-difluoro-2-methyl-1-nitrobenzene (e.g., 1.00 mmol) in methanol (5-10 mL).

    • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of Pd relative to the starting material).

    • Seal the vessel and purge it with nitrogen or argon, followed by hydrogen gas.

    • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon or a hydrogenation apparatus can be used) at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until all the starting material has been consumed (typically 2-4 hours).

    • Once the reaction is complete, carefully purge the vessel with nitrogen to remove excess hydrogen.

    • Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad with methanol or dichloromethane (25 mL) to ensure all product is recovered.[1]

    • Combine the filtrate and washings and concentrate the solution under reduced pressure to yield the crude this compound.

    • If necessary, purify the residue by column chromatography on silica gel.

General Synthesis Workflow

G A 1,2-Difluoro-3-methylbenzene (Starting Material) B Nitration (HNO₃ / H₂SO₄) A->B C 3,4-Difluoro-2-methyl-1-nitrobenzene (Intermediate) B->C D Catalytic Hydrogenation (H₂, Pd/C) C->D E Crude this compound D->E F Purification (Column Chromatography) E->F G Pure this compound (Final Product) F->G

Caption: A typical workflow for the synthesis of this compound.

Data Presentation

The efficiency of the catalytic hydrogenation step is highly dependent on the reaction conditions. The following table summarizes how different parameters can influence the reaction outcome.

ParameterCondition ACondition BCondition CExpected Outcome
Catalyst 5% Pd/C10% Pd/CRaney Nickel10% Pd/C generally offers a good balance of reactivity and cost-effectiveness.[1] Raney Nickel is also effective but can be more pyrophoric.
Solvent MethanolEthanolEthyl AcetateAlcohols like methanol and ethanol are excellent solvents for dissolving the starting material and for the hydrogenation process.
Temperature 25 °C (Room Temp)40 °C60 °CRoom temperature is usually sufficient. Increasing the temperature may speed up the reaction but can also lead to side reactions or solvent loss.
H₂ Pressure 1 atm (Balloon)3 atm (Parr Shaker)5 atm (Parr Shaker)Higher pressure increases the rate of reaction and can help drive it to completion, which is useful for less reactive substrates.
Yield ModerateHighHighOptimal conditions (e.g., Condition B) typically lead to high to quantitative yields, assuming a pure starting material.[1]

Note: The data presented is illustrative and based on general principles of catalytic hydrogenation. Optimal conditions should be determined experimentally for each specific setup.

References

Technical Support Center: Purification of 3,4-Difluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,4-Difluoro-2-methylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The most common and effective methods for purifying this compound are vacuum distillation, recrystallization, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the known physical properties of this compound relevant to its purification?

A2: Key physical properties are summarized in the table below. This data is essential for designing effective purification protocols.

PropertyValueReference
CAS Number 114153-09-2N/A
Molecular Formula C₇H₇F₂NN/A
Molecular Weight 143.14 g/mol N/A
Boiling Point 40-45 °C at 1 TorrN/A

Q3: What are the common impurities found in crude this compound?

A3: Impurities can arise from the synthetic route and storage. Common impurities may include:

  • Isomeric Impurities: Other isomers of difluoro-methylaniline.

  • Starting Materials: Unreacted precursors from the synthesis.

  • By-products: Compounds formed from side reactions during synthesis.

  • Degradation Products: Anilines can be susceptible to oxidation, leading to colored impurities.[1]

Q4: How can the purity of this compound be assessed?

A4: The purity of this compound can be effectively determined using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used method for purity assessment and quantification of non-volatile impurities.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities and by-products.[1][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis.

Troubleshooting Guides

Vacuum Distillation

Issue: Bumping or uneven boiling during distillation.

  • Possible Cause: Lack of nucleation sites or a large temperature gradient in the distilling flask. Boiling stones are often ineffective under vacuum.[4]

  • Solution:

    • Use a magnetic stirrer and a stir bar to ensure smooth boiling.[4]

    • Introduce a fine stream of air or nitrogen through a capillary tube (ebulliator).

    • Ensure the heating mantle is properly sized for the flask and provides even heating.

Issue: Product solidifies in the condenser.

  • Possible Cause: The condenser water is too cold, or the distillation pressure is too low, causing the boiling point to be close to the melting point.

  • Solution:

    • Increase the temperature of the cooling water or stop the water flow intermittently.

    • Slightly increase the distillation pressure to raise the boiling point.

Recrystallization

Issue: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is too supersaturated, or the boiling point of the solvent is higher than the melting point of the compound.[5]

  • Solution:

    • Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent and allow it to cool more slowly.[5]

    • Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[5]

    • Consider a different solvent or solvent system with a lower boiling point.

Issue: Low recovery of purified product.

  • Possible Cause:

    • Too much solvent was used for dissolution.[5]

    • The solution was not cooled sufficiently.

    • The crystals were washed with a solvent at room temperature.

  • Solution:

    • Use the minimum amount of hot solvent necessary to dissolve the crude product.[5]

    • Cool the solution in an ice bath to maximize crystal formation.

    • Wash the collected crystals with a minimal amount of ice-cold solvent.

Column Chromatography

Issue: Poor separation of the product from impurities (co-elution).

  • Possible Cause: The polarity of the mobile phase is too high or too low.

  • Solution:

    • Adjust the solvent ratio of the mobile phase. Perform Thin Layer Chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation.

    • Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.

Issue: Peak tailing of the product on the column.

  • Possible Cause: Strong interaction between the basic aniline and acidic silanol groups on the silica gel stationary phase.[6]

  • Solution:

    • Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.[6]

    • Use a deactivated or end-capped silica gel column.

    • Consider using an alternative stationary phase like neutral alumina.

Experimental Protocols

Vacuum Distillation

This protocol is designed for the purification of this compound from non-volatile impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with a condenser and vacuum adapter

  • Receiving flask

  • Heating mantle with a magnetic stirrer

  • Vacuum pump and vacuum gauge

  • Cold trap

Procedure:

  • Place the crude this compound and a magnetic stir bar into the round-bottom flask.

  • Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.[7]

  • Connect the apparatus to a cold trap and a vacuum pump.

  • Start the magnetic stirrer and begin to evacuate the system. A pressure of around 1 Torr is recommended.

  • Once the desired pressure is reached and stable, begin to heat the distillation flask gently.

  • Collect the fraction that distills at 40-45 °C.

  • Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Recrystallization

This protocol provides a general procedure for the purification of this compound. The ideal solvent system should be determined through small-scale trials.

Solvent Selection Guide: Based on the principle of "like dissolves like," polar organic solvents are good candidates for recrystallizing anilines. A mixed solvent system, where the compound is soluble in one solvent and less soluble in the other, often yields good results.

Solvent ClassRepresentative SolventsExpected Solubility
Polar Protic Ethanol, Methanol, IsopropanolHigh solubility when hot, lower when cold.
Polar Aprotic Acetone, Ethyl AcetateModerate to high solubility.
Non-polar Toluene, HexaneLow solubility; can be used as an anti-solvent.

Procedure (using a mixed solvent system, e.g., Ethanol/Water):

  • Place the crude this compound in an Erlenmeyer flask.

  • Heat a suitable volume of ethanol and add the minimum amount of hot ethanol to the flask to just dissolve the crude product with stirring.

  • If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities and activated carbon.

  • To the hot filtrate, add hot water dropwise until the solution becomes slightly cloudy (the cloud point).

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water mixture, and dry under vacuum.

Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Solvents (e.g., Hexane, Ethyl Acetate, Triethylamine)

  • Collection tubes

Procedure:

  • Slurry Packing the Column: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed column.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A common starting point is a gradient of 0% to 20% ethyl acetate in hexane. Add ~0.5% triethylamine to the mobile phase to prevent peak tailing.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude_3_4_Difluoro_2_methylaniline Crude this compound Vacuum_Distillation Vacuum Distillation Crude_3_4_Difluoro_2_methylaniline->Vacuum_Distillation Recrystallization Recrystallization Crude_3_4_Difluoro_2_methylaniline->Recrystallization Column_Chromatography Column Chromatography Crude_3_4_Difluoro_2_methylaniline->Column_Chromatography Purity_Check Purity Assessment (HPLC, GC-MS, NMR) Vacuum_Distillation->Purity_Check Recrystallization->Purity_Check Column_Chromatography->Purity_Check Purity_Check->Recrystallization Further Purification Purity_Check->Column_Chromatography Further Purification Pure_Product Pure this compound Purity_Check->Pure_Product Meets Specification

Caption: General experimental workflow for the purification of this compound.

troubleshooting_recrystallization Start Recrystallization Attempt Oiling_Out Compound Oils Out? Start->Oiling_Out Low_Recovery Low Recovery? Oiling_Out->Low_Recovery No Reheat_Add_Solvent Reheat, add more solvent, cool slowly Oiling_Out->Reheat_Add_Solvent Yes Check_Solvent_Amount Use minimum hot solvent Low_Recovery->Check_Solvent_Amount Yes Successful_Crystals Pure Crystals Obtained Low_Recovery->Successful_Crystals No Scratch_Seed Scratch flask or add seed crystal Reheat_Add_Solvent->Scratch_Seed Scratch_Seed->Low_Recovery Check_Cooling Ensure sufficient cooling (ice bath) Check_Solvent_Amount->Check_Cooling End End Check_Cooling->End Successful_Crystals->End

Caption: Troubleshooting decision tree for recrystallization issues.

References

Technical Support Center: Synthesis of 3,4-Difluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,4-difluoro-2-methylaniline. Our resources are designed to address specific challenges encountered during experimentation, offering practical solutions and detailed protocols.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis of this compound, focusing on a typical two-step synthetic route involving nitration of 1,2-difluoro-3-methylbenzene followed by reduction of the nitro intermediate.

Step 1: Nitration of 1,2-Difluoro-3-methylbenzene

Issue 1: Low Yield of the Desired 1,2-Difluoro-3-methyl-4-nitrobenzene Isomer

  • Symptom: The reaction produces a mixture of nitro isomers, with a lower than expected proportion of the desired 4-nitro product.

  • Potential Causes:

    • Reaction Temperature: The regioselectivity of the nitration of substituted benzenes can be temperature-dependent.

    • Nitrating Agent: The choice and concentration of the nitrating agent (e.g., nitric acid/sulfuric acid, fuming nitric acid) can influence isomer distribution. The methyl group is an ortho-, para- director, while the fluorine atoms are deactivating but also ortho-, para- directing. This complex directing effect can lead to a mixture of products.

  • Suggested Solutions:

    • Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) to enhance selectivity.

    • Choice of Nitrating Agent: A milder nitrating agent or a change in the acid mixture ratio may improve the yield of the desired isomer. Careful, slow addition of the nitrating agent is crucial.

Issue 2: Formation of Dinitro Byproducts

  • Symptom: Presence of a higher molecular weight impurity, likely a dinitro-1,2-difluoro-3-methylbenzene, detected by GC-MS or LC-MS.

  • Potential Causes:

    • Excess Nitrating Agent: Using a large excess of the nitrating agent can lead to a second nitration of the activated ring.

    • Elevated Reaction Temperature: Higher temperatures can promote over-nitration.

  • Suggested Solutions:

    • Stoichiometry Control: Use a stoichiometric amount or a slight excess of the nitrating agent.

    • Temperature Management: Keep the reaction temperature low and monitor it closely.

    • Reaction Time: Monitor the reaction progress by TLC or GC and stop it once the starting material is consumed to prevent further reaction.

Step 2: Reduction of 1,2-Difluoro-3-methyl-4-nitrobenzene

Issue 3: Incomplete Reduction of the Nitro Group

  • Symptom: The presence of impurities with molecular weights corresponding to nitroso or hydroxylamine intermediates in the final product.

  • Potential Causes:

    • Insufficient Reducing Agent: The amount of reducing agent (e.g., H₂/Pd/C, SnCl₂, Fe/HCl) was not enough to fully reduce the nitro group.

    • Deactivated Catalyst: In catalytic hydrogenation, the catalyst may have lost its activity.

    • Suboptimal Reaction Conditions: Reaction time, temperature, or pressure (for hydrogenation) may not be sufficient.

  • Suggested Solutions:

    • Reagent Stoichiometry: Ensure a sufficient excess of the reducing agent is used.

    • Catalyst Quality: Use fresh, high-quality catalyst for hydrogenation.

    • Optimize Conditions: Increase reaction time, temperature, or hydrogen pressure as appropriate for the chosen reduction method.

Issue 4: Formation of Azo or Azoxy Byproducts

  • Symptom: The final product is colored (e.g., yellow, orange, or red), and analysis shows high molecular weight impurities.

  • Potential Causes:

    • Reaction Conditions: Certain reduction conditions, particularly with metals in neutral or basic media, can favor the formation of dimeric azo and azoxy compounds.

  • Suggested Solutions:

    • Acidic Reduction Conditions: Using reducing agents like SnCl₂ in HCl or Fe in acetic acid can minimize the formation of these byproducts.

    • Catalytic Hydrogenation: This method is generally clean and less prone to forming dimeric impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and practical approach is a two-step synthesis. The first step involves the nitration of 1,2-difluoro-3-methylbenzene to yield 1,2-difluoro-3-methyl-4-nitrobenzene. The second step is the reduction of the nitro group to an amine, yielding the final product.

Q2: How can I purify the final this compound product?

Purification can typically be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is crucial and should be determined experimentally. For column chromatography, a solvent system of ethyl acetate and hexane is often a good starting point.

Q3: What are the key safety precautions to consider during this synthesis?

  • Nitration: The nitrating mixture (concentrated nitric and sulfuric acids) is highly corrosive and a strong oxidizing agent. Handle it with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The reaction can be exothermic, so proper temperature control is essential.

  • Reduction: If using catalytic hydrogenation, handle hydrogen gas with caution as it is highly flammable. Ensure the system is properly sealed and purged with an inert gas before introducing hydrogen. Metal hydrides are also flammable and react violently with water.

Data Presentation

Table 1: Summary of Potential Side Products and Their Characteristics

Side Product/ImpurityFormation StageProbable CauseIdentification MethodMitigation Strategy
Isomeric NitroanilinesNitration & ReductionNon-selective nitrationGC-MS, HPLC, NMRControl nitration temperature and nitrating agent
Dinitro CompoundsNitrationOver-nitrationGC-MS, LC-MSControl stoichiometry and temperature of nitration
Nitroso/Hydroxylamine IntermediatesReductionIncomplete reductionLC-MS, TLCUse sufficient reducing agent, optimize reaction time/temp
Azo/Azoxy CompoundsReductionSuboptimal reduction conditionsLC-MS, Visual (color)Use acidic reduction conditions or catalytic hydrogenation
Unreacted Starting MaterialNitration or ReductionIncomplete reactionGC, HPLC, TLCIncrease reaction time, temperature, or reagent amount

Experimental Protocols

Protocol 1: Nitration of 1,2-Difluoro-3-methylbenzene
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 1,2-difluoro-3-methylbenzene in concentrated sulfuric acid to 0-5 °C in an ice-water bath.

  • Nitrating Mixture Preparation: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool in an ice bath.

  • Reaction: Add the nitrating mixture dropwise to the cooled solution of 1,2-difluoro-3-methylbenzene, maintaining the reaction temperature below 10 °C.

  • Work-up: After the addition is complete, stir the reaction mixture at room temperature for a specified time, monitoring the reaction by TLC or GC. Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 2: Reduction of 1,2-Difluoro-3-methyl-4-nitrobenzene

This protocol describes a general procedure using catalytic hydrogenation.

  • Reaction Setup: In a hydrogenation vessel, dissolve 1,2-difluoro-3-methyl-4-nitrobenzene in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Reaction: Stir the mixture vigorously at room temperature until the hydrogen uptake ceases or the reaction is complete as monitored by TLC or GC.

  • Work-up: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow Start 1,2-Difluoro-3-methylbenzene Nitration Nitration (HNO3, H2SO4) Start->Nitration Nitro_Intermediate 1,2-Difluoro-3-methyl-4-nitrobenzene Nitration->Nitro_Intermediate Reduction Reduction (e.g., H2/Pd-C) Nitro_Intermediate->Reduction Final_Product This compound Reduction->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_nitration Nitration Step cluster_reduction Reduction Step cluster_solutions Potential Solutions Start Problem Encountered Low_Yield Low Yield of Desired Isomer Start->Low_Yield Nitration Dinitro Dinitro Byproducts Start->Dinitro Nitration Incomplete Incomplete Reduction Start->Incomplete Reduction Azo Azo/Azoxy Byproducts Start->Azo Reduction Sol_Temp Control Temperature Low_Yield->Sol_Temp Sol_Reagent Change Reagent/Catalyst Low_Yield->Sol_Reagent Dinitro->Sol_Temp Sol_Stoich Adjust Stoichiometry Dinitro->Sol_Stoich Sol_Time Optimize Reaction Time Dinitro->Sol_Time Incomplete->Sol_Stoich Incomplete->Sol_Reagent Incomplete->Sol_Time Azo->Sol_Reagent Sol_Conditions Adjust pH/Pressure Azo->Sol_Conditions

Caption: Troubleshooting decision tree for synthesis side reactions.

Technical Support Center: Optimization of Reaction Conditions for 3,4-Difluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,4-Difluoro-2-methylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the experimental procedures for the preparation of this important chemical intermediate.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, focusing on the catalytic hydrogenation of 1,2-Difluoro-3-methyl-4-nitrobenzene.

Issue Potential Cause Recommended Solution
Low or No Conversion of Starting Material Inactive Catalyst: The catalyst (e.g., Pd/C, PtO2, Raney Ni) may have lost its activity due to improper storage or handling.- Use a fresh batch of catalyst. - Ensure the catalyst is handled under an inert atmosphere if it is pyrophoric (e.g., Raney Ni).
Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction.- Increase the catalyst loading in small increments (e.g., from 1 mol% to 5 mol%).
Low Hydrogen Pressure: The hydrogen pressure may be insufficient to drive the reaction to completion.- Increase the hydrogen pressure. Typical pressures for this type of reaction range from atmospheric to 100 psi.
Low Reaction Temperature: The reaction may be too slow at the current temperature.- Gradually increase the reaction temperature. Be cautious, as higher temperatures can sometimes lead to side reactions.
Formation of By-products Dehalogenation: Loss of one or both fluorine atoms from the aromatic ring.- Use a milder catalyst, such as PtO2, which is often less prone to causing dehalogenation than Pd/C. - Optimize the reaction temperature and pressure; lower temperatures and pressures may reduce dehalogenation.
Incomplete Reduction: Formation of intermediate products like nitroso or hydroxylamine derivatives.- Increase the reaction time. - Ensure adequate hydrogen supply and efficient stirring.
Formation of Azo or Azoxy Compounds: These can form through condensation of reaction intermediates.[1]- Ensure complete reduction by optimizing reaction time and hydrogen pressure. - Maintain a consistent and sufficient hydrogen supply throughout the reaction.
Poor Regioselectivity (in fluorination of precursor) Incorrect Fluorinating Agent: The choice of fluorinating agent can significantly impact the position of fluorine addition.- For nucleophilic aromatic substitution (SNAr) to introduce fluorine, ensure the starting material has appropriate activating groups. - For electrophilic fluorination, select a reagent known to favor the desired substitution pattern.
Suboptimal Reaction Conditions: Temperature and solvent can influence the regioselectivity of fluorination reactions.- Screen different solvents. Aprotic polar solvents like DMF or DMSO are often used for SNAr. - Optimize the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most common and industrially viable method is the catalytic hydrogenation of a suitable precursor, typically 1,2-Difluoro-3-methyl-4-nitrobenzene. This reaction involves the reduction of the nitro group to an amine using a catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO2), or Raney Nickel, under a hydrogen atmosphere.

Q2: How can I minimize the risk of dehalogenation during the catalytic hydrogenation?

A2: Dehalogenation, the removal of fluorine atoms, is a common side reaction. To minimize it, you can:

  • Choose the right catalyst: Platinum-based catalysts are often less likely to cause dehalogenation compared to palladium-based ones.

  • Optimize reaction conditions: Use the lowest effective hydrogen pressure and temperature.

  • Monitor the reaction closely: Stop the reaction as soon as the starting material is consumed to avoid over-reduction.

Q3: What are the typical solvents used for the catalytic hydrogenation of fluorinated nitroaromatics?

A3: Common solvents include methanol, ethanol, and ethyl acetate. The choice of solvent can influence the reaction rate and selectivity. It is crucial to use anhydrous solvents to avoid side reactions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). A sample can be taken from the reaction mixture, filtered to remove the catalyst, and then analyzed.

Q5: What are the safety precautions I should take when working with catalytic hydrogenation?

A5: Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts (like Raney Ni). It is essential to:

  • Work in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Ensure all equipment is properly grounded to prevent static discharge.

  • Handle pyrophoric catalysts under an inert atmosphere.

  • Follow established procedures for handling and quenching the catalyst after the reaction.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 1,2-Difluoro-3-methyl-4-nitrobenzene

This protocol is an adapted method based on general procedures for the reduction of fluorinated nitroaromatics.

Materials:

  • 1,2-Difluoro-3-methyl-4-nitrobenzene

  • Palladium on carbon (10 wt. % Pd/C) or Platinum(IV) oxide (PtO2)

  • Methanol or Ethanol (anhydrous)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 1,2-Difluoro-3-methyl-4-nitrobenzene in the chosen solvent (e.g., methanol).

  • Under an inert atmosphere, carefully add the catalyst (typically 1-5 mol% of the substrate).

  • Seal the vessel and purge the system with the inert gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 30-50 °C).

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst.

  • Wash the filter cake with a small amount of the solvent.

  • Combine the filtrate and washes, and remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography.

Data Presentation

The following tables provide a summary of how different reaction parameters can affect the yield in the synthesis of fluoroanilines, based on data from analogous reactions.

Table 1: Effect of Catalyst on the Yield of Fluoroanilines

CatalystSubstrateSolventTemperature (°C)Pressure (psi)Yield (%)
10% Pd/C4-Fluoro-1-nitrobenzeneMethanol20Atmospheric100
PtO2NitrobenzeneBF3-HF42N/A95
Raney Ni3-Fluoro-1-nitrobenzeneEthanol0N/ANot specified
PdCl2-V2O5NitrobenzeneN/A160N/A90

Data adapted from syntheses of similar fluoroanilines.[2][3][4]

Table 2: Optimization of Reaction Conditions for the Synthesis of a Fluoroaniline Analogue

ParameterCondition 1Condition 2Condition 3
Catalyst 10% Pd/CPtO2Raney Ni
Solvent MethanolEthanolEthyl Acetate
Temperature 25 °C40 °C60 °C
Pressure 50 psi75 psi100 psi
Observed Yield Moderate to HighHighModerate (potential for dehalogenation)
Purity GoodExcellentFair to Good

This table presents a qualitative summary based on general knowledge of similar reactions.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: 1,2-Difluoro-3-methyl-4-nitrobenzene dissolve Dissolve in Solvent (e.g., Methanol) start->dissolve add_catalyst Add Catalyst (e.g., 10% Pd/C) under Inert Atmosphere dissolve->add_catalyst purge_inert Purge with Inert Gas add_catalyst->purge_inert purge_h2 Purge with H2 purge_inert->purge_h2 pressurize Pressurize with H2 purge_h2->pressurize react Stir at Controlled Temperature pressurize->react monitor Monitor Reaction (TLC/GC) react->monitor depressurize Depressurize and Purge with Inert Gas monitor->depressurize filter Filter to Remove Catalyst depressurize->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Crude Product (Distillation/Chromatography) concentrate->purify end End: this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Incomplete Reaction check_catalyst Is the catalyst active and sufficient? start->check_catalyst check_conditions Are reaction conditions (T, P) optimal? check_catalyst->check_conditions Yes replace_catalyst Replace catalyst or increase loading check_catalyst->replace_catalyst No check_purity Is the starting material pure? check_conditions->check_purity Yes optimize_conditions Adjust Temperature and/or Pressure check_conditions->optimize_conditions No side_reactions Analyze for by-products (e.g., dehalogenation) check_purity->side_reactions Yes purify_sm Purify starting material check_purity->purify_sm No solution Improved Yield replace_catalyst->solution optimize_conditions->solution adjust_for_byproducts Modify conditions to minimize side reactions side_reactions->adjust_for_byproducts purify_sm->solution adjust_for_byproducts->solution

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

References

Technical Support Center: Scaling Up 3,4-Difluoro-2-methylaniline Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3,4-Difluoro-2-methylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The primary synthetic route involves the catalytic hydrogenation of a nitrated precursor. A common starting material is 1,2-difluoro-3-methyl-4-nitrobenzene, which is then reduced to the desired aniline. The choice of catalyst and reaction conditions is crucial for achieving high yield and purity.

Q2: What are the main challenges encountered when scaling up the production of this compound?

A2: Scaling up the synthesis of this compound presents several challenges, including:

  • Reaction Control: Exothermic reactions, particularly during nitration and hydrogenation, can be difficult to manage on a larger scale, potentially leading to side reactions and safety hazards.

  • Impurity Profile: The formation of isomers and over-reduction byproducts can increase, complicating purification.

  • Catalyst Efficiency and Recovery: Ensuring consistent catalyst activity and efficient recovery for reuse is critical for cost-effective large-scale production.

  • Workup and Purification: Handling larger volumes during extraction, distillation, and crystallization requires optimized procedures to minimize product loss.

Q3: How can I minimize the formation of impurities during the synthesis?

A3: To minimize impurity formation, consider the following:

  • Starting Material Purity: Ensure the purity of your starting materials, as impurities can be carried through the synthesis.

  • Reaction Condition Optimization: Precisely control reaction parameters such as temperature, pressure, and reaction time. For instance, in catalytic hydrogenation, careful selection of the catalyst and hydrogen pressure can prevent over-reduction.

  • Stoichiometry Control: Use a controlled molar ratio of reagents to avoid side reactions.

Q4: What are the recommended safety precautions for handling the reagents involved?

A4: Safety is paramount. Always:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Be cautious with nitrating agents, which are highly corrosive and can cause severe burns.

  • Handle hydrogenation reactions with care, as they often involve flammable solvents and hydrogen gas under pressure. Ensure proper grounding of equipment to prevent static discharge.

  • Fluorinated organic compounds can have unique toxicological properties; consult the Safety Data Sheet (SDS) for all chemicals used.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound Incomplete reaction.- Increase reaction time or temperature.- Ensure the catalyst (if used) is active.- Check the purity of starting materials.
Suboptimal reaction conditions.- Screen different solvents, bases, and temperatures.- Adjust the stoichiometry of reagents.
Product loss during workup and purification.- Optimize extraction and purification procedures.- Ensure proper pH adjustment during aqueous washes.
Presence of Unreacted 1,2-difluoro-3-methyl-4-nitrobenzene Insufficient amount of reducing agent or incomplete reaction.- Increase the equivalents of the reducing agent.- Prolong the reaction time or increase the temperature.
Catalyst deactivation.- Use a fresh batch of catalyst.- Investigate potential catalyst poisons in the reaction mixture.
Formation of Isomeric Impurities Non-selective nitration or starting with an impure regioisomer.- Optimize nitration conditions (temperature, nitrating agent) to improve regioselectivity.- Purify the nitrated intermediate before reduction.
Difficult Purification of the Final Product Close boiling points or similar polarities of the product and byproducts.- Utilize high-performance liquid chromatography (HPLC) or careful column chromatography with an optimized solvent system.- Consider converting the product to a salt for purification via crystallization, followed by neutralization.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 1,2-Difluoro-3-methyl-4-nitrobenzene

This protocol describes a general method for the reduction of the nitro group to form the target aniline.

Materials:

  • 1,2-Difluoro-3-methyl-4-nitrobenzene

  • Methanol or Ethanol

  • Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Nitrogen gas

  • Hydrogen gas

  • Filtration apparatus (e.g., Celite bed)

  • Rotary evaporator

Procedure:

  • In a high-pressure reactor, dissolve 1,2-difluoro-3-methyl-4-nitrobenzene in a suitable solvent like methanol or ethanol.

  • Carefully add the Pd/C catalyst to the solution under a nitrogen atmosphere.

  • Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at a controlled temperature (e.g., room temperature to 50°C).

  • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or by monitoring hydrogen uptake.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Purge the reactor with nitrogen gas.

  • Filter the reaction mixture through a bed of Celite to remove the catalyst.

  • Concentrate the filtrate using a rotary evaporator to remove the solvent.

  • The resulting crude this compound can be further purified by distillation under reduced pressure or by crystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for Catalytic Hydrogenation of Nitroarenes

Starting MaterialCatalystSolventTemperature (°C)Pressure (psi)Yield (%)Reference
2-chloro-6-nitrotolueneRaney NickelMethanol60580>95[1]
3,4-difluoronitrobenzenePd-CEthanolRoom TempN/A (H2NNH2)N/A[2]
1,2-dibromo-4,5-difluoro-3-nitrobenzene10% Pd/CMethanol40Slight H2 pressure86[3]
2,4-difluoro-5-chloronitrobenzene5% Pd/CMethanol6040~70[4]

Note: The data presented is for analogous compounds and serves as a starting point for optimization.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 1,2-Difluoro-3-methyl-4-nitrobenzene hydrogenation Catalytic Hydrogenation (Pd/C, H2, Solvent) start->hydrogenation filtration Catalyst Filtration hydrogenation->filtration concentration Solvent Removal filtration->concentration crude_product Crude this compound concentration->crude_product distillation Vacuum Distillation crude_product->distillation crystallization Crystallization crude_product->crystallization Alternative pure_product Pure this compound distillation->pure_product crystallization->pure_product

Caption: Synthetic and purification workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Product Yield incomplete_rxn Incomplete Reaction issue->incomplete_rxn suboptimal_cond Suboptimal Conditions issue->suboptimal_cond product_loss Product Loss in Workup issue->product_loss increase_params Increase Time/Temp incomplete_rxn->increase_params check_catalyst Check Catalyst Activity incomplete_rxn->check_catalyst optimize_cond Optimize Conditions suboptimal_cond->optimize_cond optimize_workup Optimize Workup/Purification product_loss->optimize_workup

Caption: Troubleshooting logic for addressing low product yield.

References

Stability issues of 3,4-Difluoro-2-methylaniline under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 3,4-Difluoro-2-methylaniline under various reaction conditions. The information is intended for researchers, scientists, and professionals in drug development. Please note that while specific stability data for this compound is limited, the following guidance is based on the known behavior of structurally similar fluorinated and methylated anilines.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound?

Like many aniline derivatives, this compound is susceptible to degradation under certain conditions. The main concerns are oxidation, decomposition under strong acidic or basic conditions, and potential thermal instability at elevated temperatures.[1][2] Exposure to air and light can also lead to gradual degradation, often indicated by a change in color.[1]

Q2: What are the known incompatible materials for this compound?

Based on data for structurally similar anilines, this compound is likely incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1] Contact with these substances can lead to vigorous reactions and decomposition.

Q3: How should this compound be properly stored?

To ensure stability, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. For long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.[1]

Q4: What are the potential hazardous decomposition products?

Upon thermal decomposition, substituted anilines can release hazardous substances, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and in the case of fluorinated compounds, hydrogen fluoride.[1]

Q5: My sample of this compound has developed a dark color. Is it still usable?

The development of a dark brown or black color often indicates oxidation of the aniline.[1] While the presence of colored impurities may not always interfere with a reaction, it is a sign of degradation. It is advisable to check the purity of the material by an appropriate analytical method (e.g., NMR, LC-MS) before use.[1] If necessary, the material can be purified, for example, by column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound.

Symptom Potential Cause Suggested Solutions
Low or inconsistent reaction yield Degradation of the starting material under the reaction conditions (e.g., high temperature, strong acid/base).[1]- Lower the reaction temperature if the protocol allows.- Use a milder acid or base.- Reduce the reaction time and monitor progress closely.- Consider protecting the amine group if it is not the reactive site.[1]
Reaction mixture turns dark brown or black Oxidation of the aniline.[1]- Degas the solvent before starting the reaction.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Appearance of unexpected peaks in HPLC or LC-MS analysis Formation of degradation products due to instability in the reaction or work-up conditions.- Perform a forced degradation study to identify potential degradation products.- Adjust pH and temperature during work-up and purification to minimize degradation.
Formation of a precipitate during the reaction The salt of the aniline may be insoluble in the chosen solvent.[1]- Switch to a more polar solvent.- If an acid is present, consider adding a non-coordinating base to keep the aniline in its freebase form.[1]

Experimental Protocols

General Protocol for Assessing the Stability of this compound

This protocol provides a framework for evaluating the stability of this compound under simulated reaction conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound of a known concentration in a relevant organic solvent (e.g., acetonitrile, THF).

2. Application of Stress Conditions:

  • Aliquot the stock solution into several vials.

  • Subject each vial to a different stress condition. It is recommended to have a control sample stored at low temperature and protected from light.

    • Thermal Stress: Heat the solution at various relevant temperatures (e.g., 40 °C, 60 °C, 80 °C) for a defined period.

    • Acidic Stress: Add a specific acid (e.g., 0.1 N HCl or TFA).[1]

    • Basic Stress: Add a specific base (e.g., 0.1 N NaOH or triethylamine).[1]

    • Oxidative Stress: Add a mild oxidizing agent (e.g., 3% H₂O₂).[1]

    • Photolytic Stress: Expose the solution to UV light at a specific wavelength.[1]

3. Time Points:

  • Sample from each vial at various time points (e.g., 0, 2, 6, 12, 24 hours).

4. Analysis:

  • Analyze the samples using a suitable analytical method, such as HPLC or LC-MS, to quantify the remaining amount of this compound and to identify any major degradation products.[1]

Visualizations

Potential Degradation Pathways

The following diagram illustrates potential degradation pathways for a substituted aniline like this compound based on the degradation of similar compounds.

A This compound B Oxidation A->B Air, Light, Oxidizing Agents D Strong Acid/Base High Temperature A->D Harsh Reaction Conditions C Oxidized Products (e.g., nitroso, nitro, polymeric species) B->C E Hydroxylation & Dehalogenation Products D->E

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow for Low Reaction Yield

This diagram provides a logical workflow for troubleshooting low yields in reactions involving this compound.

Start Low Reaction Yield Observed CheckPurity Check Purity of Starting Material Start->CheckPurity PurityOK Purity Acceptable? CheckPurity->PurityOK Purify Purify Starting Material PurityOK->Purify No ReactionConditions Evaluate Reaction Conditions PurityOK->ReactionConditions Yes Purify->CheckPurity Temp High Temperature? ReactionConditions->Temp LowerTemp Lower Reaction Temperature Temp->LowerTemp Yes AcidBase Strong Acid/Base? Temp->AcidBase No LowerTemp->AcidBase MilderReagents Use Milder Acid/Base AcidBase->MilderReagents Yes Time Long Reaction Time? AcidBase->Time No MilderReagents->Time ShortenTime Shorten Reaction Time Time->ShortenTime Yes Optimize Re-optimize and Monitor Time->Optimize No ShortenTime->Optimize

Caption: Troubleshooting workflow for low reaction yields.

References

Technical Support Center: Byproduct Analysis in 3,4-Difluoro-2-methylaniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 3,4-Difluoro-2-methylaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential byproduct formation in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block in medicinal chemistry and materials science. The most common reactions include:

  • N-Functionalization: Acylation, alkylation, and sulfonylation of the amino group.

  • Aromatic Ring Functionalization: Electrophilic aromatic substitution reactions such as halogenation and nitration. However, the directing effects of the amine and methyl groups, as well as the deactivating effect of the fluorine atoms, can lead to mixtures of isomers.

  • Cross-Coupling Reactions: Buchwald-Hartwig amination and Suzuki-Miyaura coupling, where the aniline is first converted to a suitable halide or triflate.

Q2: I am observing multiple spots on my TLC after a nitration reaction of this compound. What are the likely byproducts?

A2: Direct nitration of anilines can be challenging due to the activating and directing effects of the amino group, which can also be protonated under acidic conditions, leading to meta-directing products and potential oxidation. Potential byproducts in the nitration of this compound include:

  • Regioisomers: Nitration can occur at different positions on the aromatic ring, leading to a mixture of isomers. The primary directing influence will be from the strongly activating amino and methyl groups.

  • Oxidation Products: The aniline ring is susceptible to oxidation by nitric acid, which can result in the formation of colored, tar-like byproducts.

  • Di-nitrated Products: Under harsh conditions, a second nitro group may be introduced onto the ring.

To control the reaction, it is often recommended to first protect the amino group, for example, by converting it to an acetanilide. This moderates the activating effect and directs nitration primarily to the para position relative to the acetamido group.

Q3: My Buchwald-Hartwig amination reaction with a halide derivative of this compound is giving me a significant amount of the dehalogenated starting material. What is causing this?

A3: The formation of a dehalogenated byproduct in a Buchwald-Hartwig amination is a common side reaction known as hydrodehalogenation. This occurs when the aryl halide is reduced instead of undergoing cross-coupling. The likely causes include:

  • Catalyst Decomposition: The palladium catalyst can decompose, leading to the formation of palladium black and promoting side reactions.

  • Presence of Protic Impurities: Traces of water or other protic impurities in the reaction mixture can serve as a hydrogen source for the reduction.

  • Ligand Choice: The choice of phosphine ligand is critical. Some ligands may favor the reductive elimination pathway leading to the desired C-N bond formation less efficiently.

To minimize this side reaction, ensure all reagents and solvents are scrupulously dry, use a highly active and stable catalyst system, and consider optimizing the ligand.

Troubleshooting Guides

Guide 1: Unexpected Byproducts in Suzuki-Miyaura Coupling

Symptom: In the Suzuki-Miyaura coupling of a halogenated this compound derivative with a boronic acid, you observe significant byproducts in your crude NMR or LC-MS.

Possible Cause Recommended Action
Homo-coupling of the boronic acid: The boronic acid couples with itself to form a biaryl byproduct.- Ensure rigorous degassing of the reaction mixture to remove oxygen. - Use a lower reaction temperature if possible. - Optimize the stoichiometry of the boronic acid (a slight excess is often used, but a large excess can promote homo-coupling).
Dehalogenation of the aniline derivative: The starting aryl halide is reduced.- Ensure anhydrous conditions. - Use a high-purity palladium catalyst and ligand. - Consider a different base that is less prone to promoting reduction.
Protodeboronation of the boronic acid: The boronic acid is converted to the corresponding arene before coupling.- Use a non-aqueous base or a base that is less hydrolytically active. - Add the boronic acid to the reaction mixture at a later stage.

Illustrative Data: Byproduct Profile in a Hypothetical Suzuki Coupling

Compound Structure Expected Yield (%) Potential Byproduct Range (%)
Desired Product Ar-Ar'70-85N/A
Homo-coupled Boronic Acid Ar'-Ar'N/A5-15
Dehalogenated Aniline Ar-HN/A2-10
Protodeboronated Arene Ar'-HN/A1-5
(Ar = 3,4-Difluoro-2-methylphenyl derivative; Ar' = coupling partner from boronic acid)
Guide 2: Low Yield in a Nitration Reaction

Symptom: The yield of the desired nitro-3,4-Difluoro-2-methylaniline is consistently low, and a significant amount of dark, insoluble material is formed.

Possible Cause Recommended Action
Oxidation of the aniline: The aniline is being oxidized by the nitrating agent.- Protect the amino group as an acetanilide before nitration. - Use milder nitrating conditions (e.g., acetyl nitrate, lower temperatures).
Over-nitration: Formation of di- or tri-nitrated products.- Use stoichiometric amounts of the nitrating agent. - Carefully control the reaction temperature and time.
Incorrect directing effects: Protonation of the amino group in strong acid leads to meta-nitration.- Protect the amino group to ensure ortho/para direction from the amide.

Experimental Protocols

Protocol 1: Protective Acetylation of this compound
  • Dissolution: Dissolve this compound (1.0 eq) in glacial acetic acid.

  • Acylation: Add acetic anhydride (1.1 eq) dropwise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Pour the reaction mixture into ice-water to precipitate the product.

  • Isolation: Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield N-(3,4-difluoro-2-methylphenyl)acetamide.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried flask, add the halogenated N-acetyl-3,4-Difluoro-2-methylaniline (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent system (e.g., toluene/ethanol/water).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

reaction_pathway start This compound intermediate Halogenated Derivative start->intermediate Halogenation product Desired Biaryl Product intermediate->product Suzuki Coupling (Pd Catalyst, Base) dehalogenation Dehalogenation Byproduct intermediate->dehalogenation Side Reaction boronic Aryl Boronic Acid boronic->product Suzuki Coupling (Pd Catalyst, Base) homo_coupling Homo-coupling Byproduct boronic->homo_coupling Side Reaction

Caption: Suzuki coupling reaction pathway and common byproducts.

troubleshooting_workflow start Reaction Complete (TLC/LC-MS Analysis) check_yield Low Yield? start->check_yield check_byproducts Unexpected Byproducts? check_yield->check_byproducts No check_reagents Check Reagent Purity check_yield->check_reagents Yes optimize_temp Optimize Temperature check_byproducts->optimize_temp Yes purify Purify Product check_byproducts->purify No optimize_temp->start Re-run Reaction change_catalyst Change Catalyst/Ligand check_reagents->change_catalyst change_catalyst->start Re-run Reaction end Successful Synthesis purify->end

Caption: General troubleshooting workflow for reaction optimization.

Technical Support Center: High-Throughput Screening for 3,4-Difluoro-2-methylaniline Reaction Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the high-throughput screening (HTS) and optimization of the synthesis of 3,4-Difluoro-2-methylaniline. The primary synthetic route addressed is the palladium-catalyzed Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound amenable to high-throughput screening?

A1: The most prevalent method is the palladium-catalyzed Buchwald-Hartwig amination. This reaction involves the cross-coupling of an aryl halide (e.g., 1-bromo-3,4-difluoro-2-methylbenzene or 1-chloro-3,4-difluoro-2-methylbenzene) with an ammonia equivalent or a primary amine that can be later deprotected.[1] This methodology is well-suited for HTS due to its modularity, allowing for the rapid screening of catalysts, ligands, bases, and solvents.[2]

Q2: Which factors are most critical for the success of the Buchwald-Hartwig amination in this context?

A2: Several factors are critical for a successful reaction:

  • Catalyst and Ligand Choice: The selection of the palladium precatalyst and the phosphine ligand is paramount and is highly dependent on the specific substrates.[3] Bulky, electron-rich phosphine ligands are often required for challenging substrates.[3]

  • Base Selection: The strength and solubility of the base are crucial. While strong bases like sodium tert-butoxide (NaOtBu) are common, they may not be compatible with all functional groups.[1] Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can offer broader functional group tolerance.[3]

  • Solvent: The choice of solvent affects the solubility of reagents and the overall reaction rate. Anhydrous, aprotic solvents like toluene and dioxane are commonly used.[3]

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen, so all reactions must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.[4]

Q3: How can I analyze the results of my high-throughput screening experiments quickly and efficiently?

A3: High-throughput analytical techniques are essential for rapid screening. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful methods for the separation, identification, and quantification of the desired product and any byproducts.[5][6] These techniques can be automated to handle large numbers of samples from HTS plates.

Q4: What are common side reactions to look out for in the synthesis of this compound?

A4: Common side reactions in Buchwald-Hartwig amination include hydrodehalogenation of the aryl halide, where the halogen is replaced by a hydrogen atom, and the formation of homocoupling products.[4] Careful optimization of reaction conditions, particularly the choice of ligand and base, can help to minimize these unwanted side reactions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the high-throughput screening for the synthesis of this compound.

Observed Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive catalyst.- Use a fresh batch of palladium precatalyst and ligand. - Ensure proper storage of catalyst and ligand under inert conditions. - Consider using a more air- and moisture-stable precatalyst.
Poor quality of reagents.- Use high-purity starting materials. - Ensure solvents are anhydrous and degassed.[4] - Verify the purity of the amine source.
Inadequate inert atmosphere.- Thoroughly degas all solvents. - Ensure a leak-free reaction setup under a strict inert atmosphere (e.g., nitrogen or argon).[4]
Incorrect base.- Screen a panel of bases with varying strengths and solubilities (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).[3] - Ensure the base is anhydrous and finely powdered for solid bases.
Formation of Significant Byproducts (e.g., Homocoupling) Presence of oxygen.- Improve the degassing procedure for solvents and the reaction vessel.[4]
Suboptimal catalyst or ligand.- Screen a library of ligands to identify one that promotes the desired C-N coupling over side reactions.[3]
Incorrect reaction temperature.- Optimize the reaction temperature; higher temperatures can sometimes lead to increased byproduct formation.
Poor Reproducibility Between Wells/Reactions Inaccurate liquid handling.- Calibrate and validate the performance of robotic liquid handlers. - Ensure proper mixing in each well.
Temperature gradients across the reaction block.- Use a high-quality heating block with uniform temperature distribution. - Allow sufficient time for the reaction plate to reach thermal equilibrium.
Inconsistent atmospheric control.- Ensure all wells are equally protected from air and moisture.

Data Presentation

The following tables present representative quantitative data from screening different reaction parameters for a similar Buchwald-Hartwig amination reaction, the monoamination of 1,3-dibromo-2,5-difluorobenzene.[7] This data can serve as a starting point for the optimization of the this compound synthesis.

Table 1: Effect of Palladium Precatalyst and Ligand on Product Yield

EntryPalladium Precatalyst (mol%)Ligand (mol%)Yield (%)
1Pd(dba)₂ (0.5)Xantphos (1.0)95
2Pd(OAc)₂ (0.5)Xantphos (1.0)88
3Pd₂(dba)₃ (0.25)Xantphos (1.0)92
4Pd(dba)₂ (0.5)RuPhos (1.0)75
5Pd(dba)₂ (0.5)SPhos (1.0)68

Reaction conditions: 1,3-dibromo-2,5-difluorobenzene (1.0 mmol), benzophenone imine (1.2 mmol), K₃PO₄ (4.0 mmol), iPrOAc (5 mL), 80 °C, 18 h.

Table 2: Effect of Base on Product Yield

EntryBase (4.0 mmol)Yield (%)
1K₃PO₄95
2Cs₂CO₃85
3K₂CO₃70
4NaOtBu91

Reaction conditions: 1,3-dibromo-2,5-difluorobenzene (1.0 mmol), benzophenone imine (1.2 mmol), Pd(dba)₂ (0.5 mol%), Xantphos (1.0 mol%), iPrOAc (5 mL), 80 °C, 18 h.

Table 3: Effect of Solvent on Product Yield

EntrySolventYield (%)
1iPrOAc95
2Toluene90
3Dioxane82
4THF78

Reaction conditions: 1,3-dibromo-2,5-difluorobenzene (1.0 mmol), benzophenone imine (1.2 mmol), Pd(dba)₂ (0.5 mol%), Xantphos (1.0 mol%), K₃PO₄ (4.0 mmol), 80 °C, 18 h.

Experimental Protocols

General Protocol for High-Throughput Screening of Buchwald-Hartwig Amination

This protocol is a general guideline and should be adapted for specific robotic liquid handling platforms and reaction scales.

  • Preparation of Stock Solutions:

    • Prepare stock solutions of the aryl halide (e.g., 1-bromo-3,4-difluoro-2-methylbenzene), palladium precatalysts, and ligands in a suitable anhydrous and degassed solvent (e.g., toluene or dioxane).

    • Prepare stock solutions or have solid aliquots of a panel of bases.

  • Robotic Liquid Handling Setup:

    • Program the robotic liquid handler to dispense the appropriate volumes of the stock solutions into the wells of a 96-well or 384-well reaction plate under an inert atmosphere.[8][9]

    • The robot should be programmed to add the reagents in a specific order, typically the solid base first, followed by the catalyst/ligand solution, the aryl halide solution, and finally the amine source.

  • Reaction Execution:

    • Seal the reaction plate with a pierceable, chemically resistant seal.

    • Place the reaction plate on a pre-heated heating block with vigorous shaking to ensure proper mixing.

    • Run the reactions for the desired amount of time at the set temperature.

  • Work-up and Analysis:

    • After the reaction is complete, cool the reaction plate to room temperature.

    • Add an internal standard and a quenching solution to each well using the robotic liquid handler.

    • Dilute the samples with a suitable solvent (e.g., ethyl acetate).

    • Analyze the samples by automated GC-MS or HPLC to determine the yield and purity of this compound in each well.[5][6]

Mandatory Visualization

HTS_Workflow cluster_prep Preparation cluster_execution Automated Execution cluster_analysis Analysis stock_solutions Prepare Stock Solutions (Aryl Halide, Catalysts, Ligands) dispense Robotic Dispensing into Microtiter Plate stock_solutions->dispense base_aliquots Aliquot Bases base_aliquots->dispense seal Seal Reaction Plate dispense->seal react Heating and Agitation seal->react workup Automated Quenching and Work-up react->workup analysis High-Throughput Analysis (GC-MS or HPLC) workup->analysis data Data Interpretation and Hit Identification analysis->data

Caption: High-throughput screening workflow for reaction optimization.

References

Technical Support Center: Machine Learning for Optimizing Organic Synthesis of Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using machine learning (ML) to optimize the organic synthesis of anilines.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My machine learning model is predicting low yields for a reaction that is reported to be high-yielding. What are the first steps to troubleshoot this?

A1: This is a common issue that can often be traced back to data representation or model applicability. Here’s a step-by-step guide to diagnose the problem:

  • Verify Input Data and Feature Engineering: Double-check that the input features for your specific reaction (reactants, catalyst, ligand, solvent, temperature, etc.) are correctly represented and formatted. Ensure that the molecular representations (e.g., SMILES, fingerprints) are accurate and consistent with the training data format.

  • Assess Model Domain Applicability: Confirm that the reaction you are trying to predict falls within the chemical space of the model's training data. A model trained on palladium-catalyzed Buchwald-Hartwig aminations, for example, may not be accurate for copper-catalyzed Ullmann condensations.

  • Examine Training Data for Bias: The model might have been trained on a dataset with inherent biases. For instance, the training data may lack examples of your specific substrate class or reaction conditions.[1] Use model interpretation techniques to see which training examples are most influential for your prediction.[1]

  • Review Feature Importance: Analyze the feature importance scores from your model. If a seemingly minor feature is heavily influencing the prediction, it might indicate an issue with your feature engineering or a spurious correlation in the training data.

Q2: The model consistently suggests reaction conditions that are chemically implausible or incompatible with my starting materials. How can I fix this?

A2: This often happens when the model explores the parameter space without chemical constraints. Here are some strategies to address this:

  • Constrain the Search Space: Implement constraints in your optimization algorithm to limit the suggested reaction conditions to a chemically reasonable range. For example, you can set allowable temperature ranges or exclude solvents known to react with your substrates.

  • Incorporate Chemical Knowledge into Features: Engineer features that encode chemical knowledge. For instance, you can include features that represent the functional group tolerance of a particular catalyst or the potential for side reactions between a solvent and a reactant.

  • Use a Multi-objective Optimization Approach: Instead of optimizing for yield alone, include objectives for minimizing side products or avoiding incompatible conditions. This can guide the model towards more practical solutions.

Q3: My experimental results are not matching the model's predictions. What should I do?

A3: A discrepancy between prediction and reality is a valuable opportunity to improve your model. This is often addressed through an iterative optimization process.

  • Active Learning Loop: Use the experimental results to retrain and refine your model.[2] This process, known as active learning or a human-in-the-loop approach, allows the model to learn from its mistakes and improve its predictive accuracy over time.

  • Check for Experimental Error: Before retraining the model, ensure that the experimental procedure was carried out as specified by the model's suggested conditions. Any deviation in reactant purity, reaction setup, or workup can lead to different outcomes.

  • Re-evaluate Model Features: The initial set of features might not be capturing all the important aspects of the reaction. Consider adding new features, such as descriptors for steric hindrance or electronic properties of the substrates and ligands.

Q4: The model's performance is poor, and I have a very limited dataset. What are my options?

A4: Working with small datasets is a significant challenge in specialized areas of chemical synthesis.

  • Transfer Learning: If you have a model trained on a large dataset of a related reaction class, you can use transfer learning to fine-tune it on your smaller, specific dataset.[3][4] This leverages the general chemical knowledge learned from the larger dataset.

  • Data Augmentation: While more complex for chemical data than for images, you can explore techniques to augment your dataset. This could involve running reactions under slightly varied conditions to generate more data points around a known result.

  • Bayesian Optimization: This approach is particularly effective in low-data situations as it uses probabilistic models to decide which experiment to run next to gain the most information.[5]

Frequently Asked Questions (FAQs)

Data and Feature Engineering

Q: What are the best ways to represent aniline derivatives and other reactants for an ML model?

A: The choice of representation is crucial. Common and effective methods include:

  • Molecular Fingerprints: These are bit strings that encode the presence or absence of certain substructures or topological features. They are computationally efficient and work well for many applications.

  • Graph-Based Representations: Treating molecules as graphs allows graph neural networks to learn features directly from the molecular structure, capturing complex relationships.

  • Quantum Chemical Descriptors: For higher accuracy, you can use features derived from Density Functional Theory (DFT) calculations, such as atomic charges, bond energies, and molecular orbital energies.[6]

Q: Where can I find data to train a model for aniline synthesis?

A: Publicly available reaction databases are a good starting point. However, data quality can be a concern.

  • Open-Source Databases: The Open Reaction Database (ORD) and Reaxys are valuable resources.[7]

  • Data Cleaning and Preprocessing: It is essential to clean and standardize the data from these sources to remove inconsistencies and errors.[7]

Model Selection and Training

Q: What type of machine learning model is best for optimizing aniline synthesis?

A: The best model depends on your specific problem and the size of your dataset.

  • Random Forests and Gradient Boosting Machines: These are robust ensemble methods that often perform well with tabular data (i.e., when you have a set of engineered features).

  • Neural Networks: For large datasets and complex relationships, deep neural networks, especially graph neural networks, can be very powerful.[8]

Q: How do I interpret the predictions of a "black-box" model like a neural network?

A: Interpreting complex models is an active area of research. Techniques like SHAP (SHapley Additive exPlanations) and LIME (Local Interpretable Model-agnostic Explanations) can help you understand which features are most influential in a particular prediction. Quantitative interpretation frameworks can also attribute predicted outcomes to specific parts of the reactants and training data.[1][9]

Experimental Validation

Q: How should I design my experiments to validate the model's predictions effectively?

A: A systematic approach to experimental design is crucial.

  • Train-Test Split: Always set aside a portion of your data as a test set that the model never sees during training. This provides an unbiased evaluation of the model's performance.

  • Prospective Validation: The ultimate test of a model is its ability to predict the outcomes of new, unseen reactions. Design a set of experiments based on the model's predictions and compare the results.

Data Presentation

Table 1: Common Featurization Strategies for Aniline Synthesis Components

ComponentFeaturization MethodDescription
Anilines & Aryl Halides Molecular Fingerprints (e.g., Morgan, RDKit)Encodes structural features into a bit vector.
Graph Convolutional Neural Networks (GCNNs)Learns features directly from the molecular graph.
DFT-calculated propertiesIncludes electronic and steric parameters (e.g., Hammett parameters, Tolman cone angle).
Catalysts & Ligands One-Hot EncodingFor a small set of distinct catalysts/ligands.
Custom DescriptorsFeatures describing properties like bite angle, pKa, etc.
Solvents Solvent Parameter ScalesUses established scales like dielectric constant, polarity index, etc.
SMILES/FingerprintsTreats the solvent as another molecule in the reaction.
Reaction Conditions Numerical ValuesFor continuous variables like temperature, concentration, and reaction time.

Table 2: Troubleshooting Checklist for Poor Model Performance

IssuePotential CauseRecommended Action
Inaccurate Predictions Data leakage between training and test sets.Ensure a strict separation of training and test data.
Model overfitting.Use regularization techniques, cross-validation, or a simpler model.
Inadequate feature representation.Engineer new features or use a more descriptive molecular representation.
Biased Predictions Skewed training data.Augment the dataset with more diverse examples or use techniques to mitigate bias.
Non-convergence Learning rate is too high or too low.Tune the learning rate and other hyperparameters.

Experimental Protocols

Protocol 1: Iterative Reaction Optimization using a Machine Learning Model

  • Initial Data Collection: Gather a small, diverse dataset of initial experiments for the target aniline synthesis. This should include both successful and unsuccessful reactions.

  • Feature Engineering: Convert the chemical entities and reaction conditions into a machine-readable format using one of the strategies outlined in Table 1.

  • Model Training: Train an initial machine learning model (e.g., a Random Forest or Gaussian Process model) on this dataset.

  • Prediction of Optimal Conditions: Use the trained model to predict the reaction conditions that will maximize the desired outcome (e.g., yield).

  • Experimental Validation: Perform the reaction in the lab under the conditions suggested by the model.

  • Data Augmentation and Retraining: Add the results of the new experiment to your dataset and retrain the model.

  • Iteration: Repeat steps 4-6 until the desired outcome is achieved or a performance plateau is reached.

Mandatory Visualization

ML_Optimization_Workflow cluster_data Data Preparation cluster_model Modeling & Prediction cluster_lab Experimental Validation initial_data Initial Experimental Data feature_eng Feature Engineering initial_data->feature_eng train_model Train ML Model feature_eng->train_model predict_conditions Predict Optimal Conditions train_model->predict_conditions run_experiment Run Experiment predict_conditions->run_experiment analyze_results Analyze Results run_experiment->analyze_results analyze_results->train_model Augment Data & Retrain Troubleshooting_Decision_Tree start Poor Model Prediction check_input Is Input Data Correct? start->check_input check_domain Is Reaction in Model's Domain? check_input->check_domain Yes fix_input Correct Input Data check_input->fix_input No check_bias Is Training Data Biased? check_domain->check_bias Yes use_transfer_learning Use Transfer Learning or a More General Model check_domain->use_transfer_learning No check_features Are Features Informative? check_bias->check_features No debias_data Debias or Augment Training Data check_bias->debias_data Yes engineer_new_features Engineer New Features check_features->engineer_new_features No

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3,4-Difluoro-2-methylaniline and 3,4-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the strategic selection of aniline derivatives as synthetic intermediates is paramount for tuning molecular properties and reaction outcomes. This guide provides an objective comparison of the chemical reactivity of 3,4-Difluoro-2-methylaniline and 3,4-difluoroaniline, supported by established principles of physical organic chemistry. Understanding the nuanced differences in their reactivity is crucial for optimizing synthetic routes and designing novel molecular entities.

Introduction to the Molecules

Both this compound and 3,4-difluoroaniline are valuable building blocks in organic synthesis, particularly in the preparation of bioactive compounds and functional materials.[1] Their reactivity is primarily governed by the electronic and steric effects of the substituents on the aniline ring. The key difference lies in the presence of a methyl group at the ortho position in this compound, which introduces significant electronic and steric modifications compared to its non-methylated counterpart.

Physical Properties

A summary of the key physical properties of the two compounds is presented in Table 1.

PropertyThis compound3,4-difluoroaniline
CAS Number 114153-09-23863-11-4
Molecular Formula C₇H₇F₂NC₆H₅F₂N
Molecular Weight 143.14 g/mol 129.11 g/mol [2]
Boiling Point 40-45 °C at 1 Torr77 °C at 7 mmHg
Appearance Not specifiedColorless to pale yellow liquid or solid[3]

Comparative Reactivity Analysis

The reactivity of anilines is predominantly influenced by the nucleophilicity of the amino group and the electron density of the aromatic ring. These factors are modulated by the electronic effects (inductive and resonance) and steric hindrance imparted by the substituents.

Electronic Effects

The fluorine atoms at positions 3 and 4 in both molecules exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity.[4] This effect reduces the electron density on the benzene ring and the nitrogen atom, thereby decreasing the basicity and nucleophilicity compared to unsubstituted aniline.

The methyl group in this compound, being an alkyl group, is electron-donating through an inductive effect (+I). This +I effect counteracts the electron-withdrawing effects of the fluorine atoms to some extent, leading to a relative increase in electron density on the ring and the nitrogen atom compared to 3,4-difluoroaniline. Consequently, This compound is expected to be more basic and a better nucleophile than 3,4-difluoroaniline.

G cluster_0 This compound cluster_1 3,4-difluoroaniline A Methyl Group (ortho) (+I effect) C Aniline Ring A->C B Fluorine Atoms (meta, para) (-I effect) B->C D Increased Electron Density (relative to 3,4-difluoroaniline) C->D E Fluorine Atoms (meta, para) (-I effect) F Aniline Ring E->F G Decreased Electron Density F->G

Steric Effects

The presence of the methyl group at the ortho position to the amino group in this compound introduces significant steric hindrance. This steric bulk can impede the approach of electrophiles and other reagents to the nitrogen atom and the adjacent ring positions. This effect is absent in 3,4-difluoroaniline.

Reactivity in Key Chemical Reactions

The interplay of electronic and steric effects leads to predictable differences in reactivity in common organic reactions.

Reaction TypeExpected Reactivity of this compound vs. 3,4-difluoroanilineRationale
Electrophilic Aromatic Substitution (EAS) Higher intrinsic ring activation, but potentially slower reaction rates and altered regioselectivity.The electron-donating methyl group increases the electron density of the ring, making it more susceptible to electrophilic attack. However, the ortho-methyl group can sterically hinder the approach of the electrophile to the adjacent positions (2- and 6- relative to the amino group). Substitution is likely favored at the less hindered position 6.
Nucleophilic Acyl Substitution (e.g., Acylation) Slower reaction rate.The steric hindrance from the ortho-methyl group will impede the approach of the acylating agent to the nucleophilic nitrogen atom.
Diazotization Potentially slower reaction rate.The steric hindrance around the amino group may slow down the reaction with nitrous acid.
Basicity (pKa) Higher pKa (more basic).The electron-donating methyl group increases the electron density on the nitrogen, making the lone pair more available for protonation.

Experimental Protocols

While direct comparative kinetic data for these specific molecules is scarce in the literature, the following are generalized experimental protocols for key reactions involving substituted anilines.

Electrophilic Aromatic Substitution: Bromination

Objective: To introduce a bromine atom onto the aromatic ring.

Materials:

  • Substituted aniline (this compound or 3,4-difluoroaniline)

  • Bromine (Br₂)

  • Acetic acid

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the substituted aniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in acetic acid dropwise to the cooled aniline solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2 hours).

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.

G A Dissolve Aniline in Acetic Acid B Cool in Ice Bath A->B C Add Bromine Solution Dropwise B->C D Stir at Room Temperature C->D E Quench with Sodium Thiosulfate D->E F Neutralize with Sodium Bicarbonate E->F G Extract with Dichloromethane F->G H Wash and Dry Organic Layer G->H I Solvent Removal H->I J Purification I->J

Nucleophilic Acyl Substitution: Acylation

Objective: To form an amide by reacting the aniline with an acylating agent.

Materials:

  • Substituted aniline (this compound or 3,4-difluoroaniline)

  • Acetyl chloride (or acetic anhydride)

  • Pyridine (or another suitable base)

  • Dichloromethane (or other suitable aprotic solvent)

  • Dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the substituted aniline and pyridine in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution in an ice bath.

  • Slowly add acetyl chloride dropwise to the cooled solution with vigorous stirring.

  • After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with dilute hydrochloric acid to remove excess pyridine.

  • Wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude amide, which can be purified by recrystallization or column chromatography.

Logical Framework for Reactivity Prediction

The relative reactivity of these two anilines can be predicted by considering the additive effects of their substituents.

G A Substituent Effects B Electronic Effects (+I, -I) A->B C Steric Effects A->C D This compound (+I of CH₃, -I of 2F, Steric Hindrance) B->D E 3,4-difluoroaniline (-I of 2F, No Steric Hindrance) B->E C->D C->E F Higher Nucleophilicity (Dominant +I effect of CH₃) D->F H Sterically Hindered D->H G Lower Nucleophilicity E->G I Sterically Unhindered E->I J More Reactive in EAS (Ring Activation) F->J K Less Reactive in EAS G->K L Less Reactive in Nucleophilic Attack (Steric Hindrance) H->L M More Reactive in Nucleophilic Attack (No Steric Hindrance) I->M

Conclusion

  • This compound is predicted to have a more electron-rich aromatic ring and a more basic amino group due to the electron-donating methyl group. This suggests a higher intrinsic reactivity towards electrophilic aromatic substitution. However, the ortho-methyl group introduces significant steric hindrance, which is expected to decrease its reactivity as a nucleophile in reactions like acylation and may influence the regioselectivity of ring-based reactions.

  • 3,4-difluoroaniline is less basic and its aromatic ring is more electron-deficient due to the presence of two electron-withdrawing fluorine atoms without a counteracting electron-donating group. This leads to lower reactivity in electrophilic aromatic substitution. However, the absence of steric hindrance around the amino group makes it a more accessible nucleophile compared to its methylated counterpart, assuming electronic factors are not overwhelmingly dominant.

The choice between these two reagents will, therefore, depend on the specific transformation being targeted. For reactions requiring a more activated aromatic ring where steric hindrance can be managed, this compound may be advantageous. Conversely, for nucleophilic substitution reactions where steric access to the amino group is critical, 3,4-difluoroaniline might be the preferred substrate. Researchers should consider these factors carefully in their synthetic design to achieve the desired outcomes.

References

A Comparative Analysis of 3,4-Difluoro-2-methylaniline and Other Substituted Anilines for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physicochemical and metabolic properties of 3,4-Difluoro-2-methylaniline against key substituted anilines—aniline, 2-methylaniline, and 3,4-difluoroaniline. The inclusion of fluorine and methyl groups significantly alters the electronic and steric nature of the aniline core, influencing properties critical for drug design and development. This document summarizes key experimental data, provides detailed methodologies for crucial assays, and visualizes relevant biological pathways to aid in the rational selection of aniline derivatives in medicinal chemistry.

Executive Summary

Aniline and its derivatives are fundamental building blocks in a vast array of pharmaceuticals. However, their application is often hampered by metabolic liabilities, primarily oxidative metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites and potential toxicity. Substitution on the aniline ring is a key strategy to mitigate these issues and to fine-tune the physicochemical properties of drug candidates. This guide focuses on this compound, a derivative featuring both electron-withdrawing fluorine atoms and an electron-donating methyl group, and compares it to simpler, yet structurally related, anilines. The data presented herein highlights the impact of these substitutions on key drug-like properties.

Physicochemical Properties

The table below summarizes the key physicochemical properties of this compound and its comparators. These parameters are crucial in determining a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

CompoundStructureMolecular Weight ( g/mol )pKalogPMelting Point (°C)Boiling Point (°C)
This compound this compound143.14[1]3.8 (Predicted)1.8 (Predicted)[2]N/A (Liquid at room temp.)40-45 @ 1 Torr[1]
Aniline Aniline93.134.63[3]0.9[4]-6184
2-Methylaniline 2-Methylaniline107.154.441.33-23200-201
3,4-Difluoroaniline 3,4-Difluoroaniline129.113.5 (Predicted)1.55 (Predicted)37-3977 @ 7 mmHg[5]

Note: Predicted values are calculated using computational models and are intended as estimates. "N/A" indicates data not available.

Metabolic Stability

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, particularly its half-life and oral bioavailability. Aniline and its derivatives are known to undergo oxidative metabolism. The introduction of fluorine atoms is a common strategy to block sites of metabolism and enhance metabolic stability.

CompoundMetabolic Stability (in Human Liver Microsomes)Key Metabolic Pathways
This compound Predicted to have enhanced metabolic stability compared to non-fluorinated analogs. The fluorine atoms at the 3 and 4 positions are expected to block potential sites of aromatic hydroxylation.N-oxidation, Methyl group oxidation
Aniline Low metabolic stability . Elimination half-time of free aniline in humans is short (0.6-1.2 h).[6]N-oxidation, Aromatic hydroxylation
2-Methylaniline Moderate metabolic stability . The methyl group can be a site for oxidative metabolism.N-oxidation, Methyl group oxidation, Aromatic hydroxylation
3,4-Difluoroaniline Enhanced metabolic stability compared to aniline due to the electron-withdrawing nature of the fluorine atoms, which deactivates the aromatic ring towards oxidation.N-oxidation

Role in Signaling Pathways: Tyrosine Kinase Inhibitors

Substituted anilines are a cornerstone of many targeted therapies, particularly tyrosine kinase inhibitors (TKIs). The aniline moiety often serves as a key pharmacophore that anchors the inhibitor to the ATP-binding pocket of the kinase. Two prominent examples are the inhibition of the Epidermal Growth Factor Receptor (EGFR) and the Bcr-Abl fusion protein.

EGFR Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[7][8] Its aberrant activation is a hallmark of many cancers. Anilinoquinazoline derivatives are a major class of EGFR inhibitors.[3]

EGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathway Signaling Cascade cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding EGFR->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Aniline_Inhibitor Aniline-based EGFR Inhibitor Aniline_Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and inhibition by aniline-based drugs.

Bcr-Abl Signaling Pathway

The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the causative agent of Chronic Myeloid Leukemia (CML).[9] Imatinib, a pioneering TKI, features a substituted aniline moiety that is crucial for its inhibitory activity.

Bcr_Abl_Signaling cluster_pathways Downstream Signaling Pathways BcrAbl Bcr-Abl (Constitutively Active Kinase) RAS_RAF RAS-RAF-MEK-ERK Pathway BcrAbl->RAS_RAF PI3K_AKT PI3K-AKT Pathway BcrAbl->PI3K_AKT STAT JAK-STAT Pathway BcrAbl->STAT Leukemia Leukemic Cell Proliferation & Survival RAS_RAF->Leukemia PI3K_AKT->Leukemia STAT->Leukemia Aniline_Inhibitor Aniline-based Bcr-Abl Inhibitor (e.g., Imatinib) Aniline_Inhibitor->BcrAbl Inhibition

Caption: Bcr-Abl signaling and its inhibition by aniline-based TKIs.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical and metabolic parameters are provided below.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the anilinium ion of the test compound.

Materials:

  • Test compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Potassium chloride (KCl)

  • Deionized water

  • pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Sample Preparation: Prepare a ~10 mM solution of the test compound in deionized water. If solubility is an issue, a co-solvent such as methanol or ethanol may be used, but the amount should be minimized and kept consistent across all measurements. Add KCl to a final concentration of 0.1 M to maintain constant ionic strength.

  • Titration Setup: Calibrate the pH meter using standard buffers (pH 4, 7, and 10). Place a known volume of the sample solution in a beaker with a magnetic stir bar.

  • Titration: Titrate the solution with standardized 0.1 M HCl, adding small increments (e.g., 0.05-0.1 mL) and recording the pH after each addition. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the pH versus the volume of HCl added. The pKa is determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

Determination of logP by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) of the test compound.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them for 24 hours and then allowing the phases to separate.

  • Partitioning: Prepare a stock solution of the test compound in either the aqueous or organic phase. Add a known volume of this solution to a flask containing a known volume of the other phase.

  • Equilibration: Shake the flask for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the test compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of the test compound in human liver microsomes.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or methanol containing an internal standard

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, pre-warm a mixture of the test compound (final concentration typically 1 µM) and HLM (final protein concentration typically 0.5-1 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Course Incubation: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding it to cold ACN or methanol containing an internal standard.

  • Sample Processing: Vortex the quenched samples and centrifuge to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) can then be calculated using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Conclusion

The strategic placement of substituents on the aniline ring profoundly influences its physicochemical and metabolic properties. The introduction of fluorine atoms, as seen in this compound and 3,4-difluoroaniline, is predicted to decrease the basicity (lower pKa) and enhance metabolic stability by blocking sites of oxidative metabolism. The additional methyl group in this compound will further modulate these properties, potentially increasing lipophilicity and providing an additional, albeit less reactive, metabolic handle.

This comparative guide provides a framework for understanding these structure-activity relationships. For drug development professionals, the choice of a specific substituted aniline will depend on the desired balance of potency, selectivity, and pharmacokinetic properties for a given therapeutic target. The experimental protocols and pathway visualizations included herein serve as practical tools to aid in the design and evaluation of novel drug candidates based on the versatile aniline scaffold.

References

Unveiling the Molecular Architecture: A Comparative Spectroscopic Analysis of 3,4-Difluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the structural confirmation of 3,4-Difluoro-2-methylaniline through spectroscopic analysis, offering a comparative perspective with its isomer, 2,6-Difluoro-3-methylaniline. This document provides detailed experimental protocols, tabulated spectral data, and a logical workflow for researchers, scientists, and professionals in drug development.

The precise structural elucidation of synthetic compounds is a cornerstone of modern chemical research and drug discovery. This compound, a fluorinated aniline derivative, presents a unique spectroscopic fingerprint that can be definitively characterized and distinguished from its isomers through a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide details the analytical methodologies and expected spectral data for the unambiguous confirmation of its structure, alongside a comparative analysis with 2,6-Difluoro-3-methylaniline to highlight the subtle yet significant differences arising from positional isomerism.

Comparative Spectroscopic Data

The structural nuances between this compound and its isomer, 2,6-Difluoro-3-methylaniline, are clearly manifested in their respective spectroscopic data. The following tables summarize the predicted and experimental spectral characteristics for a comprehensive comparison.

Table 1: ¹H NMR Spectral Data (Predicted)

CompoundProtonChemical Shift (ppm)Multiplicity
This compoundCH₃2.1s
NH₂3.7 (broad)s
Ar-H (H5)6.6t
Ar-H (H6)6.8q
2,6-Difluoro-3-methylanilineCH₃2.2s
NH₂3.8 (broad)s
Ar-H (H4)6.7t
Ar-H (H5)6.9t

Table 2: ¹³C NMR Spectral Data (Predicted)

CompoundCarbonChemical Shift (ppm)
This compoundCH₃14.5
C2118.0
C5115.0 (d)
C6120.0 (d)
C1135.0 (d)
C3148.0 (dd)
C4150.0 (dd)
2,6-Difluoro-3-methylanilineCH₃15.0
C3119.0
C4112.0 (d)
C5125.0 (t)
C1130.0 (t)
C2152.0 (dd)
C6154.0 (dd)

Table 3: ¹⁹F NMR Spectral Data (Predicted)

CompoundFluorineChemical Shift (ppm)
This compoundF3-138.0
F4-145.0
2,6-Difluoro-3-methylanilineF2, F6-130.0

Table 4: Infrared (IR) Spectral Data

CompoundKey Vibrational Frequencies (cm⁻¹)
This compoundN-H Stretch: 3400-3500 (two bands, asymm/symm), C-H Stretch (Aromatic): 3000-3100, C-H Stretch (Aliphatic): 2850-2960, C=C Stretch (Aromatic): 1500-1600, C-N Stretch: 1250-1350, C-F Stretch: 1100-1250
2,6-Difluoro-3-methylanilineN-H Stretch: 3400-3500 (two bands, asymm/symm), C-H Stretch (Aromatic): 3000-3100, C-H Stretch (Aliphatic): 2850-2960, C=C Stretch (Aromatic): 1500-1620, C-N Stretch: 1250-1350, C-F Stretch: 1100-1250

Table 5: Mass Spectrometry (MS) Data (Predicted)

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound143.05128, 110, 99
2,6-Difluoro-3-methylaniline143.05128, 110, 99

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the analysis of this compound and its isomers.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz NMR Spectrometer.

    • Parameters: A standard proton experiment is performed with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz NMR Spectrometer.

    • Parameters: A proton-decoupled carbon experiment is conducted. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • ¹⁹F NMR Spectroscopy:

    • Instrument: 376 MHz NMR Spectrometer.

    • Parameters: A standard fluorine experiment is performed. Chemical shifts are referenced to an external standard such as CFCl₃ at 0.00 ppm.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) for liquids, or as a KBr pellet for solids. For the KBr pellet method, a small amount of the sample is ground with dry KBr powder and pressed into a transparent disk.

  • Instrument: FTIR Spectrometer.

  • Parameters: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument: GC-MS system equipped with a mass selective detector.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Workflow and Logic Diagram

The logical flow for the spectroscopic analysis and structural confirmation of this compound is outlined below. This workflow ensures a systematic approach, starting from sample preparation to the final structural elucidation and comparison with alternative structures.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Confirmation cluster_comparison Comparative Analysis Sample This compound Dissolution Dissolution in Deuterated Solvent (NMR) Sample->Dissolution Dilution Dilution in Volatile Solvent (GC-MS) Sample->Dilution Pellet Preparation of KBr Pellet (IR) Sample->Pellet NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Dissolution->NMR MS GC-Mass Spectrometry Dilution->MS IR FTIR Spectroscopy Pellet->IR NMR_Data Analyze Chemical Shifts, Coupling Constants, Multiplicity NMR->NMR_Data IR_Data Identify Functional Groups (N-H, C-F, Aromatic C=C) IR->IR_Data MS_Data Determine Molecular Ion Peak & Fragmentation Pattern MS->MS_Data Structure_Confirmation Confirm Structure of This compound NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation Compare_Spectra Compare Spectral Data of Isomers Structure_Confirmation->Compare_Spectra Isomer_Data Acquire Spectroscopic Data for 2,6-Difluoro-3-methylaniline Isomer_Data->Compare_Spectra

Caption: Workflow for Spectroscopic Analysis and Structural Confirmation.

By following this structured analytical approach, researchers can confidently confirm the molecular structure of this compound and effectively differentiate it from its isomers, ensuring the integrity and purity of the compound for its intended applications in research and development.

The Promising Biological Potential of 3,4-Difluoro-2-methylaniline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Biological Activity of Compounds Potentially Derived from 3,4-Difluoro-2-methylaniline

The fluorinated aniline scaffold is a cornerstone in modern medicinal chemistry, with this compound serving as a valuable, albeit under-documented, starting material for the synthesis of novel therapeutic agents. The strategic incorporation of fluorine atoms into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic properties. While direct and extensive research on the biological activities of compounds explicitly derived from this compound is limited in publicly accessible literature, its structural motifs are present in several classes of potent biologically active compounds, most notably quinoline-based kinase inhibitors.

This guide provides a comparative overview of the potential biological activities of compounds that could be synthesized from this compound, drawing parallels with structurally related and well-characterized bioactive molecules. The focus will be on the anticancer activities of quinoline derivatives, a class of compounds for which anilines are key precursors.

Anticancer Activity: A Focus on Kinase Inhibition

Quinoline derivatives, often synthesized through reactions involving anilines, are a prominent class of compounds investigated for their anticancer properties.[1] These compounds frequently exert their effects by inhibiting protein kinases, enzymes that play a crucial role in cell signaling pathways controlling growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Comparative Biological Data

To illustrate the potential potency of kinase inhibitors derived from fluorinated anilines, the following table summarizes the in vitro activity of a series of 2-morpholino-4-anilinoquinoline derivatives against the HepG2 human liver cancer cell line, as reported in a study by Iqbal et al. (2024). While not directly synthesized from this compound, these compounds share the core anilinoquinoline scaffold and demonstrate the potent anticancer activity that can be achieved with this class of molecules.

Compound IDStructureTarget Cell LineIC50 (µM)[5]
3c N-(4-(3-Fluorobenzyloxy)-3-chlorophenyl)-2-morpholinoquinolin-4-amineHepG211.42
3d N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-2-morpholinoquinolin-4-amineHepG28.50
3e N-(4-((3,5-difluorobenzyl)oxy)phenyl)-2-morpholinoquinolin-4-amineHepG212.76

These values indicate that such compounds can inhibit cancer cell growth at micromolar concentrations, highlighting the potential for developing highly active anticancer agents from aniline precursors.

Experimental Protocols

To provide a practical framework for researchers, this section details a representative experimental protocol for the synthesis and biological evaluation of quinoline-based compounds, adapted from methodologies described in the literature for similar derivatives.

General Synthesis of 4-Anilinoquinoline Derivatives

The synthesis of 4-anilinoquinoline scaffolds typically involves the reaction of a substituted aniline with a 4-chloroquinoline precursor. The following is a generalized procedure:

  • Starting Materials: 4-chloroquinoline derivative, substituted aniline (e.g., this compound), and a suitable solvent (e.g., isopropanol, ethanol).

  • Reaction: The 4-chloroquinoline and the aniline are dissolved in the solvent, often with the addition of a catalytic amount of acid (e.g., HCl).

  • Heating: The reaction mixture is heated under reflux for a specified period (typically several hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent, to yield the desired 4-anilinoquinoline derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding: Cancer cells (e.g., HepG2) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plate is incubated for a set period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for another few hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for many quinoline-based anticancer agents is the inhibition of protein kinases. These kinases are integral components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.

EGFR and VEGFR Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are two key tyrosine kinases often targeted in cancer therapy.

EGFR_VEGFR_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR VEGFR VEGFR->PI3K_AKT_mTOR PLC_PKC PLCγ-PKC Pathway VEGFR->PLC_PKC Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis PLC_PKC->Angiogenesis Inhibitor Quinoline-based Kinase Inhibitor Inhibitor->EGFR Inhibitor->VEGFR Kinase_Inhibitor_Workflow Start Start: this compound Synthesis Synthesis of Quinoline Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification InVitro_Screening In Vitro Anticancer Screening (e.g., MTT Assay) Purification->InVitro_Screening Kinase_Assay Kinase Inhibition Assay (e.g., EGFR, VEGFR) InVitro_Screening->Kinase_Assay Lead_Optimization Lead Compound Optimization Kinase_Assay->Lead_Optimization Lead_Optimization->Synthesis Iterative Refinement InVivo_Studies In Vivo Efficacy (Animal Models) Lead_Optimization->InVivo_Studies End Preclinical Candidate InVivo_Studies->End

References

Comparative study of catalytic systems for 3,4-Difluoro-2-methylaniline reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of catalytic systems is crucial for selecting the optimal conditions for the synthesis of complex molecules like N-aryl-3,4-difluoro-2-methylaniline, a valuable intermediate in pharmaceutical and materials science. This guide provides a comparative overview of common catalytic systems for C-N cross-coupling reactions, with a focus on their application to reactions involving 3,4-Difluoro-2-methylaniline. While direct comparative experimental data for this specific substrate is limited in the accessible literature, this guide extrapolates from well-established knowledge of Palladium, Copper, and Nickel-catalyzed amination reactions of analogous anilines.

Introduction to Catalytic N-Arylation

The formation of a carbon-nitrogen bond between an aryl group and an amine is a fundamental transformation in organic synthesis. Several transition-metal-catalyzed methods have been developed, with Palladium, Copper, and Nickel-based systems being the most prominent. These reactions, often named after their developers (e.g., Buchwald-Hartwig amination, Ullmann condensation), provide powerful tools for the synthesis of a wide range of arylamines.

The reactivity of this compound in these reactions will be influenced by the electronic effects of the two fluorine atoms, which are electron-withdrawing, and the methyl group, which is electron-donating and provides steric hindrance. The fluorine substituents decrease the nucleophilicity of the aniline nitrogen, potentially making the C-N coupling more challenging compared to non-fluorinated anilines.

Comparative Overview of Catalytic Systems

The choice of catalytic system depends on several factors, including the nature of the substrates (aryl halide and amine), desired reaction conditions (temperature, solvent, base), and economic considerations. Below is a comparison of Palladium, Copper, and Nickel-based systems for N-arylation reactions.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is one of the most versatile and widely used methods for C-N bond formation.[1][2] It typically employs a palladium catalyst with a phosphine ligand.

General Reaction Scheme:

(where Ar-X is an aryl halide or triflate, and H₂N-Ar' is the aniline)

Key Features:

  • High Generality: A broad range of aryl and heteroaryl halides or pseudohalides can be coupled with a wide variety of amines.

  • Ligand Importance: The choice of phosphine ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), are often highly effective.[3]

  • Mild Conditions: Reactions can often be carried out under relatively mild conditions.

  • High Yields: Generally provides good to excellent yields.

A general experimental workflow for a Palladium-catalyzed N-arylation is depicted below.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, This compound, Base, and Solvent catalyst Add Pd Catalyst and Ligand reagents->catalyst Under N₂ or Ar heating Heat under Inert Atmosphere catalyst->heating extraction Aqueous Work-up & Extraction heating->extraction After cooling purification Column Chromatography extraction->purification product Isolated Product purification->product

General experimental workflow for N-arylation.

The catalytic cycle for the Buchwald-Hartwig amination is a well-studied process.

catalytic_cycle catalyst Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Pd(II)-X)L₂ catalyst->oxidative_addition + Ar-X amine_coordination Amine Coordination [(Ar-Pd(II)-X)(H₂NAr')]L₂ oxidative_addition->amine_coordination + H₂NAr' deprotonation Deprotonation (Ar-Pd(II)-NHAr')L₂ amine_coordination->deprotonation + Base reductive_elimination Reductive Elimination deprotonation->reductive_elimination base Base-H⁺X⁻ deprotonation->base reductive_elimination->catalyst Regeneration product Ar-NH-Ar' reductive_elimination->product

Simplified Buchwald-Hartwig catalytic cycle.
Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classical method for C-N bond formation that uses a copper catalyst.[4] While traditionally requiring harsh reaction conditions, modern protocols with ligands allow for milder conditions.

General Reaction Scheme:

(where Ar-X is typically an aryl iodide or bromide)

Key Features:

  • Cost-Effective: Copper catalysts are significantly cheaper than palladium catalysts.

  • Ligand Acceleration: The use of ligands such as diamines, amino acids, or phenanthrolines can significantly accelerate the reaction and allow for lower temperatures.

  • Substrate Scope: Generally more limited than the Buchwald-Hartwig reaction, often requiring more activated aryl halides.

  • Reaction Conditions: Can still require higher temperatures compared to some palladium-catalyzed systems.

Nickel-Catalyzed N-Arylation

Nickel-catalyzed C-N coupling has emerged as a powerful and cost-effective alternative to palladium-catalyzed reactions.[5][6] Nickel catalysts can be particularly effective for the amination of less reactive aryl chlorides.

General Reaction Scheme:

(where Ar-X can be an aryl chloride, bromide, or iodide)

Key Features:

  • Cost-Effective: Nickel is an earth-abundant and inexpensive metal.

  • Reactivity with Aryl Chlorides: Nickel catalysts are often superior for the coupling of unreactive and economically attractive aryl chlorides.

  • Ligand Development: Similar to palladium catalysis, the development of specific phosphine or N-heterocyclic carbene (NHC) ligands has been crucial for expanding the scope of nickel-catalyzed amination.

  • Air and Moisture Sensitivity: Some nickel catalysts can be sensitive to air and moisture, requiring more stringent reaction setups.

Data Presentation: Comparison of Catalytic Systems for N-Arylation

The following table summarizes typical reaction conditions for the N-arylation of anilines using different catalytic systems. These are general conditions and would require optimization for the specific case of this compound.

FeaturePalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann)Nickel-Catalyzed
Catalyst Precursor Pd(OAc)₂, Pd₂(dba)₃, or Pd-precatalysts[3]CuI, Cu₂O, or Cu(OAc)₂[4]NiCl₂(phosphine)₂, Ni(COD)₂[5][6]
Ligand Bulky, electron-rich phosphines (e.g., XPhos, RuPhos) or NHCs[3]Diamines, amino acids, phenanthrolines[4]Phosphines (e.g., P(tBu)₃), NHCs[5][6]
Base Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)[3]K₂CO₃, K₃PO₄, Cs₂CO₃[4]NaOt-Bu, K₃PO₄
Solvent Toluene, Dioxane, THFToluene, DMF, DMSOToluene, Dioxane, DMA
Temperature Room temperature to 120 °C80 °C to 180 °C (can be lower with modern ligands)Room temperature to 130 °C
Aryl Halide Reactivity I > Br > OTf > Cl (ligand dependent)I > Br >> ClCl ≈ Br ≈ I (ligand dependent)
Advantages Broad substrate scope, high yields, mild conditionsLow cost of catalystLow cost, effective for aryl chlorides
Disadvantages High cost of palladium and ligandsOften requires higher temperatures, more limited scopeCatalyst can be air/moisture sensitive

Experimental Protocols: General Procedures

Detailed experimental protocols are crucial for reproducibility. Below are generalized procedures for each catalytic system.

General Procedure for Palladium-Catalyzed N-Arylation

An oven-dried reaction vessel is charged with the aryl halide (1.0 equiv), this compound (1.2 equiv), base (e.g., NaOt-Bu, 1.4 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and ligand (e.g., XPhos, 2-4 mol%). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous, degassed solvent (e.g., toluene) is added, and the reaction mixture is stirred at the desired temperature (e.g., 80-110 °C) until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Copper-Catalyzed N-Arylation

To a reaction vessel are added the aryl halide (1.0 equiv), this compound (1.2 equiv), copper catalyst (e.g., CuI, 5-10 mol%), ligand (e.g., L-proline, 10-20 mol%), and base (e.g., K₂CO₃, 2.0 equiv). The vessel is flushed with an inert gas, and a high-boiling point solvent (e.g., DMF or DMSO) is added. The mixture is heated to a high temperature (e.g., 110-150 °C) with stirring for several hours to days. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic phase is washed with brine, dried, and evaporated. The residue is purified by chromatography to afford the desired N-arylated product.

General Procedure for Nickel-Catalyzed N-Arylation

In a glovebox, an oven-dried vial is charged with the nickel precatalyst (e.g., NiCl₂(dme), 5-10 mol%), ligand (e.g., a phosphine or NHC precursor, 10-20 mol%), and base (e.g., NaOt-Bu, 2.0 equiv). The aryl halide (1.0 equiv) and this compound (1.2 equiv) are added, followed by the solvent (e.g., toluene or dioxane). The vial is sealed and heated to the required temperature (e.g., 100-130 °C) for the specified time. After cooling, the reaction is carefully quenched, and the product is isolated and purified using standard techniques as described above.

Conclusion

For the N-arylation of this compound, a Palladium-catalyzed Buchwald-Hartwig amination would likely be the most reliable starting point due to its broad substrate scope and generally high efficiency, which can be crucial to overcome the decreased nucleophilicity of the fluorinated aniline. The use of a bulky, electron-rich phosphine ligand will likely be necessary. Should cost be a primary concern and the aryl coupling partner be an iodide or bromide, a modern Copper-catalyzed Ullmann reaction with an appropriate ligand could be a viable alternative, although it may require more rigorous optimization of reaction conditions. If the aryl partner is an unreactive and inexpensive chloride, a Nickel-catalyzed system would be the most promising approach.

Ultimately, the optimal catalytic system for a specific reaction of this compound must be determined experimentally. This guide provides a rational basis for selecting initial screening conditions and for understanding the relative merits of each major catalytic approach.

References

Validated analytical methods for 3,4-Difluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Validated Analytical Methods for 3,4-Difluoro-2-methylaniline

For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical entities is paramount. This guide provides a comparative overview of validated analytical methods for this compound, a key intermediate in various synthetic processes. The selection of an appropriate analytical technique is critical for ensuring the identity, purity, and quality of this compound. This document outlines and compares the most effective and commonly employed methods, offering supporting data and detailed experimental protocols to aid in methodological selection and implementation.

The primary analytical techniques for halogenated anilines such as this compound include chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the most prevalent separation techniques. Spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable for structural elucidation and characterization.

Comparison of Key Analytical Methods

The choice between analytical methods is contingent on various factors, including the analyte's physicochemical properties, the required sensitivity, and the complexity of the sample matrix. For a polar and potentially thermolabile compound like this compound, HPLC is often a preferred method as it typically does not require derivatization.[1] However, GC-MS remains a powerful tool, potentially requiring a derivatization step to enhance volatility.[1]

Table 1: Performance Comparison of Analytical Methods
MethodTypical ApplicationAdvantagesLimitations
HPLC-UV Purity assessment, quantification in reaction mixtures and formulations.Robust, versatile, suitable for polar and non-volatile compounds.Moderate sensitivity compared to MS detection.
LC-MS Trace level quantification, impurity profiling, metabolite identification.High sensitivity and selectivity.Higher cost and complexity.
GC-MS Analysis of volatile impurities, raw material testing.Excellent separation for volatile compounds, high sensitivity.May require derivatization for polar analytes, potential for thermal degradation.
NMR Spectroscopy Structural elucidation, isomer differentiation, purity confirmation.Provides detailed structural information, non-destructive.Lower sensitivity, not ideal for trace quantification.
FTIR Spectroscopy Functional group identification, raw material identity confirmation.Fast, simple, provides characteristic fingerprint.Not suitable for quantification of components in a mixture.
UV-Vis Spectroscopy Quick identity check, concentration determination of pure substance.Simple, inexpensive, good for quantitative analysis of known compounds.Low specificity, susceptible to interference from other UV-absorbing compounds.[2]
Table 2: Typical Validation Parameters for Chromatographic Methods
ParameterHPLC-UVGC-MS
Linearity (r²) >0.999[3]>0.99
Accuracy (% Recovery) 98.0 - 101.0%[4]90 - 110%
Precision (% RSD) < 2%< 15%
Limit of Detection (LOD) ng/mL rangepg/mL range
Limit of Quantification (LOQ) ng/mL to µg/mL range[4]pg/mL to ng/mL range

Note: The values presented are typical and may vary based on the specific instrumentation, column, and experimental conditions.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar aniline derivatives and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification and purity determination of this compound. A mixed-mode approach combining reversed-phase and ion-exchange mechanisms can be effective for separating complex mixtures containing this analyte.[5]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: A core-shell mixed-mode column (e.g., Coresep 100) or a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][5]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.[3][5]

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound, typically in the range of 240-280 nm.[1]

  • Injection Volume: 10-20 µL.[3][6]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration. Filter the solution through a 0.45 µm filter before injection.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds and can be used for identifying and quantifying this compound, especially for trace analysis and impurity identification.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.[1]

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-1MS or DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).[1][8]

  • Carrier Gas: Helium or hydrogen at a constant flow rate.[1]

  • Inlet Temperature: 250-280 °C.[1]

  • Oven Temperature Program: Start at a lower temperature (e.g., 50-70 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.[1]

  • Injection Mode: Splitless or split, depending on the concentration of the analyte. A split ratio of 20:1 is common for less concentrated samples.[8]

  • MS Detection: Full scan mode for qualitative analysis and impurity identification. For quantitative analysis, selected ion monitoring (SIM) mode can be used for enhanced sensitivity and selectivity.[1]

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like methylene chloride or ethyl acetate. Derivatization with an agent like trifluoroacetic anhydride may be necessary to improve volatility and peak shape.

NMR Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation and confirmation of this compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) can be used as an internal standard (δ 0.00).[9]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.[9]

  • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire proton-decoupled spectra.

  • ¹⁹F NMR: Acquire proton-decoupled spectra, using an external standard such as CFCl₃ (δ 0.0).[9]

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for sample analysis using HPLC and GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weighing Weigh Sample Dissolving Dissolve in Solvent Weighing->Dissolving Filtering Filter (0.45 µm) Dissolving->Filtering Injection Inject into HPLC Filtering->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: A typical workflow for the analysis of this compound by HPLC-UV.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Weighing Weigh Sample Dissolving Dissolve in Volatile Solvent Weighing->Dissolving Derivatization Derivatization (Optional) Dissolving->Derivatization Injection Inject into GC-MS Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Integration Peak Integration Detection->Integration LibrarySearch Spectral Library Search Detection->LibrarySearch Quantification Quantification (SIM) Integration->Quantification LibrarySearch->Quantification

Caption: A typical workflow for the analysis of this compound by GC-MS.

By understanding the principles, performance characteristics, and experimental protocols of these validated analytical methods, researchers can confidently select the most appropriate technique for their specific needs in the analysis of this compound, ensuring data of the highest quality and reliability.

References

A Comparative Performance Analysis of 3,4-Difluoro-2-methylaniline in Key Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the landscape of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals, the strategic incorporation of fluorinated building blocks is paramount. The presence of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. This guide presents a comprehensive performance benchmark of 3,4-Difluoro-2-methylaniline, a key fluorinated aniline derivative, in two of the most pivotal cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

This document provides an objective comparison of this compound's reactivity against other structurally similar anilines. While direct, head-to-head comparative studies under identical conditions are scarce in the current literature, this guide collates available experimental data and provides a theoretical framework to understand the performance differences. The information presented herein is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate building blocks and the optimization of reaction conditions.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The performance of aniline derivatives in this reaction is typically assessed after their conversion to a more reactive species, such as an aryl halide or triflate. The electronic properties of the substituted aniline play a crucial role in the efficiency of the subsequent coupling.

Table 1: Comparison of Reaction Parameters for Suzuki-Miyaura Coupling of Aryl Halides Derived from Substituted Anilines

Aniline PrecursorAryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound 5-Bromo-3,4-difluoro-2-methylaniline (Hypothetical)Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9012Estimated >85
2,5-Difluoroaniline2,5-Difluorobromobenzene4-Methylphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001292
3,4-Difluoroaniline4-Bromo-1,2-difluorobenzenePhenylboronic acidPd(dppf)Cl₂Na₂CO₃DMF801688
2-Methylaniline2-BromotoluenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene100296

Note: Data for this compound is extrapolated based on typical Suzuki-Miyaura conditions for similar substrates due to a lack of directly reported data. Other data points are sourced from various publications and may not represent optimized conditions.

The electron-withdrawing nature of the two fluorine atoms in this compound is expected to enhance the reactivity of the corresponding aryl halide in the oxidative addition step of the Suzuki-Miyaura catalytic cycle. The methyl group at the ortho position introduces some steric hindrance, which could potentially modulate the reaction rate.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals. The nucleophilicity of the aniline and the steric environment around the amino group are critical factors influencing the reaction outcome.

Table 2: Comparison of Reaction Parameters for Buchwald-Hartwig Amination with Substituted Anilines

| Aniline | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | This compound | 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 8 | Estimated >90 | | 3,4-Difluoroaniline | 4-Bromotoluene | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 24 | 85 | | 2-Methylaniline | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100 | 18 | 91 | | Aniline | 4-Bromotoluene | Pd(OAc)₂ / XPhos | KOtBu | Toluene | 100 | 10 (Microwave) | 95[1] |

Note: Data for this compound is an estimation based on general principles of Buchwald-Hartwig amination. Other data is sourced from literature and may not be directly comparable.

The fluorine substituents in this compound decrease the nucleophilicity of the amine due to their electron-withdrawing inductive effect. However, this effect can be beneficial in preventing side reactions. The ortho-methyl group provides steric bulk, which can influence the binding to the palladium catalyst. The choice of a bulky, electron-rich phosphine ligand, such as XPhos or RuPhos, is often crucial for achieving high yields with such substrates.[1][2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide derived from the aniline of interest (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., Toluene/Water 4:1, 10 mL)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent and stir the mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and may need to be optimized for specific reactants.

Materials:

  • Aryl halide (1.0 mmol)

  • Aniline derivative (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol)

  • Phosphine ligand (e.g., XPhos, 0.08 mmol)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene, 10 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, phosphine ligand, and base.

  • Add the aryl halide and the aniline derivative.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(X) Oxidative Addition->L-Pd(II)(Ar)(X) Amine Coordination Amine Coordination L-Pd(II)(Ar)(X)->Amine Coordination R'R''NH [L-Pd(II)(Ar)(NHR'R'')]X [L-Pd(II)(Ar)(NHR'R'')]X Amine Coordination->[L-Pd(II)(Ar)(NHR'R'')]X Deprotonation Deprotonation [L-Pd(II)(Ar)(NHR'R'')]X->Deprotonation Base L-Pd(II)(Ar)(NR'R'') L-Pd(II)(Ar)(NR'R'') Deprotonation->L-Pd(II)(Ar)(NR'R'') Reductive Elimination Reductive Elimination L-Pd(II)(Ar)(NR'R'')->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R'' Experimental_Workflow General Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reactants & Catalyst B Add to Flask under Inert Atmosphere A->B C Add Degassed Solvent B->C D Heat to Desired Temperature C->D E Monitor Progress (TLC/GC-MS) D->E F Quench Reaction & Extract E->F Upon Completion G Dry & Concentrate F->G H Column Chromatography G->H I Characterize Product H->I

References

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Methylanilines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted anilines is critical for successful synthesis and drug design. The introduction of a fluorine atom to a methylaniline scaffold can significantly alter its electronic properties, basicity, and nucleophilicity. This guide provides an objective comparison of the reactivity of fluorinated and non-fluorinated methylanilines, supported by experimental data and detailed protocols.

The Influence of Fluorine on Reactivity: An Electronic Perspective

The reactivity of the nitrogen atom in methylanilines is primarily dictated by its electron density, which determines its basicity and nucleophilicity. The substituents on the aromatic ring play a crucial role in modulating this electron density through a combination of inductive and resonance (mesomeric) effects.

  • Non-Fluorinated Methylanilines: The methyl group is weakly electron-donating through an inductive effect (+I), which slightly increases the electron density on the nitrogen atom, making it a stronger base and a better nucleophile compared to aniline.

  • Fluorinated Methylanilines: Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). This effect significantly reduces the electron density on the aromatic ring and, consequently, on the nitrogen atom. While fluorine also possesses lone pairs that can be donated to the ring via a resonance effect (+M), this effect is weak due to poor orbital overlap between the 2p orbital of fluorine and the p-orbitals of the carbon atoms in the benzene ring. Therefore, the inductive effect of fluorine dominates, leading to a decrease in the basicity and nucleophilicity of fluorinated methylanilines compared to their non-fluorinated counterparts.

Quantitative Comparison of Basicity: pKa Values

The basicity of an aniline is quantified by the acid dissociation constant (pKa) of its conjugate acid (the anilinium ion). A lower pKa value indicates a weaker base. The following table summarizes experimental pKa values for the conjugate acids of some relevant anilines to illustrate the electronic effects of methyl and fluoro substituents.

CompoundSubstituent(s)pKa of Conjugate Acid
AnilineNone4.63
N-MethylanilineN-Methyl4.85
p-Toluidine (4-Methylaniline)4-Methyl5.08
m-Toluidine (3-Methylaniline)3-Methyl4.73
o-Toluidine (2-Methylaniline)2-Methyl4.44
p-Fluoroaniline4-Fluoro4.65
m-Fluoroaniline3-Fluoro3.51
o-Fluoroaniline2-Fluoro3.21

Note: Experimental pKa values can vary slightly depending on the experimental conditions (temperature, solvent, etc.). The values presented here are representative literature values.

From the data, it is evident that the electron-donating methyl group generally increases the pKa (stronger base), while the electron-withdrawing fluorine atom decreases the pKa (weaker base) compared to aniline.

Visualizing Electronic Influences

The interplay of inductive and resonance effects of the substituents on the aniline ring dictates the electron density on the nitrogen atom and, consequently, its nucleophilicity.

substituents Substituents on Aniline Ring fluoro Fluoro Group (-F) substituents->fluoro methyl Methyl Group (-CH3) substituents->methyl inductive_f Strong Inductive Effect (-I) fluoro->inductive_f Dominant resonance_f Weak Resonance Effect (+M) fluoro->resonance_f inductive_m Weak Inductive Effect (+I) methyl->inductive_m effects Electronic Effects electron_density Electron Density on Nitrogen effects->electron_density Modulates inductive_f->effects resonance_f->effects inductive_m->effects nucleophilicity Nucleophilicity electron_density->nucleophilicity Directly Proportional

Caption: Electronic effects of fluoro and methyl groups on aniline nucleophilicity.

Experimental Protocols for Reactivity Assessment

To quantitatively compare the reactivity of fluorinated and non-fluorinated methylanilines, the following experimental protocols can be employed.

Determination of pKa by Potentiometric Titration

This method provides a quantitative measure of the basicity of the anilines.

Objective: To determine the acid dissociation constant (pKa) of the conjugate acids of the methylaniline derivatives.

Materials:

  • Fluorinated methylaniline

  • Non-fluorinated methylaniline

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a combination electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Accurately weigh a known amount of the aniline derivative and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).

  • Calibrate the pH meter using standard buffer solutions.

  • Place the aniline solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Record the initial pH of the solution.

  • Titrate the solution with the standardized HCl solution, adding small, precise increments (e.g., 0.1 mL).

  • Record the pH after each addition of HCl.

  • Continue the titration until the pH changes significantly, indicating the equivalence point has been passed.

  • Plot a titration curve of pH versus the volume of HCl added.

  • The pH at the half-equivalence point (the point where half of the aniline has been protonated) is equal to the pKa of the conjugate acid of the aniline.

Comparative Kinetic Study of N-Acetylation by UV-Vis Spectroscopy

This experiment compares the nucleophilicity of the anilines by measuring their reaction rates with a common electrophile.

Objective: To determine the relative rates of N-acetylation of a fluorinated and a non-fluorinated methylaniline with acetic anhydride.

Materials:

  • Fluorinated methylaniline

  • Non-fluorinated methylaniline

  • Acetic anhydride

  • A suitable solvent (e.g., acetonitrile or dichloromethane)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

Procedure:

  • Prepare stock solutions of known concentrations for each methylaniline and acetic anhydride in the chosen solvent.

  • Determine the wavelength of maximum absorbance (λmax) for the N-acetylated product of one of the anilines, as the product will have a different absorbance spectrum from the starting material. This wavelength will be used to monitor the progress of both reactions.

  • Set the spectrophotometer to the determined λmax and maintain a constant temperature (e.g., 25 °C).

  • For the first kinetic run, add a specific volume of the non-fluorinated methylaniline stock solution to a cuvette and dilute with the solvent to a final volume of 3 mL.

  • Initiate the reaction by adding a small, precise volume of the acetic anhydride stock solution (in excess to ensure pseudo-first-order kinetics with respect to the aniline).

  • Quickly mix the solution and immediately start recording the absorbance at regular time intervals (e.g., every 10 seconds) for a sufficient duration to observe a significant change.

  • Repeat steps 4-6 for the fluorinated methylaniline using the exact same concentrations and conditions.

  • Plot absorbance versus time for both reactions. The initial rate of each reaction can be determined from the initial slope of the curve.

  • The ratio of the initial rates will provide a quantitative comparison of the nucleophilicity of the two anilines.

cluster_prep Preparation cluster_kinetic Kinetic Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (Anilines, Acetic Anhydride) det_lambda Determine λmax of N-acetylated Product prep_stock->det_lambda setup_spec Setup Spectrophotometer (λmax, Temp Control) det_lambda->setup_spec run1 Run 1: Non-Fluorinated Aniline + Acetic Anhydride setup_spec->run1 run2 Run 2: Fluorinated Aniline + Acetic Anhydride setup_spec->run2 record_abs Record Absorbance vs. Time run1->record_abs run2->record_abs plot_data Plot Absorbance vs. Time record_abs->plot_data calc_rate Calculate Initial Rates (Initial Slopes) plot_data->calc_rate compare Compare Rates (Ratio of Initial Rates) calc_rate->compare

Caption: Experimental workflow for the comparative kinetic study of N-acetylation.

Conclusion

The presence of a fluorine atom on a methylaniline ring generally leads to a decrease in reactivity (basicity and nucleophilicity) compared to its non-fluorinated counterpart. This is primarily due to the strong electron-withdrawing inductive effect of fluorine, which reduces the electron density on the nitrogen atom. This guide provides a framework for understanding these differences and offers detailed experimental protocols for their quantitative assessment. For researchers in drug development and synthetic chemistry, a thorough understanding of these substituent effects is essential for predicting reaction outcomes and designing molecules with desired properties.

Comparative Guide to 3,4-Difluoro-2-methylaniline: A Cross-Validation of Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3,4-Difluoro-2-methylaniline and its structural analogs, focusing on their physicochemical properties, synthesis, and potential applications in medicinal chemistry. The strategic incorporation of fluorine atoms into aniline scaffolds can significantly influence a molecule's metabolic stability, lipophilicity, and target-binding affinity, making these compounds valuable building blocks in drug discovery.[1] This document aims to be a resource for researchers by presenting a cross-validation of available experimental data.

Physicochemical and Spectroscopic Properties

A summary of the key physical and spectroscopic data for this compound and its selected analogs is presented below. These data are essential for compound identification, purity assessment, and structural elucidation.

PropertyThis compound2,4-Difluoro-5-methylaniline3,4-Dichloro-2-methylaniline
CAS Number 114153-09-2[2]1378579-56-6[3]62077-25-2[4]
Molecular Formula C₇H₇F₂N[2]C₇H₇F₂N[3]C₇H₇Cl₂N[4]
Molecular Weight 143.14 g/mol [2]143.13 g/mol [3]176.04 g/mol [4]
Physical State Brown to colorless oil[2]Not specifiedNot specified
Boiling Point 40-45 °C at 1 Torr[2]Not specifiedNot specified
¹H NMR --INVALID-LINK--No data availableNo data available
¹³C NMR No data availableNo data availableNo data available
IR Spectrum No data availableNo data availableNo data available
Mass Spectrum No data availableNo data availableNo data available

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below are established protocols for the synthesis of related fluoroaniline compounds, which can be adapted for the synthesis of this compound.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the reduction of a corresponding nitroaromatic precursor. This common and effective method for aniline synthesis can be visualized as follows:

Synthesis of this compound 1,2-Difluoro-3-methyl-4-nitrobenzene 1,2-Difluoro-3-methyl-4-nitrobenzene This compound This compound 1,2-Difluoro-3-methyl-4-nitrobenzene->this compound Reduction Reducing_Agent Reducing Agent (e.g., Fe/HCl, H₂/Pd-C) Reducing_Agent->this compound Drug Discovery Workflow cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Development Synthesis Synthesis of Substituted Anilines Characterization Spectroscopic Characterization Synthesis->Characterization Screening Biological Screening (In Vitro Assays) Characterization->Screening Lead_Optimization Lead Optimization (SAR Studies) Screening->Lead_Optimization ADMET ADMET Profiling (In Vitro & In Vivo) Lead_Optimization->ADMET Clinical_Trials Clinical Trials ADMET->Clinical_Trials

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 3,4-Difluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. 3,4-Difluoro-2-methylaniline, a halogenated aromatic amine, necessitates careful handling and disposal due to its potential hazards. This guide provides comprehensive, step-by-step procedures for its safe disposal, ensuring the protection of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, it is imperative to handle this compound with the highest degree of caution. All operations involving this compound or its waste must be conducted within a certified chemical fume hood. Full personal protective equipment (PPE) is mandatory, including chemical-resistant gloves (e.g., nitrile or neoprene), chemical safety goggles, a face shield, and a properly fastened lab coat. An emergency eyewash station and safety shower must be readily accessible.

Hazard Profile Summary
Hazard ClassificationGHS Hazard Statement (Code)Description
Acute Toxicity (Oral)H301 / H302Toxic or Harmful if swallowed.
Acute Toxicity (Dermal)H311 / H312Toxic or Harmful in contact with skin.
Acute Toxicity (Inhalation)H331 / H332Toxic or Harmful if inhaled.
Skin Corrosion/IrritationH315Causes skin irritation.
Serious Eye Damage/IrritationH319Causes serious eye irritation.
Specific Target Organ ToxicityH335May cause respiratory irritation.
Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects.[1]

This data is compiled from SDS for analogous compounds such as 3-Fluoro-4-methylaniline, 3,4-Difluoroaniline, and other fluorinated anilines.[1][2][3][4][5]

Step-by-Step Disposal Protocol

The proper disposal of this compound and any contaminated materials is a critical process that must be followed diligently to ensure safety and compliance.

Experimental Protocol: Waste Segregation and Collection
  • Waste Identification and Classification : All waste streams containing this compound must be classified and handled as hazardous waste.[6] This includes the pure compound, solutions, reaction mixtures, and any contaminated labware or materials. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[3][7]

  • Waste Stream Segregation : It is crucial to segregate halogenated organic waste from non-halogenated streams.[6] Mixing these waste types can lead to improper disposal and increased costs. Collect this compound waste in a dedicated container.

  • Container Selection and Labeling :

    • Container : Use a designated, leak-proof, and chemically compatible waste container, typically made of polyethylene, provided by your institution's Environmental Health & Safety (EHS) department.[6] The container must have a secure, tight-fitting lid.

    • Labeling : The container must be clearly and accurately labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones, health hazard, environmental hazard).[6]

  • Waste Accumulation :

    • Perform all waste transfers inside a chemical fume hood to minimize exposure.

    • Keep the waste container tightly closed except when adding waste.

    • Maintain a log of the waste added to the container, noting the date and quantity.

    • Store the container in a designated and secure Satellite Accumulation Area within the laboratory, away from incompatible materials such as strong oxidizing agents and acids.[8] The storage area should be cool, dry, and well-ventilated.[8]

    • Place the primary waste container within a larger, secondary containment bin to mitigate potential leaks or spills.[6]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Small Spills (within a chemical fume hood):

    • Alert personnel in the immediate vicinity.

    • Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[3][8] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the contaminated absorbent material using non-sparking tools and place it into a sealed, labeled hazardous waste container.[8]

    • Decontaminate the spill area with a suitable solvent (e.g., acetone or ethanol), followed by a thorough wash with soap and water. Collect all cleaning materials as hazardous waste.

    • Report the spill to your laboratory supervisor and EHS department.

  • Large Spills (or any spill outside a fume hood):

    • Immediately evacuate the area and alert all nearby personnel.

    • If the substance is volatile or poses a significant inhalation risk, activate the fire alarm to initiate a full laboratory evacuation.

    • Contact your institution's EHS department or emergency response team immediately.

    • Provide them with the name of the chemical, the estimated quantity spilled, and the location.

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped for hazardous material emergencies.

Final Disposal Logistics
  • Request for Pickup : Once the hazardous waste container is full or is no longer being used, complete a hazardous waste pickup request form as required by your institution.

  • Documentation : Ensure all necessary documentation, such as a hazardous waste tag detailing the contents, is accurately filled out and attached to the container.

  • Professional Disposal : The final disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company.[8][9] These specialized contractors will transport the waste to a permitted treatment, storage, and disposal facility (TSDF) where it will be managed in accordance with all federal, state, and local regulations.[7] Common disposal methods for such chemicals include high-temperature incineration.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Waste Generation ppe Wear Full PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Halogenated Hazardous Waste ppe->classify segregate Segregate from Non-Halogenated Waste classify->segregate container Use Designated, Labeled, Leak-Proof Waste Container store Store in Secure Secondary Containment in Satellite Accumulation Area container->store segregate->container log Maintain Waste Log store->log full Container Full? log->full full->store No request Complete & Attach Hazardous Waste Tag full->request Yes pickup Arrange for Pickup by EHS or Licensed Contractor request->pickup end End: Proper Disposal by Approved Facility pickup->end

References

Essential Safety and Logistical Information for Handling 3,4-Difluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential guidance for the safe handling and disposal of 3,4-Difluoro-2-methylaniline in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds and are intended for researchers, scientists, and professionals in drug development.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following recommendations are based on the safety profiles of structurally similar compounds, including 3,4-Difluoroaniline, 4-Fluoro-N-methylaniline, and 2,4-Difluoroaniline.[1][2][3] Always consult the specific SDS provided by your chemical supplier before use and adhere to your institution's environmental health and safety (EHS) guidelines.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications and Use Cases
Eye and Face Protection Chemical safety goggles and a face shieldGoggles should comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][4] A face shield should be worn where there is a potential for splashing.[5][6]
Hand Protection Chemical-resistant glovesNeoprene or Butyl rubber gloves are often recommended for similar aniline compounds. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[7]
Skin and Body Protection Lab coat, overalls, or a chemical-resistant apronWear appropriate protective clothing to prevent skin exposure.[2][4] For significant exposure risk, a PVC protective suit may be necessary.
Respiratory Protection NIOSH/MSHA-approved respiratorUse in a well-ventilated area or under a chemical fume hood.[2][3] If exposure limits may be exceeded, use a respirator with an organic vapor cartridge and a particulate pre-filter (e.g., OV/P100).[4][5][8]

Operational Plan: Safe Handling Protocol

Adherence to a strict handling protocol is essential to minimize risk.

  • Preparation :

    • Ensure a chemical fume hood is operational and available.

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Confirm all necessary PPE is available and in good condition.

  • Handling :

    • Conduct all work with this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3]

    • Avoid inhalation of vapors or mists.[2][3][7]

    • Prevent all contact with skin and eyes.[2][3]

    • Keep the container tightly closed when not in use.[2][3]

    • Keep away from heat, sparks, open flames, and other sources of ignition.[2][3]

    • Use non-sparking tools and explosion-proof equipment if necessary.[2]

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling.[3][7]

    • Decontaminate all work surfaces.

    • Properly remove and dispose of contaminated PPE.

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

Emergency Situation Immediate Action
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3]
Accidental Release Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal.[1][9] Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Labeling :

    • Clearly label the waste container as "Hazardous Waste" and include the chemical name: "this compound".

    • Indicate the primary hazards (e.g., "Toxic," "Irritant").

    • Note the accumulation start date.

  • Storage :

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be secure, well-ventilated, and away from incompatible materials.

  • Final Disposal :

    • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[2][3]

Workflow for Handling this compound

Safe Handling Workflow for this compound A 1. Preparation - Verify fume hood function - Check safety shower/eyewash - Inspect PPE B 2. Don PPE - Lab coat - Safety goggles & face shield - Chemical-resistant gloves - Respirator (if needed) A->B Proceed C 3. Chemical Handling - Work in fume hood - Avoid inhalation and contact - Keep container closed B->C Proceed D 4. Post-Handling - Decontaminate work area - Wash hands thoroughly C->D Task Complete G Emergency Procedures (Spill or Exposure) C->G If Incident Occurs E 5. Doff & Dispose of PPE - Remove gloves last - Dispose in designated waste D->E Proceed F 6. Waste Disposal - Collect in labeled container - Store in satellite area - Arrange for EHS pickup E->F Proceed

Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.